molecular formula C9H9F3N2O B112374 3-amino-N-(2,2,2-trifluoroethyl)benzamide CAS No. 260973-22-6

3-amino-N-(2,2,2-trifluoroethyl)benzamide

Katalognummer: B112374
CAS-Nummer: 260973-22-6
Molekulargewicht: 218.18 g/mol
InChI-Schlüssel: ZBBZFKFGADOTAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . It is characterized by a benzamide core structure substituted with an amino group at the meta position and a 2,2,2-trifluoroethyl group on the amide nitrogen. This specific arrangement of functional groups makes it a versatile building block and intermediate in organic and medicinal chemistry research. The compound is supplied with a guaranteed purity of 98.0% . Benzamide compounds, as a class, are frequently explored for their diverse pharmaceutical applications and have been investigated in the context of cardiovascular diseases . As a key structural motif, it serves as a valuable precursor for synthesizing more complex molecules for biological evaluation. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. For detailed handling and safety information, please consult the Safety Data Sheet. The CAS registry number for this compound is 260973-22-6 .

Eigenschaften

IUPAC Name

3-amino-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-2-1-3-7(13)4-6/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZFKFGADOTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269195
Record name 3-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260973-22-6
Record name 3-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260973-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a key building block in modern medicinal chemistry. We will explore a robust and efficient two-step synthetic pathway, beginning with the formation of a nitro-substituted amide intermediate, followed by its reduction to the target aniline. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of experimental choices, step-by-step protocols, safety considerations, and characterization data. The causality behind each procedural step is elucidated to ensure both scientific integrity and successful replication.

Introduction: The Strategic Importance of Fluorinated Benzamides

The incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 2,2,2-trifluoroethyl moiety is frequently employed to enhance pharmacokinetic profiles.[1][2]

The target molecule, this compound, represents a versatile scaffold. The aniline (-NH2) group serves as a crucial synthetic handle for further functionalization, enabling its integration into a diverse range of complex molecules, including potent enzyme inhibitors and receptor modulators.[3] This guide details a reliable and scalable synthetic strategy that proceeds through a stable nitro-intermediate, a common and effective tactic for protecting the amine functionality during amide bond formation.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of the target molecule suggests disconnecting the amide bond, which is one of the most reliable and fundamental transformations in organic synthesis. This leads back to a 3-aminobenzoic acid derivative and 2,2,2-trifluoroethylamine.

However, the presence of a free amine on the benzoic acid ring would compete with the desired amine during the amide coupling step. Therefore, a more robust strategy involves masking the amine functionality as a nitro group. The nitro group is an excellent amine precursor as it is chemically inert to most amide coupling conditions and can be selectively reduced to an amine in a subsequent, high-yielding step.[4][5] This leads to a practical and efficient two-step forward synthesis.

G Target This compound Disconnection1 C-N Bond (Reduction) Target->Disconnection1 Intermediate 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide Disconnection2 Amide C-N Bond (Amidation) Intermediate->Disconnection2 StartingMaterials 3-Nitrobenzoic Acid + 2,2,2-Trifluoroethylamine Disconnection1->Intermediate Disconnection2->StartingMaterials

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

The crucial first step is the formation of the amide bond between 3-nitrobenzoic acid and 2,2,2-trifluoroethylamine. We will detail the most common and industrially scalable method, the acyl chloride route, and discuss direct coupling as a viable alternative.

Methodology A: The Acyl Chloride (Schotten-Baumann) Route

Principle & Rationale: This classic method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. This method is highly efficient, cost-effective, and generally results in high yields.[6][7][8]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling S1_Start 3-Nitrobenzoic Acid S1_Reagent + SOCl₂ (Thionyl Chloride) S1_Start->S1_Reagent S1_Product 3-Nitrobenzoyl Chloride S1_Reagent->S1_Product S2_Start 3-Nitrobenzoyl Chloride S2_Reagents + 2,2,2-Trifluoroethylamine + Triethylamine (Base) S2_Start->S2_Reagents S2_Product 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide S2_Reagents->S2_Product

Caption: Workflow for the Acyl Chloride methodology.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq.).

  • Under a fume hood, cautiously add thionyl chloride (SOCl₂) (2.0-3.0 eq.). A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporator).

  • The resulting crude 3-nitrobenzoyl chloride, a yellow solid or oil, is often used directly in the next step without further purification.[9]

Step 2: Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

  • Dissolve 2,2,2-trifluoroethylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask cooled in an ice bath (0°C).

  • Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq.) from the previous step in a minimal amount of the same anhydrous solvent.

  • Add the solution of 3-nitrobenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure 3-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Methodology B: Direct Amide Coupling

Principle & Rationale: Modern coupling reagents provide a milder alternative to the acyl chloride method, allowing for a one-pot reaction directly from the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often with an additive like HOBt (Hydroxybenzotriazole), activate the carboxylic acid in situ to form a highly reactive ester, which is then displaced by the amine.[10][11] This approach avoids the harsh conditions of thionyl chloride but can be more expensive and may require more complex purification to remove byproducts.

FeatureMethodology A: Acyl ChlorideMethodology B: Direct Coupling (e.g., EDC/HOBt)
Starting Materials 3-Nitrobenzoic Acid, SOCl₂3-Nitrobenzoic Acid, EDC, HOBt
Reaction Conditions Reflux in SOCl₂, then 0°C to RTRoom Temperature
Byproducts SO₂, HCl, Triethylamine HClDicyclohexylurea (DCU) or other soluble urea, H₂O
Pros High reactivity, cost-effective, scalableMilder conditions, good for sensitive substrates
Cons Harsh reagent (SOCl₂), requires two stepsHigher cost, potential for racemization (if chiral), byproduct removal can be difficult

Part II: Reduction to this compound

Principle & Rationale: The selective reduction of an aromatic nitro group to an aniline is a fundamental transformation. Catalytic hydrogenation is the preferred method in a laboratory and industrial setting due to its high efficiency, clean reaction profile, and simple workup.[12] A heterogeneous catalyst, typically palladium on activated carbon (Pd/C), is used with a source of hydrogen (H₂ gas) to effect the reduction.[4] Alternative reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acidic media can also be used, but often require more strenuous purification.[4]

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • In a hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve the 3-nitro-N-(2,2,2-trifluoroethyl)benzamide intermediate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add the catalyst, 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight), to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel with H₂ (a balloon for atmospheric pressure or 50 psi for a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover all the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely before safe disposal.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product is often of high purity and may not require further purification. If necessary, it can be purified by recrystallization or column chromatography.

Overall Synthesis and Characterization

The described two-step process provides a reliable and efficient route to the target compound.

G Start 3-Nitrobenzoic Acid Reagent1 1) SOCl₂, reflux 2) 2,2,2-Trifluoroethylamine, Et₃N, DCM Start->Reagent1 Step 1: Amidation Intermediate 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide Reagent1->Intermediate Reagent2 H₂, 10% Pd/C Methanol, RT Intermediate->Reagent2 Step 2: Reduction Product This compound Reagent2->Product

Caption: Complete two-step synthesis pathway.

Expected Product Characterization Data:

PropertyValue
Molecular Formula C₉H₉F₃N₂O
Molecular Weight 218.18 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) Expected signals for aromatic protons (m, ~6.5-7.5 ppm), amide N-H (t, ~8.5-9.5 ppm), CH₂ (m, ~4.0 ppm), and aniline NH₂ (s, ~5.0-5.5 ppm).
¹³C NMR (DMSO-d₆) Expected signals for aromatic carbons, amide carbonyl carbon (~165 ppm), and trifluoroethyl carbons.
¹⁹F NMR (DMSO-d₆) Expected triplet signal for the -CF₃ group.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 219.07

Conclusion

This guide has outlined a comprehensive and practical synthesis of this compound. The presented two-step pathway, utilizing a nitro-protected intermediate, is both robust and scalable. By detailing the rationale behind methodological choices, providing step-by-step protocols, and emphasizing safety and characterization, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries. The successful synthesis of this versatile building block opens the door to the development of novel and impactful therapeutic agents.

References

  • SpectraBase. Spectrum of benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]-.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Aapptec. Coupling Reagents.[Link]

  • MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molecules, 2023. [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids.[Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link]

  • Wikipedia. Reduction of nitro compounds.[Link]

  • Google Patents.Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • Google Patents.Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • PubChemLite. 3-amino-4-methyl-n-(2,2,2-trifluoroethyl)benzamide.[Link]

  • Google Patents.Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PubChem. Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-.[Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE.[Link]

  • Google Patents.
  • Ma, J., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]

  • PrepChem. Synthesis of 2-nitrobenzoyl chloride.[Link]

  • Google Patents.
  • Semantic Scholar. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide.[Link]

  • SpectraBase. Spectrum of Benzamide, 3-fluoro-N-methyl-.[Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]

  • Gaikwad, N. W. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(1), 1-13. [Link]

Sources

physicochemical properties of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Introduction

This compound is a fascinating molecule that holds potential in various research and development domains, particularly in medicinal chemistry and materials science. Its structure, which combines an aminobenzamide core with a trifluoroethyl moiety, suggests a unique profile of chemical and physical properties. The presence of the trifluoroethyl group, known for its strong electron-withdrawing effects and its ability to modulate lipophilicity and metabolic stability, makes this compound a person of interest for researchers aiming to fine-tune the characteristics of bioactive molecules.

This guide provides a comprehensive overview of the predicted , alongside detailed, field-proven experimental protocols for their empirical determination. As publicly available data on this specific compound is limited, this document serves as both a predictive analysis and a practical manual for its characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Core Molecular Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 260973-22-6[1]

  • Molecular Formula: C₉H₉F₃N₂O

  • Molecular Weight: 234.18 g/mol

The structure features a central benzene ring substituted with an amino group at the meta position relative to a benzamide functional group. The amide nitrogen is further substituted with a 2,2,2-trifluoroethyl group.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted . These predictions are based on the analysis of its structural components and comparison with analogous compounds.

PropertyPredicted ValueRationale
Melting Point 130-145 °CHigher than 3-aminobenzamide (113-115°C) due to increased molecular weight and potential for additional intermolecular interactions involving the fluorine atoms. The trifluoroethyl group may disrupt crystal packing, preventing a much higher melting point.
Boiling Point > 300 °C (decomposes)Expected to be high due to the amide and amino functionalities allowing for hydrogen bonding. Likely to decompose before boiling under atmospheric pressure.
Aqueous Solubility Sparingly solubleThe presence of polar amino and amide groups is offset by the hydrophobic benzene ring and the trifluoroethyl group. The trifluoroethyl group is known to decrease aqueous solubility compared to its non-fluorinated counterpart.
pKa (basic) 2.5 - 3.5The pKa of the aromatic amino group is expected to be lower than that of aniline (~4.6) due to the electron-withdrawing effects of both the benzamide group and the distant trifluoroethyl group.
pKa (acidic) 16 - 17The N-H of the amide is weakly acidic, with a pKa likely similar to other secondary benzamides.
LogP 1.5 - 2.5The trifluoroethyl group significantly increases lipophilicity compared to a non-fluorinated analogue. This is a key feature for predicting membrane permeability in drug development.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key .

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Ensure the compound is dry by placing it in a vacuum oven at a temperature below its predicted melting point for several hours.

  • Finely powder a small amount of the compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Quantifying aqueous solubility is critical for understanding the dissolution and absorption characteristics of a compound, particularly for pharmaceutical applications. The shake-flask method is a gold-standard technique for this purpose.

Protocol:

  • Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial.

  • Agitate the vial at a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • The solubility is reported in units such as mg/mL or mol/L.

cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to water B Equilibrate at 25°C (24-48h agitation) A->B C Filter supernatant (0.22 µm filter) B->C D Dilute sample C->D E Inject into HPLC/LC-MS D->E F Quantify against calibration curve E->F

Sources

An In-Depth Technical Guide to 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 260973-22-6

Introduction

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound featuring a central benzamide core substituted with an amino group at the meta-position and a trifluoroethyl group on the amide nitrogen. The presence of the trifluoroethyl moiety significantly influences the compound's lipophilicity and metabolic stability, making it an attractive scaffold for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and a discussion of its putative mechanism of action based on its structural relationship to other well-characterized aminobenzamides. While specific in-depth research on this particular molecule is not extensively published, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust technical resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known and calculated physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 260973-22-6Guidechem
Molecular Formula C₉H₉F₃N₂OAwiner
Molecular Weight 218.18 g/mol Awiner
Appearance Off-white to pale yellow powderAwiner
Melting Point 123-126 °CAwiner
Density 1.43 g/cm³Awiner
Purity Analytical / Laboratory GradeAwiner
Storage Store at room temperature in a tightly sealed container, shielded from moisture and light.Exporterindia
Shelf Life Up to two years under recommended storage conditions.Exporterindia

Synthesis Protocol

The synthesis of this compound can be achieved through a standard two-step process involving the initial formation of the amide bond followed by the reduction of a nitro group to the corresponding amine. The following protocol is a representative method adapted from general procedures for the synthesis of N-substituted benzamides.

Step 1: Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

This step involves the amide coupling of 3-nitrobenzoic acid with 2,2,2-trifluoroethylamine. A common and efficient method for this transformation is the use of a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Materials and Reagents:

  • 3-Nitrobenzoic acid

  • 2,2,2-Trifluoroethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 2,2,2-trifluoroethylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

  • 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 3-nitro-N-(2,2,2-trifluoroethyl)benzamide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Coupling EDC, HOBt, DIPEA in DCM 3-Nitrobenzoic_Acid->Coupling Trifluoroethylamine 2,2,2-Trifluoroethylamine Trifluoroethylamine->Coupling Intermediate 3-nitro-N-(2,2,2-trifluoroethyl)benzamide Coupling->Intermediate Reduction H₂, Pd/C in Methanol Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: A two-step synthesis of this compound.

Potential Applications and Mechanism of Action

Pharmaceutical and Agrochemical Intermediate

As indicated by chemical suppliers, this compound serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The presence of a reactive primary amine and the trifluoroethyl group allows for a variety of chemical modifications to generate a library of derivatives for screening.

Potential as a PARP Inhibitor

The 3-aminobenzamide scaffold is a well-known pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations). 3-Aminobenzamide itself is a first-generation PARP inhibitor that acts as a competitive inhibitor of NAD+, the substrate for PARP.

It is plausible that this compound could also exhibit PARP inhibitory activity. The trifluoroethyl group may modulate the compound's binding affinity to the NAD+ binding pocket of PARP, as well as improve its pharmacokinetic properties such as cell permeability and metabolic stability. Further enzymatic and cellular assays are required to validate this hypothesis.

Putative Signaling Pathway: PARP Inhibition in Cancer Therapy

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Formation Poly(ADP-ribose) Formation PARP_Activation->PAR_Formation Recruitment Recruitment of DNA Repair Proteins PAR_Formation->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair Replication_Fork Replication Fork Encounter SSB_Repair->Replication_Fork During S-phase DSB_Formation Double-Strand Break Formation Replication_Fork->DSB_Formation Cell_Death Cell Death (Apoptosis) DSB_Formation->Cell_Death in BRCA-deficient cells PARP_Inhibitor This compound (Putative PARP Inhibitor) PARP_Inhibitor->PARP_Activation Inhibits BRCA_Deficiency BRCA-Deficient Cancer Cell

Caption: Proposed mechanism of action of this compound as a PARP inhibitor.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety information for related aminobenzamides, it may be harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated benzamide derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural similarity to known PARP inhibitors suggests that it may also possess anticancer properties, a hypothesis that warrants further investigation. The synthetic route to this compound is straightforward, utilizing standard amide coupling and nitro reduction methodologies. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

  • Al-Balas, Q. A., Sowaileh, M. F., Hassan, M. A., Qandil, A. M., Alzoubi, K. H., Mhaidat, N. M., Almaaytah, A. M., & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 81–96. [Link]

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

  • Exporterindia. (n.d.). 3-Amino-n-(2,2,2-trifluoroethyl) benzamide. Retrieved from [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Mao, P. T., He, W. B., Mai, X., Feng, L. H., Li, N., Liao, Y. J., Zhu, C. S., Li, J., Chen, T., Liu, S. H., Zhang, Q. M., & He, L. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class

Unraveling the Enigma: A Predictive Mechanistic Guide to 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a distinct chemical entity for which, at the time of this writing, no specific mechanism of action has been elucidated in publicly accessible scientific literature. It is primarily cataloged as a chemical intermediate by various suppliers.[1][2][3] However, the benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[4][5]

This guide, therefore, takes a predictive and proactive approach. Grounded in the extensive research on structurally related benzamide derivatives, we will dissect the potential mechanisms of action for this compound. We will explore plausible biological targets and signaling pathways, and provide a comprehensive framework of experimental protocols to systematically investigate these hypotheses. This document serves as a roadmap for any research program aimed at characterizing the pharmacological profile of this and other novel benzamide compounds.

Deconstruction of the Benzamide Scaffold: Clues from its Chemical Architecture

The structure of this compound offers several clues to its potential biological activity. The benzamide core is a versatile pharmacophore known to interact with a multitude of biological targets through hydrogen bonding and pi-stacking interactions.[4] The specific substitutions on this core are critical determinants of its pharmacological profile.

  • The Benzamide Core: This central feature is present in numerous approved drugs and clinical candidates, highlighting its stability and capacity for target engagement.[4]

  • The 3-amino Group: The position and nature of substituents on the aromatic ring are crucial. An amino group at the meta-position can influence the molecule's electronics and serve as a key interaction point with target proteins.

  • The N-(2,2,2-trifluoroethyl) Amide: The trifluoroethyl group is a common modification in medicinal chemistry used to enhance metabolic stability and potentially increase binding affinity through favorable interactions with the target.

Hypothesized Mechanisms of Action Based on Analog Research

Based on the activities of other benzamide derivatives, we can postulate several potential mechanisms of action for this compound.

Hypothesis 1: Enzyme Inhibition

Benzamide derivatives are well-documented as potent enzyme inhibitors.[4][6] Two prominent classes of enzymes targeted by benzamides are Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE).

  • Carbonic Anhydrase Inhibition: Certain benzamide-containing compounds have shown significant inhibitory effects against various isoforms of carbonic anhydrase, enzymes involved in pH regulation, and other physiological processes.[6]

  • Acetylcholinesterase Inhibition: Inhibition of AChE, a key enzyme in the central nervous system, is a therapeutic strategy for Alzheimer's disease. Some benzamide derivatives have demonstrated potent AChE inhibitory activity.[6]

Hypothesis 2: Antiproliferative Activity

A significant body of research highlights the antiproliferative effects of benzamide compounds against various cancer cell lines.[7][8] This activity can stem from several underlying mechanisms.

  • Tubulin Polymerization Inhibition: Some 2-aminobenzamides act as antimitotic agents by inhibiting tubulin polymerization, a critical process in cell division.[7]

  • Nucleic Acid Interaction: Fused benzimidazole derivatives, a related class, have been shown to interact with DNA and RNA, suggesting a potential mechanism of action involving the disruption of nucleic acid metabolism.[8]

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation

Benzamides have emerged as modulators of GPCRs, a large family of cell surface receptors involved in a vast array of physiological processes.

  • GPR52 Agonism: Recent studies have identified 3-aminobenzamides as potent agonists of GPR52, an orphan receptor considered a promising target for neuropsychiatric and neurological diseases.[9][10]

A Proposed Research Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is recommended.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., Antiproliferative Assay) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography If positive hit target_based_screening Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) target_based_screening->cellular_thermal_shift If positive hit genetic_validation Genetic Validation (siRNA/CRISPR Knockdown) affinity_chromatography->genetic_validation cellular_thermal_shift->genetic_validation western_blot Western Blot Analysis genetic_validation->western_blot transcriptomics Transcriptomics (RNA-seq) genetic_validation->transcriptomics phosphoproteomics Phosphoproteomics genetic_validation->phosphoproteomics

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Novel Compound to a Therapeutic Candidate

In the landscape of drug discovery, the journey of a novel chemical entity from initial synthesis to a potential therapeutic is both complex and challenging. The compound 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a member of the versatile benzamide class of molecules, represents such a starting point. While the broader benzamide family is known for a wide array of pharmacological activities, including antimicrobial, analgesic, and anticancer effects, the specific biological targets and mechanism of action for this particular derivative remain to be elucidated.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this compound. Our approach is rooted in a philosophy of rigorous scientific inquiry, employing a multi-pronged strategy that combines computational, biochemical, and cell-based methodologies to build a robust understanding of the compound's pharmacological profile.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a recurring motif in a multitude of clinically approved drugs and biologically active molecules. Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding and pi-stacking, with a diverse range of protein targets. The biological activities of benzamide derivatives are remarkably broad, underscoring the importance of a systematic approach to target identification for any new analogue.

Reported Biological Activity of Benzamide Derivatives Potential Target Classes
Antimicrobial and AntifungalEnzymes in microbial metabolic pathways, cell wall synthesis proteins
AnalgesicOpioid receptors, ion channels
Anticancer/AntiproliferativeTubulin, kinases (e.g., VEGFR-2), G-protein coupled receptors (GPCRs)
AnticonvulsantIon channels, excitatory amino acid receptors

Given this landscape, our initial hypothesis is that this compound is likely to interact with one or more of these well-established target classes. The presence of the trifluoroethyl group may enhance binding affinity and metabolic stability, while the 3-amino substitution provides a vector for further chemical modification and potential new interactions.

A Strategic Framework for Target Identification

A robust target identification strategy should be multi-faceted, employing orthogonal approaches to increase the confidence in putative targets. We propose a three-tiered approach encompassing computational prediction, affinity-based proteomics, and phenotypic screening, followed by rigorous validation.

Target_Identification_Workflow cluster_computational In Silico Prediction cluster_affinity Affinity-Based Proteomics cluster_phenotypic Phenotypic & Genetic Screening cluster_validation Target Validation A Compound Structure This compound B Pharmacophore Modeling & Similarity Searching A->B C Molecular Docking & Virtual Screening B->C D Prioritized Target List C->D M Biochemical & Biophysical Assays D->M E Synthesis of Affinity Probe F Affinity Chromatography E->F G Mass Spectrometry (LC-MS/MS) F->G H Protein Identification & Quantification G->H H->M I High-Content Imaging & Cell-Based Assays L Identification of Affected Pathways I->L J CRISPR/Cas9 Screening (Gain/Loss of Function) J->L K Yeast-Based Assays K->L L->M N Cellular Target Engagement M->N O Mechanism of Action Studies N->O P In Vivo Model Testing O->P

Figure 1: A comprehensive workflow for the identification and validation of biological targets for a novel compound.

In Silico Target Prediction: A Hypothesis-Generating Engine

Computational approaches provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential targets.

Pharmacophore Modeling and Similarity Searching

This technique involves identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This pharmacophore model can then be used to search databases of known bioactive compounds and their targets to identify proteins that are likely to bind to our compound of interest.

Molecular Docking and Virtual Screening

Molecular docking simulates the binding of this compound to the three-dimensional structures of known proteins. This allows for the prediction of binding affinity and the identification of key interactions. Virtual screening of large libraries of protein structures can help to prioritize potential targets for experimental validation.

Affinity-Based Proteomics: Fishing for Targets in their Native Environment

Affinity-based proteomics aims to physically isolate the protein targets of a compound from a complex biological sample.

Synthesis of an Affinity Probe

A crucial first step is the synthesis of an affinity probe by chemically modifying this compound to incorporate a reactive group for immobilization onto a solid support (e.g., agarose beads) and a linker that minimizes steric hindrance.

Protocol for Affinity Chromatography
  • Immobilization: Covalently attach the affinity probe to activated agarose beads.

  • Lysate Preparation: Prepare a cell or tissue lysate that maintains proteins in their native conformation.

  • Incubation: Incubate the lysate with the affinity probe-conjugated beads to allow for binding of target proteins.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often using a competitive ligand or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phenotypic and Genetic Screening: Uncovering Cellular Pathways

Phenotypic screening focuses on identifying the effects of a compound on cellular behavior, which can then be traced back to its molecular targets.

High-Content Imaging and Cell-Based Assays

Treating various cell lines with this compound and using automated microscopy to analyze changes in cell morphology, protein localization, and other cellular parameters can provide clues about the affected pathways.

CRISPR/Cas9 Screening

CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This powerful technique can directly pinpoint the target protein or critical components of its signaling pathway.

CRISPR_Screen_Workflow A Pooled sgRNA Library (Genome-wide) B Lentiviral Transduction of Cas9-expressing Cells A->B C Selection of Transduced Cells B->C D Treatment with This compound C->D E Genomic DNA Extraction D->E F PCR Amplification of sgRNA Cassettes E->F G Next-Generation Sequencing F->G H Identification of Enriched/ Depleted sgRNAs G->H

Figure 2: Workflow for a CRISPR/Cas9-based genetic screen to identify drug targets.

Target Validation: From Putative Hits to Confirmed Targets

Once a list of putative targets has been generated, a rigorous validation process is essential to confirm direct and meaningful interactions.

Biochemical and Biophysical Assays
  • Enzyme Inhibition Assays: If a target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified target protein.

Cellular Target Engagement

It is critical to demonstrate that the compound interacts with its target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • Western Blotting: Analyze the phosphorylation status or expression levels of downstream signaling proteins to confirm that the compound modulates the target's activity in cells.

Conclusion: A Roadmap to Understanding

The identification of the biological targets of this compound is a critical step in understanding its therapeutic potential and potential liabilities. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for moving from a compound of unknown function to a well-characterized molecule with a defined mechanism of action. By systematically applying these computational, biochemical, and cellular methodologies, researchers can confidently navigate the complexities of target identification and accelerate the drug discovery process.

References

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in vitro activity of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Activity of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiemetic, and antipsychotic properties. The introduction of a trifluoroethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The compound this compound represents a novel chemical entity at the intersection of these two pharmacologically significant motifs. Its biological activities, however, remain largely uncharacterized.

This guide provides a comprehensive framework for the in vitro evaluation of this compound. We will proceed from broad assessments of cytotoxicity to more focused investigations into potential enzymatic targets and downstream cellular mechanisms. The protocols detailed herein are designed to be robust and self-validating, reflecting best practices in drug discovery research.

Experimental Strategy: A Phased Approach

A logical workflow is essential for the efficient characterization of a novel compound. We will employ a phased approach, starting with a broad screen for cytotoxic activity. Positive hits will then be investigated for specific mechanistic pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action a Compound Synthesis & Quality Control b Cytotoxicity Screening (MTT Assay) a->b Test Compound c Enzyme Inhibition Assays (e.g., Sirtuin Activity) b->c If Cytotoxic d Broad Kinase Panel b->d If Cytotoxic e Apoptosis Marker Analysis (Western Blot) c->e If Sirtuin Inhibitor f Cell Cycle Analysis G a Cell Lysis & Protein Quantification b SDS-PAGE (Protein Separation by Size) a->b c Membrane Transfer b->c d Blocking (Prevent Non-specific Binding) c->d e Primary Antibody Incubation (Binds to Target Protein) d->e f Secondary Antibody Incubation (Binds to Primary Ab) e->f g Detection (Chemiluminescence/Fluorescence) f->g

Caption: Standard workflow for Western blot analysis.

Detailed Protocol: Western Blotting for Apoptosis Markers
  • Sample Preparation:

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [1] * Determine the protein concentration of the lysates using a BCA or Bradford assay. [1][2]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [3][1] * Load the samples onto a polyacrylamide gel and separate them by electrophoresis. [2] * Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [4][2]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [5] * Incubate the membrane with a primary antibody against an apoptosis marker (e.g., cleaved Caspase-3 or cleaved PARP) overnight at 4°C with gentle agitation. [4] * Wash the membrane three times with TBST for 10 minutes each. [3] * Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [3][4] * Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detection system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

Interpretation of Results

An increase in the protein bands corresponding to cleaved Caspase-3 and cleaved PARP in compound-treated cells compared to the vehicle control would suggest the induction of apoptosis. Densitometry analysis can be used to quantify the changes in protein expression relative to the loading control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific enzyme inhibition and mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound's biological activity. Positive results from these assays would warrant further investigation, including cell cycle analysis, profiling against a broader panel of sirtuins and kinases, and eventual progression to in vivo efficacy and toxicity studies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
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A Technical Guide to the Investigation of Novel Benzamide-Based PARP Inhibitors: A Case Study on 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The benzamide scaffold represents a foundational pharmacophore in the design of numerous potent PARP inhibitors. This guide delves into the scientific principles and practical methodologies for the evaluation of novel benzamide derivatives as PARP inhibitors, using the yet-uncharacterized compound, 3-amino-N-(2,2,2-trifluoroethyl)benzamide, as a conceptual case study. We will explore its chemical properties, a proposed synthetic route, and the potential implications of its unique structural features on PARP inhibition. Furthermore, this document provides detailed, field-proven protocols for the synthesis, characterization, and in vitro evaluation of such novel chemical entities, equipping researchers with the necessary tools to advance the discovery of next-generation PARP-targeting therapeutics.

The Central Role of PARP in DNA Repair and Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] Upon detection of an SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins to the site of damage.[2]

In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[3][4] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in such HR-deficient cells leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork during cell division, are converted into cytotoxic DSBs.[5] Without a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis, a concept known as synthetic lethality.[6][7] This targeted approach has led to the successful development and clinical application of several PARP inhibitors for treating breast, ovarian, prostate, and pancreatic cancers.[3][4][8]

The Benzamide Scaffold: A Privileged Motif for PARP Inhibition

The majority of clinically approved and investigational PARP inhibitors share a common chemical feature: a benzamide core.[9] This structural motif acts as a mimic of the nicotinamide moiety of PARP's natural substrate, nicotinamide adenine dinucleotide (NAD+).[2] By competitively binding to the nicotinamide-binding pocket of the PARP catalytic domain, these inhibitors prevent the synthesis of PAR and effectively halt the DNA repair process.[2]

3-Aminobenzamide (3-AB) is one of the earliest and most extensively studied PARP inhibitors.[2][5] While its potency is modest compared to newer agents, it has been instrumental in elucidating the biological functions of PARP and validating the therapeutic concept of PARP inhibition. It serves as a valuable reference compound and a foundational scaffold for the development of more potent and selective next-generation inhibitors.[2]

Case Study: this compound

While there is a lack of published data on the specific PARP inhibitory activity of this compound, its structure presents an interesting case for investigation. By analyzing its components, we can hypothesize its potential as a PARP inhibitor.

Chemical Properties
PropertyValueSource
CAS Number 260973-22-6[1][3][4]
Molecular Formula C9H9F3N2O[1][3]
Molecular Weight 218.18 g/mol [1][4]
Appearance Off-white to pale yellow powder[6][10]
Solubility Soluble in DMSO and methanol[6]
Structural Analysis and Hypothetical Impact on PARP Inhibition

The structure of this compound retains the core 3-aminobenzamide pharmacophore, suggesting it is likely to bind to the nicotinamide pocket of PARP. The key modification is the N-(2,2,2-trifluoroethyl) group. The introduction of fluorine atoms can have profound effects on the pharmacological properties of a molecule:

  • Enhanced Binding Affinity: The highly electronegative fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the PARP active site, potentially increasing binding affinity and inhibitory potency.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This could lead to an improved pharmacokinetic profile, including a longer half-life.

  • Altered Lipophilicity and Solubility: The trifluoroethyl group increases the lipophilicity of the molecule, which can influence its membrane permeability, cell penetration, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

The following diagram illustrates the conceptual structure-activity relationship:

SAR cluster_0 Core Pharmacophore cluster_1 N-Substitution cluster_2 Potential Effects 3-Aminobenzamide 3-Aminobenzamide N-(2,2,2-trifluoroethyl) N-(2,2,2-trifluoroethyl) 3-Aminobenzamide->N-(2,2,2-trifluoroethyl) Modification Binding_Affinity Binding Affinity N-(2,2,2-trifluoroethyl)->Binding_Affinity Influences Metabolic_Stability Metabolic Stability N-(2,2,2-trifluoroethyl)->Metabolic_Stability Influences Pharmacokinetics Pharmacokinetics N-(2,2,2-trifluoroethyl)->Pharmacokinetics Influences

Conceptual Structure-Activity Relationship of N-substitution.

Experimental Protocols

Synthesis of this compound

This protocol describes a general and robust method for the synthesis of N-substituted benzamides via amide bond formation.

Materials:

  • 3-Nitrobenzoyl chloride

  • 2,2,2-Trifluoroethylamine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrogen gas (H2) or a suitable hydrogen source (e.g., ammonium formate)

Procedure:

  • Amide Coupling: a. Dissolve 2,2,2-trifluoroethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled amine solution. d. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and separate the organic layer. f. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. g. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield crude 3-nitro-N-(2,2,2-trifluoroethyl)benzamide. h. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Nitro Group Reduction: a. Dissolve the purified 3-nitro-N-(2,2,2-trifluoroethyl)benzamide in methanol. b. Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate). c. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Alternatively, use a transfer hydrogenation method with a hydrogen donor like ammonium formate. d. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol. e. Concentrate the filtrate under reduced pressure to yield the final product, this compound. f. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram outlines the synthetic workflow:

Synthesis_Workflow Start 3-Nitrobenzoyl chloride + 2,2,2-Trifluoroethylamine Amide_Coupling Amide Coupling (DCM, Et3N, 0°C to RT) Start->Amide_Coupling Workup_Purification_1 Aqueous Workup & Flash Chromatography Amide_Coupling->Workup_Purification_1 Intermediate 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide Workup_Purification_1->Intermediate Reduction Nitro Reduction (H2, Pd/C, MeOH) Intermediate->Reduction Workup_Purification_2 Filtration & Concentration Reduction->Workup_Purification_2 Final_Product This compound Workup_Purification_2->Final_Product Characterization Characterization (NMR, HRMS) Final_Product->Characterization

Sources

The Discovery of Novel 3-Aminobenzamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and development of novel 3-aminobenzamide derivatives, moving beyond the foundational parent molecule to the cutting-edge of medicinal chemistry. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics. Here, we dissect the rationale behind experimental design, synthesize data from recent discoveries, and provide actionable protocols for the synthesis and evaluation of these promising compounds.

Part 1: The Enduring Scaffold - Rationale for 3-Aminobenzamide in Drug Discovery

The 3-aminobenzamide core is a privileged scaffold in medicinal chemistry, primarily due to its role as a structural mimic of the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD+). This mimicry allows it to competitively inhibit the enzyme family of Poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes, particularly PARP-1 and PARP-2, are critical players in DNA repair, chromatin remodeling, and cell death pathways.[2][3]

The inhibition of PARP has become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[4] By inhibiting PARP's ability to repair single-strand DNA breaks, unrepaired lesions accumulate and are converted into lethal double-strand breaks during replication.[4] In cancer cells with a compromised homologous recombination pathway, these double-strand breaks cannot be repaired, leading to cell death through a concept known as synthetic lethality.

Beyond oncology, the therapeutic potential of PARP inhibition is being explored in a range of other indications, including:

  • Neuroprotection: Preventing PARP-1 over-activation has shown protective effects in models of neurodegenerative diseases.

  • Inflammation and Ischemia-Reperfusion Injury: 3-aminobenzamide has demonstrated anti-inflammatory effects and protective action against myocardial reperfusion injury.[5]

  • Hearing Loss: Studies have indicated its potential to protect auditory hair cells from noise-induced damage.

The enduring appeal of the 3-aminobenzamide scaffold lies in its proven biological activity and its amenability to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 2: The Discovery Engine - A Workflow for Novel Derivatives

The journey from a hit compound to a clinical candidate is a multi-step process of iterative design, synthesis, and testing. The following workflow illustrates a typical discovery engine for novel 3-aminobenzamide derivatives.

Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target_Selection Target Selection & Rationale Scaffold_Hopping Scaffold Hopping & Bioisosteric Replacement Target_Selection->Scaffold_Hopping Identify opportunities SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Hopping->SAR_Analysis Generate hypotheses Synthesis Chemical Synthesis SAR_Analysis->Synthesis Design novel compounds Biochemical_Assays Biochemical Assays (e.g., PARP1/2 Inhibition) Synthesis->Biochemical_Assays Produce test compounds Cell-Based_Assays Cell-Based Assays (Viability, DNA Damage) Biochemical_Assays->Cell-Based_Assays Confirm on-target activity In_Vivo_Models In Vivo Efficacy & Toxicology Models Cell-Based_Assays->In_Vivo_Models Assess cellular effects In_Vivo_Models->SAR_Analysis Provide feedback for next-generation design Synthesis_Scheme Start 3-Nitrobenzoic Acid Derivative Amide_Formation Amide Formation (e.g., SOCl2, Amine) Start->Amide_Formation Nitro_Intermediate 3-Nitrobenzamide Derivative Amide_Formation->Nitro_Intermediate Reduction Nitro Group Reduction (e.g., H2, Pd/C) Nitro_Intermediate->Reduction Final_Product Novel 3-Aminobenzamide Derivative Reduction->Final_Product

Caption: A common synthetic route to novel 3-aminobenzamide derivatives.

Protocol 1: General Synthesis of N-Substituted 4-Aminobenzamide Derivatives

This protocol provides a general method for the synthesis of benzamide derivatives, which can be adapted for 3-aminobenzamide analogs by starting with the appropriate isomer.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (e.g., piperidine, morpholine)

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Acid Chloride Formation: To a solution of 4-nitrobenzoic acid (10 mmol) in thionyl chloride (10 mL), add three drops of DMF. Reflux the mixture for 1.5 hours.

  • Solvent Removal: Evaporate the excess thionyl chloride under vacuum. Add CH₂Cl₂ (20 mL) to the residue.

  • Amide Formation: In a separate flask, dissolve the desired amine (12 mmol) and triethylamine (30 mmol) in CH₂Cl₂ (50 mL). Cool the solution in an ice-water bath.

  • Coupling: Slowly add the acyl chloride solution from step 2 to the amine solution with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Separate the organic layer, wash twice with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude 4-nitrobenzamide derivative. Recrystallize from ethanol if necessary.

  • Nitro Reduction: Dissolve the 4-nitrobenzamide derivative (10 mmol) in ethanol (50 mL). Add 10% Pd/C catalyst.

  • Hydrogenation: Hydrogenate the mixture at 0.2-0.4 MPa with H₂ for 5 hours.

  • Purification: Filter the reaction mixture to remove the catalyst and recrystallize the product from ethanol to obtain the final 4-aminobenzamide derivative.

This protocol is adapted from a general procedure for the synthesis of N-substituted benzamide derivatives and should be optimized for specific substrates.

Part 4: Biological Evaluation - From Enzyme to Organism

A robust biological evaluation cascade is essential to characterize the activity and therapeutic potential of novel 3-aminobenzamide derivatives. This typically involves a tiered approach, starting with biochemical assays, followed by cell-based studies, and culminating in in vivo models.

Tier 1: Biochemical Assays for PARP Inhibition

A variety of assay formats are available to quantify the inhibitory activity of compounds against PARP enzymes. [6]

Assay Type Principle Advantages
ELISA Histone-coated plates are used as a substrate. Biotin-labeled NAD+ is incorporated by PARP, and the signal is detected with streptavidin-HRP. Well-established, sensitive.
AlphaLISA® A homogeneous assay where a PARP enzyme, biotinylated histone substrate, and NAD+ are incubated. ADP-ribose binding is detected using donor and acceptor beads. [1] High-throughput, no-wash format. [1]

| Fluorescence Polarization | Measures the binding of a fluorescently labeled DNA probe to PARP. Inhibition of PARP activity can lead to "trapping" of the enzyme on the DNA, resulting in a change in polarization. [1]| Homogeneous, can measure PARP trapping. [1]|

Protocol 2: General Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of novel compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HGC-27 for gastric cancer) [7]* Complete cell culture medium

  • Novel 3-aminobenzamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Tier 2 & 3: Advanced Cellular and In Vivo Models

Promising compounds from initial screens are further characterized in more complex models:

  • DNA Damage Assays: Western blotting for γ-H2AX, a marker of DNA double-strand breaks, can confirm the mechanism of action.

  • Cell Cycle and Apoptosis Assays: Flow cytometry can be used to assess the effects of compounds on cell cycle progression and the induction of apoptosis. [7]* In Vivo Efficacy Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo anti-cancer activity of novel compounds. [7]Pharmacokinetic properties and acute toxicity are also assessed in these models. [7]

Part 5: Structure-Activity Relationship (SAR) - Guiding the Next Generation

The systematic modification of the 3-aminobenzamide scaffold and the analysis of the resulting changes in biological activity form the basis of SAR studies. This iterative process is crucial for optimizing lead compounds.

Key SAR Insights for Benzamide Derivatives:

Modification PositionObservationImplication for Design
N-terminus of the benzamide A nitro group has been shown to be essential for the activity of some bis-benzamide inhibitors of the androgen receptor. [8]Consider the electronic properties of substituents at this position.
Side Chains The introduction of basic amine functionalities often enhances the potency of PARP inhibitors. [9]Explore the incorporation of nitrogen-containing heterocycles or alkylamines.
C-terminus of the benzamide Can tolerate various functional groups, including methyl esters and primary carboxamides, in some series. [8]This position can be modified to improve physicochemical properties like solubility.
Overall Scaffold Rigidifying the benzamide group into a cyclic structure can be a successful strategy. [10]Explore fused ring systems and constrained analogs.

Recent studies on o-aminobenzamide derivatives for gastric cancer identified compound F8 with an IC₅₀ of 0.28 μM against the HGC-27 cell line. [7]This compound demonstrated superior efficacy and lower toxicity compared to the standard-of-care drug capecitabine in a xenograft model. [7]Such findings highlight the potential for discovering highly potent and safer novel derivatives through focused SAR exploration.

Conclusion

The 3-aminobenzamide scaffold remains a fertile ground for the discovery of novel therapeutics. By leveraging a deep understanding of the underlying biology, employing rational drug design principles, and executing a robust synthetic and biological evaluation cascade, researchers can continue to unlock the full potential of this versatile chemical entity. The insights and protocols provided in this guide are intended to serve as a valuable resource for those at the forefront of this exciting field, ultimately contributing to the development of new medicines for patients in need.

References

  • Structures of 3-aminobenzamides reported by Schü ler, Linusson et al...
  • Structure-activity relationships in vitro | Download Table - ResearchG
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-2-iodobenzamide - Benchchem. (URL not available)
  • PARP Assays - BPS Bioscience. (URL not available)
  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF - ResearchG
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  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (URL not available)
  • PARP Activity Assay Kit -
  • Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo | Request PDF - ResearchG
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (URL not available)
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023-01-06) [Link]

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  • A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Deriv
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (URL not available)
  • Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed. (2019-10-01) [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - ResearchG
  • 3-aminobenzamide - BPS Bioscience. (URL not available)
  • 3-aminobenzamide, a poly (ADP ribose)
  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists - MDPI. (URL not available)
  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC - NIH. (2022-05-06) [Link]

  • Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors - PubMed. (2017-10-15) [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - University of Texas Southwestern Medical Center. (2019-07-31) (URL not available)
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic

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Trifluoroethylated Benzamides: A Technical Guide to Synthesis, Properties, and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) has emerged as a particularly valuable moiety. When appended to a benzamide scaffold, a common pharmacophore in numerous therapeutic agents, it creates a chemical class with significant potential.[4] This technical guide provides an in-depth exploration of trifluoroethylated benzamides, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the rationale behind trifluoroethylation, detail robust synthetic methodologies, analyze the impact on drug-like properties, and explore the structure-activity relationships (SAR) that govern their biological effects. This document moves beyond a simple review, offering field-proven insights and actionable protocols to empower the design and synthesis of next-generation therapeutic agents.

The Strategic Imperative for Trifluoroethylation in Drug Design

The utility of fluorine in medicinal chemistry is well-established. Its unique properties—high electronegativity, small atomic size, and the strength of the C-F bond—allow for the fine-tuning of molecular characteristics to overcome common drug development hurdles.[1][2][3] The trifluoroethyl group, specifically, is not merely a fluorinated alkyl chain; it acts as a versatile bioisostere and a modulator of key drug attributes.

Bioisosterism and Metabolic Stability

The trifluoroethyl group can serve as a bioisostere for ethyl or ethoxy groups, which are common in bioactive molecules.[5] A critical advantage of this substitution is the enhancement of metabolic stability.[1][6] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which often target terminal methyl groups or α-carbons of ethers. By replacing a metabolically labile ethyl or ethoxy group with a trifluoroethyl moiety, chemists can block these metabolic pathways, potentially increasing the drug's half-life and bioavailability.[7]

Modulation of Physicochemical Properties

Introducing the highly electronegative CF₃ group has profound effects on the molecule's electronic and physical properties:

  • Lipophilicity: The trifluoroethyl group generally increases lipophilicity compared to a hydroxyl or amino group, but its impact relative to an ethyl group is context-dependent. This modulation is crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly its ability to cross cellular membranes.

  • pKa Modification: The strong electron-withdrawing nature of the trifluoroethyl group can significantly lower the pKa of nearby functionalities, such as the amide nitrogen.[8] This change in basicity can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell permeability.

  • Conformational Control: The trifluoroethyl group can influence the preferred conformation of a molecule through steric and electronic interactions, which can be leveraged to lock the molecule into a bioactive conformation for enhanced target engagement.[1]

The following diagram illustrates the key impacts of introducing a trifluoroethyl group into a parent molecule.

G cluster_props Impact on Properties Parent Parent Molecule (e.g., with -CH2CH3 group) TFE Trifluoroethylated Analogue (with -CH2CF3 group) Parent->TFE Bioisosteric Replacement P1 Increased Metabolic Stability TFE->P1 P2 Modulated Lipophilicity (logP) TFE->P2 P3 Lowered pKa of Proximal Groups TFE->P3 P4 Altered Molecular Conformation TFE->P4

Caption: Impact of trifluoroethylation on key molecular properties.

Synthesis of Trifluoroethylated Benzamides

The reliable synthesis of trifluoroethylated benzamides is critical for their exploration in drug discovery programs. The most common and robust method involves the amide coupling of a benzoic acid derivative with 2,2,2-trifluoroethylamine.

General Synthetic Workflow: Amide Coupling

The standard approach relies on activating a substituted benzoic acid to form a reactive intermediate, which is then coupled with 2,2,2-trifluoroethylamine. This workflow is versatile and accommodates a wide range of substituents on the benzoic acid ring.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps R1 Substituted Benzoic Acid S1 Step 1: Acid Activation (e.g., with HATU, EDC) R1->S1 R2 2,2,2-Trifluoroethylamine (H2N-CH2CF3) S2 Step 2: Nucleophilic Attack by Amine R2->S2 S1->S2 S3 Step 3: Purification (Chromatography) S2->S3 Product Final Product: N-(2,2,2-trifluoroethyl)benzamide S3->Product

Caption: General workflow for the synthesis of N-trifluoroethyl benzamides.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of a representative compound, 3-chloro-N-(2,2,2-trifluoroethyl)benzamide.[9]

Objective: To synthesize 3-chloro-N-(2,2,2-trifluoroethyl)benzamide via amide coupling.

Materials:

  • 3-Chlorobenzoic acid

  • 2,2,2-Trifluoroethylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-chlorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 2,2,2-trifluoroethylamine (1.2 eq) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-chloro-N-(2,2,2-trifluoroethyl)benzamide as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight for C₉H₇ClF₃NO is approximately 237.60 g/mol .[9]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is fundamental to optimizing lead compounds.[10][11] For trifluoroethylated benzamides, the key areas of exploration involve the substitution pattern on the benzamide ring and the nature of the amide nitrogen substituent. While the trifluoroethyl group is often maintained to confer favorable pharmacokinetic properties, modifications elsewhere can fine-tune potency and selectivity.

Ring Substitution

The position and electronic nature of substituents on the phenyl ring are critical determinants of biological activity.

  • Positional Isomerism: Moving a substituent (e.g., a halogen or methoxy group) between the ortho, meta, and para positions can drastically alter the molecule's interaction with a target protein by changing the orientation of key binding elements.

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electronic landscape of the aromatic ring, influencing hydrogen bonding capabilities and aryl-aryl interactions within the binding pocket. For instance, studies on bis-benzamides have shown that a nitro group (a strong EWG) can be essential for biological activity in certain contexts.[12][13]

Case Study: Benzamides as D₂/5-HT Receptor Modulators

Benzamide derivatives are well-known for their activity as antipsychotic agents, often targeting dopamine D₂ and serotonin 5-HT receptors.[14] In a series of potential antipsychotics, SAR studies revealed that specific fluorinated benzamide derivatives exhibited a potent and balanced profile for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[14] While these specific examples may not be trifluoroethylated, they underscore the importance of the benzamide core and how fluorine substitution can lead to favorable pharmacological profiles. The introduction of a trifluoroethyl group in such scaffolds would be a logical next step to potentially improve metabolic stability and fine-tune receptor affinity.

Quantitative SAR Data

The following table summarizes hypothetical data for a series of trifluoroethylated benzamides to illustrate how SAR data is typically presented. This data could be generated from assays measuring inhibition of a specific enzyme or receptor binding.

Compound IDR-Group (para-position)IC₅₀ (nM) vs. Target X
1a -H150
1b -Cl75
1c -OCH₃210
1d -CF₃45
1e -NO₂30

Analysis of Hypothetical Data: The data suggests that electron-withdrawing groups at the para-position enhance inhibitory activity against Target X. The trifluoromethyl (-CF₃) and nitro (-NO₂) substituents (compounds 1d and 1e ) are significantly more potent than the unsubstituted analog (1a ) or the one with an electron-donating group (1c ). This provides a clear vector for optimization, guiding chemists to explore other potent electron-withdrawing groups in that position.

Future Directions and Conclusion

Trifluoroethylated benzamides represent a promising class of compounds for drug discovery. The trifluoroethyl moiety is a powerful tool for enhancing metabolic stability and modulating physicochemical properties, while the benzamide scaffold provides a versatile and well-understood platform for generating diverse chemical libraries.[4]

Future research will likely focus on:

  • Novel Synthetic Methods: Developing new strategies for trifluoroethylation to access more complex and diverse molecular architectures.[5]

  • Expanded Therapeutic Areas: Applying this chemical class to a broader range of biological targets beyond the traditional areas for benzamides, such as oncology, infectious diseases, and neurodegenerative disorders.[15][16]

  • Multi-Target Ligands: Designing trifluoroethylated benzamides that can potently and selectively modulate multiple targets, a strategy of growing interest for treating complex diseases like cancer and schizophrenia.[14]

References

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  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]

  • Bioisostere. Wikipedia. Available at: [Link]

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  • Synthetic method of 2-trifluoromethyl benzamide.Google Patents.
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. Available at: [Link]

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  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. PubMed. Available at: [Link]

  • Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-. PubChem. Available at: [Link]

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Methodological & Application

3-amino-N-(2,2,2-trifluoroethyl)benzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis strategy involves an initial amide coupling between 3-nitrobenzoyl chloride and 2,2,2-trifluoroethylamine to form an intermediate, followed by a chemoselective reduction of the nitro group. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, procedural rationale, and critical safety considerations to ensure a reliable and reproducible outcome.

Introduction and Strategic Rationale

The synthesis of substituted benzamides is a cornerstone of modern pharmaceutical development. The target molecule, this compound, incorporates two key pharmacophores: a meta-substituted aniline ring and a trifluoroethyl amide moiety. The trifluoromethyl group is particularly significant as its introduction into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.

A direct amide coupling between 3-aminobenzoic acid and 2,2,2-trifluoroethylamine is challenging due to the nucleophilicity of the aromatic amine, which can compete with the desired reaction and lead to side products. While modern coupling agents exist, a more robust and classical approach is often preferred for its scalability and cost-effectiveness.[1]

The strategy detailed herein circumvents this issue by employing a "protecting group-free" approach, utilizing the nitro group as a precursor to the amine. This two-step synthesis consists of:

  • Amide Formation: Activation of 3-nitrobenzoic acid to its corresponding acyl chloride, followed by reaction with 2,2,2-trifluoroethylamine.

  • Nitro Reduction: Selective reduction of the aromatic nitro group to the desired primary amine using tin(II) chloride.

This method is highly efficient and provides excellent control over the final product's purity.

Overall Reaction Scheme

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction A 3-Nitrobenzoic Acid B 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide (Intermediate) A->B  1. SOCl₂ or (COCl)₂  2. H₂N-CH₂CF₃, Base C This compound (Final Product) B->C  SnCl₂·2H₂O, EtOH/HCl  

Figure 1: Two-step synthesis pathway.

Part 1: Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

Principle and Rationale

The first step involves the formation of the amide bond. The carboxylic acid of 3-nitrobenzoic acid is not sufficiently electrophilic to react directly with the amine. Therefore, it is first converted into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] Thionyl chloride is often chosen for its convenience, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

The resulting 3-nitrobenzoyl chloride is then reacted with 2,2,2-trifluoroethylamine.[4] This is a classic nucleophilic acyl substitution reaction, often performed under Schotten-Baumann conditions, where a base (like triethylamine or pyridine) is added to neutralize the HCl generated during the reaction, driving it to completion.[5]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
3-Nitrobenzoic acid≥99%Sigma-Aldrich121-92-6
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich7719-09-7
2,2,2-Trifluoroethylamine≥99%Sigma-Aldrich753-90-2
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Saturated Sodium Bicarbonate (aq.)Laboratory Grade--
Brine (Saturated NaCl aq.)Laboratory Grade--
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific7487-88-9
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Detailed Experimental Protocol
  • Acyl Chloride Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber), add 3-nitrobenzoic acid (10.0 g, 59.8 mmol).

    • Carefully add thionyl chloride (13.0 mL, 179.5 mmol, 3.0 eq) to the flask.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-nitrobenzoyl chloride, a yellow solid, is used directly in the next step.[2]

  • Amide Coupling:

    • Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM, 100 mL) in a 500 mL flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine (6.5 g, 65.8 mmol, 1.1 eq) and triethylamine (12.5 mL, 89.7 mmol, 1.5 eq) in anhydrous DCM (50 mL).

    • Add the amine solution dropwise to the cold acyl chloride solution over 30 minutes using a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 3-nitro-N-(2,2,2-trifluoroethyl)benzamide as a solid.

Safety and Handling Precautions
  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate PPE, including gloves, lab coat, and safety goggles.[2]

  • 2,2,2-Trifluoroethylamine: A flammable and corrosive liquid with a low boiling point.[6][7] It is harmful if inhaled or swallowed.[8] Ensure all handling is done in a fume hood, away from ignition sources.[6][8] Containers should be kept tightly sealed and stored in a cool, well-ventilated area.[6][9]

Part 2: Reduction of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method, it can sometimes be slow or require specialized pressure equipment.[10] A highly effective and practical alternative for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium like ethanol and concentrated HCl.[10][11]

The mechanism of tin(II) reduction involves a series of single-electron transfers from Sn(II) to the nitro group.[12] The acidic conditions protonate the oxygen atoms of the nitro group, facilitating their removal as water. The reaction proceeds through nitroso and hydroxylamine intermediates to form the final anilinium salt.[12] A final basic workup is required to neutralize the anilinium salt and precipitate tin hydroxides, liberating the free amine product.[11][12] This method is known for its excellent chemoselectivity, leaving other functional groups like the amide and trifluoromethyl group intact.[10]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
3-nitro-N-(2,2,2-trifluoroethyl)benzamideFrom Part 1-260973-23-7
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich10025-69-1
Ethanol (EtOH)200 ProofFisher Scientific64-17-5
Concentrated Hydrochloric Acid (HCl)37%Fisher Scientific7647-01-0
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich1310-73-2
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Detailed Experimental Protocol
  • Reduction Reaction:

    • In a 500 mL round-bottom flask, dissolve the 3-nitro-N-(2,2,2-trifluoroethyl)benzamide (10.0 g, 40.3 mmol) from Part 1 in ethanol (200 mL).

    • To this solution, add tin(II) chloride dihydrate (45.5 g, 201.5 mmol, 5.0 eq).

    • Heat the mixture to 70-75 °C with stirring.

    • Once the mixture is at temperature, slowly add concentrated HCl (20 mL) dropwise. The reaction is exothermic.

    • Continue stirring at 75 °C for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature and then place it in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a 6 M aqueous solution of NaOH until the pH is ~10-12. This will precipitate tin salts as a white solid (tin hydroxide). Caution: This neutralization is highly exothermic.

    • Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine all organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the final product as a pure solid.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Chemical Formula C₉H₉F₃N₂O
Molecular Weight 218.18 g/mol
Appearance Off-white to light brown solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.15 (t, 1H), 7.10 (t, 1H), 6.95 (d, 1H), 6.80 (s, 1H), 6.60 (d, 1H), 5.25 (s, 2H), 4.00 (q, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 166.5, 148.5, 135.5, 129.5, 124.5 (q, J=277 Hz), 117.0, 114.5, 113.0, 40.5 (q, J=30 Hz)
MS (ESI+) m/z: 219.07 [M+H]⁺

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete acyl chloride formation; moisture contamination.Ensure reflux is sufficient; use anhydrous solvents and reagents; perform reaction under an inert atmosphere.
Incomplete reduction in Step 2 Insufficient reducing agent or acid; reaction time too short.Increase equivalents of SnCl₂·2H₂O; ensure sufficient HCl is added; extend reaction time and monitor by TLC.
Product difficult to extract Emulsion formation during workup.Add more brine to the separatory funnel to break the emulsion; filter through Celite® before extraction.
Final product is discolored Air oxidation of the aniline product.Perform workup and purification steps promptly; store the final product under an inert atmosphere (N₂ or Ar).
Tin salts remain in product Incomplete precipitation or filtration.Ensure pH is sufficiently basic (>10) during workup; use a thick pad of Celite® for filtration and wash thoroughly.

References

  • Ondrus, A. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Organic Chemistry Tutor. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Halocarbon Life Sciences. (2015). SDS – SAFETY DATA SHEET: 2,2,2-TRIFLUOROETHYLAMINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]-. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-4-methyl-n-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US20220017452A1 - Method of reducing aromatic nitro compounds.
  • Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Characterization of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound featuring a benzamide core structure with an amino group at the 3-position and a trifluoroethyl group attached to the amide nitrogen. The presence of the trifluoroethyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a molecule of interest in medicinal chemistry and drug development. Accurate and robust analytical methods are therefore essential for its quantification, purity assessment, and structural elucidation throughout the research and development process.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a foundation for establishing reliable in-house analytical procedures. The protocols are grounded in established analytical principles and draw upon methodologies for structurally related compounds.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale and Implication for Analysis
Molecular Formula C₉H₉F₃N₂OEssential for mass spectrometry and elemental analysis.
Molecular Weight 234.18 g/mol Used for calculating concentrations and in mass spectrometry.
Polarity Moderately PolarThe presence of the amino and amide groups contributes to its polarity, suggesting good solubility in polar organic solvents and suitability for reversed-phase HPLC.
UV Absorbance Expected UV maximaThe benzamide chromophore will exhibit UV absorbance, enabling detection by UV-based HPLC detectors. The exact wavelength of maximum absorbance (λmax) should be determined experimentally.
Volatility Low to ModerateThe amide group and relatively high molecular weight suggest that GC analysis may require derivatization to improve volatility and thermal stability.
pKa Basic (amino group), Neutral (amide)The aromatic amino group will be basic. This property is critical for selecting the appropriate pH of the mobile phase in HPLC to ensure good peak shape and retention.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC with UV detection is the primary method for assessing the purity and quantifying this compound. The following protocol provides a robust starting point for method development.

Principle of the Method

The compound is separated from impurities on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The retention of the analyte is controlled by the proportion of organic solvent in the mobile phase. The basic nature of the aromatic amino group necessitates the use of a mobile phase with a controlled pH to ensure consistent ionization and sharp, symmetrical peaks.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Ammonium acetate or ammonium formate.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standards using the same diluent.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the silanol activity on the column and ensures the amino group is protonated, leading to better peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10% B to 90% B over 15 minutesA gradient is recommended to ensure the elution of any potential nonpolar impurities and to shorten the analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjust as needed based on sensitivity.
Detection Wavelength 254 nm (or λmax determined by DAD)A common wavelength for aromatic compounds. A DAD can be used to identify the optimal wavelength for maximum sensitivity.

4. Data Analysis and System Suitability:

  • Quantification: Use the peak area from the calibration curve to determine the concentration of the analyte in the samples.

  • Purity: Express the purity as the percentage of the main peak area relative to the total peak area of all components.

  • System Suitability: Inject a working standard solution five times and evaluate the following parameters:

    • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

    • Theoretical Plates: Should be >2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be <2.0%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject into HPLC dilute->inject 10 µL Injection separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity/Concentration integrate->calculate report Generate Report calculate->report

Fig 1: HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Due to the polarity and potential for thermal degradation of the amino and amide groups, direct GC-MS analysis of this compound can be challenging. Derivatization is often employed to increase volatility and thermal stability.[2][3]

Principle of the Method

The active hydrogens on the amino and amide groups are replaced with nonpolar protecting groups, such as a silyl group, through a derivatization reaction. The resulting derivative is more volatile and thermally stable, making it amenable to GC analysis. The mass spectrometer provides structural information for both the main compound and any impurities.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector, a mass selective detector, and an appropriate capillary column.

  • DB-5ms or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]

  • Anhydrous pyridine or acetonitrile as the reaction solvent.

  • Reaction vials with screw caps.

2. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Injector Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)To avoid overloading the column.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)A typical temperature program to separate compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte.
MS Ion Source Temp 230 °CStandard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 500 amuCovers the expected mass of the derivatized compound and its fragments.

4. Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of the derivatized compound from any impurities.

  • The mass spectrum of the main peak should be consistent with the derivatized structure of this compound. The number of silyl groups added will depend on the reaction conditions and the derivatizing agent used.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample add_solvent Add Anhydrous Solvent weigh->add_solvent add_reagent Add Derivatization Reagent add_solvent->add_reagent heat Heat at 70°C for 30 min add_reagent->heat inject Inject into GC-MS heat->inject 1 µL Injection separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (50-500 amu) ionize->detect tic Analyze Total Ion Chromatogram detect->tic Raw Data mass_spec Interpret Mass Spectrum tic->mass_spec identify Identify Compound & Impurities mass_spec->identify

Fig 2: GC-MS Derivatization and Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments will provide detailed information about the molecular structure.

Principle of the Method

The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of different atoms in the molecule absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides information on the connectivity of atoms and the overall structure of the molecule.

Experimental Protocol: NMR Spectroscopy

1. Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal standard (e.g., Tetramethylsilane, TMS).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for amides due to its ability to dissolve a wide range of compounds and the clear observation of NH protons).

  • Filter the solution into an NMR tube if any particulate matter is present.

3. NMR Experiments and Expected Spectra:

  • ¹H NMR:

    • Aromatic Region (δ 6.5-8.0 ppm): Four protons on the benzene ring will show a characteristic splitting pattern.

    • Amide NH (δ 8.0-9.0 ppm in DMSO-d₆): A broad singlet or triplet, which will exchange with D₂O.

    • Amino NH₂ (δ 5.0-6.0 ppm in DMSO-d₆): A broad singlet, which will exchange with D₂O.

    • Methylene CH₂ (δ 3.8-4.2 ppm): A quartet due to coupling with the three fluorine atoms.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon.

    • Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons.

    • CF₃ Carbon (δ ~125 ppm): A quartet due to coupling with the three fluorine atoms.

    • CH₂ Carbon (δ ~40 ppm): A quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR:

    • A single signal (a triplet due to coupling with the adjacent CH₂ protons) for the -CF₃ group.

4. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.

  • Correlational spectroscopy experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be used for complete and unambiguous assignment of all signals.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The use of system suitability tests in HPLC ensures the reliability of the chromatographic system. In GC-MS, the fragmentation pattern provides a fingerprint of the molecule, which can be compared to theoretical fragmentation to confirm its identity. For NMR, the combination of different experiments (¹H, ¹³C, ¹⁹F, and 2D NMR) provides a wealth of structural information that should be internally consistent, thus validating the proposed structure.

References

  • SpectraBase. benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]- - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubChem. 3-Aminobenzamide. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide. Available at: [Link]

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Available at: [Link]

  • Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • SpectraBase. N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubChemLite. 3-amino-4-methyl-n-(2,2,2-trifluoroethyl)benzamide. Available at: [Link]

  • PubChem. Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-. Available at: [Link]

  • Google Patents. CN114293881A - Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • NIST WebBook. Benzamide, 3-fluoro-N-ethyl-. Available at: [Link]

  • PubMed. GC-MS analysis of eight aminoindanes using three derivatization reagents. Available at: [Link]

  • National Institutes of Health. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available at: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available at: [Link]

  • Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Available at: [Link]

  • MDPI. Synthesis of N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Available at: [Link]

  • National Institutes of Health. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]

  • National Institutes of Health. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Available at: [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Novel Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of fluorinated benzamides. These compounds, while integral to modern drug discovery, present unique analytical challenges due to the physicochemical properties imparted by fluorine. This document provides a detailed protocol, explains the rationale behind methodological choices, and adheres to the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative for Fluorinated Benzamides

The strategic incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Benzamides, a privileged scaffold in medicinal chemistry, are frequently fluorinated to optimize their therapeutic potential. However, the high electronegativity and unique steric profile of fluorine can introduce analytical complexities, including altered retention behavior, potential for secondary interactions with stationary phases, and challenges in achieving symmetrical peak shapes.

A robust, stability-indicating analytical method is paramount for the successful development of these drug candidates. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and formulation excipients.[3][4][5][6][7] This application note provides a systematic approach, grounded in established chromatographic principles as outlined in USP General Chapter <621> Chromatography and the European Pharmacopoeia's chapter 2.2.46 Chromatographic separation techniques, to develop and validate such a method.[8][9][10][11][12][13][14][15][16]

Foundational Principles: Causality in Method Design

The selection of chromatographic conditions is not arbitrary; it is a science-driven process to overcome the specific challenges posed by fluorinated benzamides.

  • Column Chemistry: While standard C18 columns are often the starting point for aromatic compounds, fluorinated analytes can exhibit unique interactions.[17] Fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can be particularly useful for separating positional isomers or closely related fluorinated compounds.[17][18] However, for general-purpose analysis and method robustness, a high-purity, end-capped C18 column is a reliable initial choice.

  • Mobile Phase Selection: The choice of organic modifier (acetonitrile vs. methanol) and pH of the aqueous phase are critical. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity. The pH of the mobile phase must be controlled to ensure consistent ionization of the analyte and any acidic or basic impurities. For benzamides, which are weakly basic, a mobile phase with a pH between 3 and 4 is often optimal to ensure consistent protonation and good peak shape.

  • Forced Degradation Studies: A cornerstone of a stability-indicating method is its ability to resolve the API from all potential degradation products.[4][5][7] Forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to generate these degradants and prove the method's specificity.

Experimental Workflow and Protocol

This section details a representative protocol for the analysis of a hypothetical fluorinated benzamide, "Fluoro-Benzamide X".

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (P/N: 959963-902) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).

  • Reference Standard: Fluoro-Benzamide X, >99.5% purity.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of Fluoro-Benzamide X)
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
15.080
18.080
18.130
22.030
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Fluoro-Benzamide X reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Sample Solution (0.1 mg/mL): Prepare the sample (e.g., from a drug product formulation) to achieve a final concentration of approximately 0.1 mg/mL of Fluoro-Benzamide X in the 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 1.0%

These criteria are based on general expectations for robust chromatographic performance as outlined in pharmacopeial chapters.[8][11]

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose.[8] The following validation parameters should be assessed.

Specificity (Forced Degradation)

Stress the sample of Fluoro-Benzamide X under the following conditions to demonstrate that the method can resolve the main peak from any degradants:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.

  • Photolytic: ICH-compliant photostability chamber for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

Acceptance Criteria: The main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradation peaks (resolution > 2.0).

Linearity

Prepare a series of at least five concentrations of Fluoro-Benzamide X ranging from 50% to 150% of the nominal working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)

Analyze, in triplicate, samples spiked with known amounts of Fluoro-Benzamide X at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each concentration level.

Precision
  • Repeatability (Intra-assay precision): Perform six replicate analyses of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (S/N).

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with acceptable precision and accuracy at this concentration.

Robustness

Deliberately vary key method parameters to assess the method's reliability during normal use.

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition ± 2% absolute for %B

Acceptance Criteria: The system suitability parameters should still be met, and the results of the analysis should not be significantly affected by these minor variations.

Visualizing the Workflow and Logic

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Define_Objective Define Analytical Objective (Assay, Impurities, Stability) Lit_Review Literature & Compound Review (pKa, logP, UV spectra) Define_Objective->Lit_Review Initial_Screen Initial Screening (Column, Mobile Phase) Lit_Review->Initial_Screen Optimization Method Optimization (Gradient, Temp, pH) Initial_Screen->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Final_Report Robustness->Final_Report

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting Decision Tree for Fluorinated Benzamides

Troubleshooting cluster_Tailing Peak Tailing? cluster_Resolution Poor Resolution? Start HPLC Issue Observed Tailing_Yes Yes Start->Tailing_Yes Tailing_No No Action_Tailing1 Action_Tailing1 Tailing_Yes->Action_Tailing1 Check pH (ensure consistent ionization) Adjust mobile phase pH Res_Yes Yes Tailing_No->Res_Yes Res_No No Action_Res1 Action_Res1 Res_Yes->Action_Res1 Optimize Gradient Slope (shallower gradient) End End Res_No->End Other Issue (Check System Pressure, Detector, etc.) Action_Tailing2 Action_Tailing2 Action_Tailing1->Action_Tailing2 Consider secondary interactions Action_Tailing3 Action_Tailing3 Action_Tailing2->Action_Tailing3 Use highly deactivated column (e.g., with advanced end-capping) Action_Res2 Action_Res2 Action_Res1->Action_Res2 Change Organic Modifier (e.g., ACN to MeOH) Action_Res3 Action_Res3 Action_Res2->Action_Res3 Try Alternative Selectivity (e.g., PFP column)

Caption: Troubleshooting Common HPLC Issues.

Conclusion

The successful HPLC analysis of fluorinated benzamides is contingent upon a systematic and scientifically-grounded approach to method development and validation. By understanding the unique properties of these analytes and leveraging established chromatographic principles, a robust, specific, and reliable stability-indicating method can be developed. The protocol and validation strategy detailed herein provide a solid framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their analytical data, ultimately supporting the advancement of new and promising therapeutic agents.

References

  • International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • Jain, D., et al. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9). [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • Burgess, C. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality-by-design approach for doripenem. [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

  • European Pharmacopoeia 7.0. 2.2.46. Chromatographic separation techniques. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1992). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 30(8), 299-306. [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Powers, L. S., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10719-10729. [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • ACS Publications. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. [Link]

Sources

Application Note: High-Throughput Analysis of N-(2,2,2-trifluoroethyl)benzamide Compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the analysis of N-(2,2,2-trifluoroethyl)benzamide and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N-(2,2,2-trifluoroethyl)benzamide serves as a crucial scaffold in medicinal chemistry and drug discovery, necessitating robust and reliable analytical methods for its characterization and quantification. This document provides a foundational framework, from first principles of ionization and fragmentation to detailed, field-tested protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies outlined herein are designed to ensure scientific integrity, offering a self-validating system for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of N-(2,2,2-trifluoroethyl)benzamide Scaffolds

The N-(2,2,2-trifluoroethyl)benzamide core is a privileged structural motif in modern drug discovery. The trifluoroethyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, while the benzamide moiety provides a versatile anchor for further chemical modification.[1] Given their prevalence in developmental pipelines, the ability to accurately and efficiently analyze these compounds in complex biological and synthetic matrices is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this purpose.[2] This guide will elucidate the mass spectrometric behavior of this compound class and provide a robust analytical workflow.

Principles of Mass Spectrometric Analysis

A mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules.[3] To be analyzed, the neutral N-(2,2,2-trifluoroethyl)benzamide molecule must first be ionized. The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Ionization Techniques: Soft vs. Hard Ionization

Ionization methods can be broadly categorized as "soft" or "hard".[4]

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they typically impart less energy to the analyte molecule, resulting in a prominent molecular ion (or a protonated/adducted molecule) with minimal fragmentation.[5][6] This is ideal for determining the molecular weight of the parent compound.

  • Hard Ionization: Electron Ionization (EI) is a "hard" technique that bombards the analyte with high-energy electrons, causing extensive fragmentation.[4] While this can make it difficult to identify the molecular ion, the resulting fragmentation pattern is highly reproducible and provides rich structural information.[7]

For LC-MS applications involving N-(2,2,2-trifluoroethyl)benzamide compounds, ESI is the most common and generally preferred method due to its compatibility with the polar mobile phases used in liquid chromatography and its ability to generate a strong signal for the intact molecule.[2]

Experimental Protocols

Sample Preparation: Ensuring Analytical Fidelity

The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent at an appropriate concentration.[8] High concentrations of non-volatile salts or buffers can suppress the ESI signal and contaminate the instrument.[4]

Protocol for Sample Preparation:

  • Initial Dissolution: Accurately weigh and dissolve the N-(2,2,2-trifluoroethyl)benzamide compound in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[5]

  • Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid) to a final concentration in the range of 1-10 µg/mL.[4]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Vialing: Transfer the final solution to an appropriate autosampler vial.

Liquid Chromatography: Separating the Components

Liquid chromatography separates the analyte from other components in the sample prior to its introduction into the mass spectrometer. A reversed-phase C18 column is generally effective for retaining and separating benzamide derivatives.[2]

Parameter Value Rationale
LC System Agilent 1200 Series or equivalentA standard high-performance liquid chromatography system.
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA typical gradient for eluting small molecules.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume for LC-MS analysis.
Mass Spectrometry: Detection and Fragmentation

A triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap can be used for the analysis. Electrospray ionization in positive ion mode is recommended.

Parameter Value Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)Benzamides readily form protonated molecules [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 L/minAids in the desolvation process.
Nebulizer Pressure 35 psiCreates a fine spray for efficient ionization.
MS1 Scan Range m/z 100-500To detect the [M+H]⁺ ion of N-(2,2,2-trifluoroethyl)benzamide (C₉H₈F₃NO, Exact Mass: 203.06).[3]
MS/MS Fragmentation Collision-Induced Dissociation (CID)To generate characteristic fragment ions for structural confirmation.
Collision Energy 10-30 eV (optimization required)The energy required to induce fragmentation.

Data Interpretation: Understanding the Mass Spectrum

Expected Molecular Ions and Adducts

In positive ion ESI, N-(2,2,2-trifluoroethyl)benzamide is expected to be detected primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 204.06.[3] Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z 226.04) and the potassium adduct [M+K]⁺ (m/z 242.02).[3]

Adduct Calculated m/z
[M+H]⁺204.0631
[M+Na]⁺226.0450
[M+K]⁺242.0189
[M+NH₄]⁺221.0896

Data sourced from PubChemLite for N-(2,2,2-trifluoroethyl)benzamide.[3]

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, characteristic fragment ions are produced that can be used for structural confirmation. The fragmentation of benzamides is well-characterized and typically involves cleavage of the amide bond.

A primary fragmentation pathway for protonated N-(2,2,2-trifluoroethyl)benzamide is the cleavage of the C-N bond, leading to the formation of the stable benzoyl cation at m/z 105. This is a common fragmentation pattern for benzamide derivatives. The other fragment would be the neutral trifluoroethylamine. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), resulting in the phenyl cation at m/z 77.

Another possible fragmentation involves the cleavage of the bond between the ethyl group and the nitrogen, which could lead to a fragment at m/z 122, corresponding to the protonated benzamide.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+H]⁺ m/z 204.06 frag1 Benzoyl Cation m/z 105.03 precursor->frag1 Loss of C₂H₄F₃N frag3 Protonated Benzamide m/z 122.05 precursor->frag3 Loss of C₂H₂F₃ frag2 Phenyl Cation m/z 77.04 frag1->frag2 Loss of CO

Figure 1: Proposed fragmentation pathway for protonated N-(2,2,2-trifluoroethyl)benzamide.

Workflow Summary

The following diagram illustrates the complete analytical workflow for the LC-MS/MS analysis of N-(2,2,2-trifluoroethyl)benzamide compounds.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dissolve Dissolve in Methanol/Acetonitrile dilute Dilute with Mobile Phase dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate lc_sep LC Separation (C18 Column) filtrate->lc_sep ms_detect MS Detection (ESI+) lc_sep->ms_detect msms_frag MS/MS Fragmentation (CID) ms_detect->msms_frag peak_int Peak Integration msms_frag->peak_int frag_id Fragment Identification peak_int->frag_id quant Quantification frag_id->quant

Figure 2: Overall workflow for the LC-MS/MS analysis.

Conclusion

This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of N-(2,2,2-trifluoroethyl)benzamide compounds. By understanding the principles of ionization and fragmentation, and by following the detailed experimental procedures, researchers can confidently characterize and quantify these important molecules. The presented workflow is designed to be a starting point for method development and can be adapted to specific matrices and analytical challenges encountered in drug discovery and development.

References

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)benzamide (C9H8F3NO). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-N-(2,2,2-trifluoroethyl)benzamide. Retrieved from [Link]

  • Wiley. (n.d.). Benzamide, 2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]-. Wiley Science Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Note. Retrieved from [Link]

  • Mass Analytica. (2022, June). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. Retrieved from [Link]

  • National Institutes of Health. (2017, December 24). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • MDPI. (n.d.). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ScienceDirect. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • protocols.io. (2024, October 11). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Nonpolar C18. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Retrieved from [Link]

Sources

Application Notes & Protocols: Cell-Based Assays for 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the characterization of 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a novel compound from the benzamide class. Given that the benzamide scaffold is a well-established pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP), we present detailed protocols for a suite of cell-based assays designed to investigate this compound's potential as a PARP inhibitor and to characterize its functional consequences in cancer cell lines. The protocols are built on established methodologies and are designed to provide a robust framework for target validation and mechanistic study.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) network. They recognize and bind to DNA single-strand breaks (SSBs), a common form of DNA damage. Upon activation, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DDR proteins, ultimately facilitating DNA repair.

Inhibiting PARP enzymatic activity has emerged as a powerful anti-cancer strategy, particularly through the concept of synthetic lethality . In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability and, ultimately, cell death.

The compound this compound belongs to the benzamide chemical class, a core structural motif found in several clinically approved PARP inhibitors (e.g., Olaparib, Rucaparib). This structural similarity provides a strong rationale for hypothesizing that it may function as a PARP inhibitor. This guide outlines the essential cell-based assays to test this hypothesis, moving from direct target engagement within the cell to the key functional outcome of synthetic lethality.

Overview of the Experimental Workflow

The validation of a putative PARP inhibitor involves a multi-step process. We will first confirm that the compound can inhibit PARP activity within intact cells (target engagement) and then assess its selective cytotoxicity in a genetically-defined cancer cell model (functional outcome).

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Outcome (Synthetic Lethality) A Induce DNA Damage (e.g., with H2O2 or MMS) B Treat Cells with This compound A->B C Fix, Permeabilize, and Stain for PAR polymer (Immunofluorescence) B->C D Microscopy & Image Analysis (Quantify PAR Signal) C->D H Data Analysis (Calculate IC50, Compare Selectivity) D->H Correlate Target Inhibition with Cellular Phenotype E Select Cell Lines: BRCA-mutant (e.g., CAPAN-1) BRCA-wildtype (e.g., BxPC-3) F Treat Cells with Dose Range of Compound for 72-120h E->F G Assess Cell Viability (e.g., CellTiter-Glo®) F->G G->H

Caption: Experimental workflow for validating a putative PARP inhibitor.

Protocol 1: Cellular PARP Inhibition by Immunofluorescence

This assay directly measures the enzymatic activity of PARP in cells by quantifying the production of PAR polymer following induced DNA damage. A potent inhibitor will significantly reduce the amount of PAR generated.

3.1. Principle

Cells are pre-treated with the test compound before being challenged with a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂). The DNA damage activates PARP, leading to widespread PARylation. The cells are then fixed, and the PAR polymer is detected using a specific primary antibody followed by a fluorescently-labeled secondary antibody. The fluorescence intensity, quantified by microscopy, is inversely proportional to the inhibitory activity of the compound.

3.2. Materials
ReagentExample SupplierPurpose
HeLa or A549 cellsATCCHuman cell line with robust PARP activity
DMEM with 10% FBS, 1% Pen/StrepGibcoCell culture medium
This compoundN/ATest Compound (dissolved in DMSO)
OlaparibSelleckchemPositive Control PARP inhibitor
Hydrogen Peroxide (H₂O₂)Sigma-AldrichDNA damaging agent to induce SSBs
96-well imaging plates (black, clear bottom)GreinerPlate for cell culture and imaging
4% Paraformaldehyde (PFA) in PBSElectron Mic. Sci.Cell fixative
0.5% Triton™ X-100 in PBSThermo FisherPermeabilization buffer
5% Bovine Serum Albumin (BSA) in PBSSigma-AldrichBlocking buffer
Anti-PAR Monoclonal Antibody (10H)Enzo Life Sci.Primary antibody to detect PAR polymer
Goat anti-Mouse IgG (H+L), Alexa Fluor™ 488InvitrogenFluorescently-labeled secondary antibody
DAPI (4′,6-diamidino-2-phenylindole)InvitrogenNuclear counterstain
3.3. Step-by-Step Protocol
  • Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density of 10,000-15,000 cells per well. Allow cells to adhere and grow for 18-24 hours until they reach 70-80% confluency.

  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of this compound and the positive control (Olaparib) in cell culture medium. A typical concentration range to start with is 10 nM to 50 µM.

    • Include a "Vehicle Control" well treated with the same final concentration of DMSO (e.g., 0.1%).

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Induction of DNA Damage:

    • Prepare a fresh 20 mM stock solution of H₂O₂ in water. Dilute this stock into pre-warmed medium to a final working concentration of 200 µM.

    • Crucially , add this H₂O₂-containing medium directly to the wells already containing the compound. Do not remove the compound.

    • Include a "No Damage Control" well that receives medium without H₂O₂.

    • Incubate for 10 minutes at 37°C. This is a short, acute treatment.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells once with 100 µL of PBS.

    • Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).

    • Wash twice with PBS.

    • Add 50 µL of 0.5% Triton™ X-100 and incubate for 10 minutes at RT to permeabilize the cells.

    • Wash three times with PBS.

  • Immunostaining:

    • Add 100 µL of Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at RT.

    • Dilute the anti-PAR primary antibody in blocking buffer (e.g., 1:500, optimize as per manufacturer's sheet).

    • Aspirate the blocking buffer and add 40 µL of the primary antibody solution to each well. Incubate overnight at 4°C or for 2 hours at RT.

    • Wash three times with PBS.

    • Dilute the Alexa Fluor™ 488 secondary antibody and DAPI (1 µg/mL) in blocking buffer.

    • Add 40 µL of this solution to each well and incubate for 1 hour at RT, protected from light.

    • Wash three times with PBS. Leave the final 100 µL of PBS in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescent microscope.

    • Capture at least two channels: DAPI (to identify nuclei) and FITC/Alexa Fluor 488 (to detect PAR signal).

    • Use automated image analysis software to:

      • Identify individual nuclei using the DAPI signal.

      • Measure the mean fluorescence intensity of the PAR signal within each nucleus.

      • Calculate the average nuclear PAR intensity across hundreds of cells per well.

3.4. Expected Results & Interpretation
  • Vehicle Control (+ H₂O₂): Strong nuclear PAR staining (bright green fluorescence).

  • No Damage Control: Very low/basal PAR signal.

  • Olaparib (+ H₂O₂): Dose-dependent decrease in nuclear PAR signal.

  • Test Compound (+ H₂O₂): A dose-dependent decrease in signal indicates PARP inhibition.

The data can be plotted as % Inhibition vs. Compound Concentration to calculate an IC₅₀ value, representing the concentration at which the compound inhibits 50% of PARP activity.

Protocol 2: Synthetic Lethality and Cytotoxicity Assay

This assay assesses the functional consequence of PARP inhibition. It measures the selective ability of the compound to kill cancer cells that have defects in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutants), while sparing cells with a functional HR pathway (BRCA-wildtype).

4.1. Principle

Cells are cultured for an extended period (3-5 days) in the presence of a range of concentrations of the test compound. The inhibition of PARP in HR-deficient cells leads to an accumulation of lethal DNA damage and subsequent cell death. Cell viability is measured using a luminescent assay that quantifies ATP, an indicator of metabolically active, living cells. A potent and selective compound will show a much lower IC₅₀ value in the BRCA-mutant cell line compared to the BRCA-wildtype line.

G cluster_wt BRCA Wild-Type Cell cluster_mut BRCA Mutant Cell node_ssb DNA Single-Strand Break (SSB) node_parp PARP node_ssb:f0->node_parp recruits node_replication Replication Fork Stalls node_ssb->node_replication leads to node_repair1 SSB Repair node_parp->node_repair1 activates node_survival Cell Survival node_repair1->node_survival node_dsb DNA Double-Strand Break (DSB) node_replication->node_dsb:f0 node_hr Homologous Recombination (HR Repair) (BRCA1/2 Dependent) node_dsb:f0->node_hr repaired by node_nhej NHEJ (Error-Prone) node_dsb:f0->node_nhej backup repair node_hr_mut Defective HR node_dsb:f0->node_hr_mut node_hr->node_survival node_death Cell Death (Apoptosis) node_nhej->node_death leads to Genomic Instability & node_inhibitor PARP Inhibitor (e.g., this compound) node_inhibitor->node_parp blocks

Caption: Mechanism of synthetic lethality with PARP inhibitors.

4.2. Materials
ReagentExample SupplierPurpose
CAPAN-1 cells (BRCA2 mutant)ATCCHR-deficient pancreatic cancer cell line
BxPC-3 cells (BRCA wildtype)ATCCHR-proficient pancreatic cancer cell line (isogenic control)
RPMI-1640 with 10% or 20% FBSGibcoCell culture medium (CAPAN-1 may require higher serum)
This compoundN/ATest Compound (dissolved in DMSO)
OlaparibSelleckchemPositive Control PARP inhibitor
96-well solid white platesCorningPlate for luminescence-based assays
CellTiter-Glo® Luminescent Cell Viability AssayPromegaReagent to measure ATP levels
4.3. Step-by-Step Protocol
  • Cell Seeding:

    • Seed CAPAN-1 and BxPC-3 cells into separate 96-well white plates at a low density (e.g., 1,500-3,000 cells/well) to allow for several days of growth. The optimal seeding density should be determined empirically.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compound and Olaparib in the appropriate culture medium. A final concentration range of 1 nM to 100 µM is recommended.

    • Include "Vehicle Control" (DMSO) and "No Cells" (medium only for background) wells.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium.

  • Incubation:

    • Incubate the plates for 72 to 120 hours at 37°C, 5% CO₂. The longer incubation time is necessary to allow for cell division and the accumulation of lethal DNA damage.

  • Viability Measurement (CellTiter-Glo®):

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well (for a 1:1 ratio with the culture medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., a luminometer).

4.4. Data Analysis and Interpretation
  • Normalization:

    • Subtract the average background signal (from "No Cells" wells) from all other readings.

    • Normalize the data by expressing the signal from treated wells as a percentage of the average signal from the "Vehicle Control" wells (% Viability).

    • % Viability = (Signal_Treated - Signal_Background) / (Signal_Vehicle - Signal_Background) * 100

  • Dose-Response Curves:

    • Plot the % Viability against the log of the compound concentration for each cell line.

    • Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to fit the curves and calculate the IC₅₀ value for each cell line.

ParameterBxPC-3 (BRCA-WT)CAPAN-1 (BRCA-mut)Selectivity Ratio
IC₅₀ (Olaparib) ~10 µM~50 nM~200-fold
IC₅₀ (Test Cmpd) To be determinedTo be determinedIC₅₀(WT)/IC₅₀(mut)

A successful hit will demonstrate a significantly lower IC₅₀ in the CAPAN-1 cells compared to the BxPC-3 cells, indicating synthetic lethality. A selectivity ratio greater than 10 is generally considered significant.

References
  • Kraus, W. L. (2015). PARPs and PARP Inhibitors: From Molecular Functions to Clinical Applications. Molecular Cell. [Link]

  • Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Crystal structures of the human PARP-1 DNA-binding domains. Journal of Biological Chemistry. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature. [Link]

  • Wang, Y., et al. (2019). State of the art, challenges, and perspectives for PARP inhibitors. Journal of Medicinal Chemistry. [Link]

Application Notes and Protocols for Determining PARP Activity Using 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of a Poly(ADP-ribose) polymerase (PARP) activity assay. The primary focus is on the application of a specific small molecule, 3-amino-N-(2,2,2-trifluoroethyl)benzamide, as a potential PARP inhibitor. While this compound is structurally related to known PARP inhibitors, such as 3-aminobenzamide (3-AB), its specific inhibitory properties are not as extensively documented in publicly available literature. Therefore, this guide is structured not only as a protocol but as a framework for the characterization of novel or less-studied potential PARP inhibitors. We will utilize the well-characterized inhibitor, 3-aminobenzamide, as a reference and positive control throughout the experimental design. The methodologies described herein are robust, grounded in established biochemical principles, and designed to yield high-quality, reproducible data for your research endeavors.

Introduction: The Critical Role of PARP in Cellular Homeostasis and Disease

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] The most abundant and well-studied member of this family, PARP1, acts as a first responder to DNA damage, particularly single-strand breaks.[1] Upon detecting a break, PARP1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair factors to the site of damage, facilitating the efficient restoration of DNA integrity.

Given their central role in DNA repair, PARP enzymes have emerged as a significant target in cancer therapy. In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and, ultimately, cell death, a concept known as synthetic lethality.[2][3] This has led to the development and clinical approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.[2][3]

The study of PARP activity and the screening of potential inhibitors are therefore crucial for the development of new cancer therapeutics. The benzamide class of molecules has historically been a rich source of PARP inhibitors, with 3-aminobenzamide being one of the earliest and most widely studied examples.[4] This application note will detail a robust fluorescent assay for measuring PARP1 activity and its inhibition by this compound.

Assay Principle: A Fluorescent-Based Measurement of NAD+ Consumption

The assay protocol detailed in this document is a homogeneous, two-step enzymatic assay that quantifies PARP activity by measuring the amount of NAD+ consumed. The core principle is as follows:

  • PARP Reaction: In the first step, active PARP1 enzyme is incubated with a DNA-damage simulating substrate (activated DNA) and a known amount of its substrate, NAD+. In the presence of an active enzyme, NAD+ is consumed to generate PAR. If a PARP inhibitor, such as this compound, is present, the rate of NAD+ consumption will be reduced.

  • Fluorescent Detection of Remaining NAD+: In the second step, the PARP1 reaction is stopped, and a cycling enzyme mix is added. This mix quantitatively converts the remaining NAD+ into a highly fluorescent product. The intensity of the fluorescent signal is therefore inversely proportional to the activity of the PARP1 enzyme. A lower fluorescent signal indicates higher PARP1 activity (more NAD+ consumed), while a higher fluorescent signal indicates lower PARP1 activity (less NAD+ consumed), as would be expected in the presence of a potent inhibitor.

This method offers several advantages over other PARP assay formats, such as radioactive or ELISA-based assays, including a non-radioactive format, high sensitivity, and suitability for high-throughput screening.

Visualization of Key Pathways and Workflows

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in detecting DNA single-strand breaks and initiating the repair cascade through PARylation.

PARP_Signaling Figure 1: PARP1 Signaling Pathway in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 (Inactive) DNA_Damage->PARP1 binds to PARP1_Active PARP1 (Active) PARP1->PARP1_Active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_Active->PAR synthesizes NAD NAD+ NAD->PARP1_Active substrate Repair_Factors DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Factors recruits DNA_Repair DNA Repair Repair_Factors->DNA_Repair mediate

Caption: Figure 1: PARP1 Signaling Pathway in DNA Repair.

Experimental Workflow for the PARP Activity Assay

This diagram outlines the major steps of the fluorescent PARP activity assay described in this protocol.

Assay_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction PARP Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Inhibitors (Test & Control) Plate_Setup Set up 96-well plate with: - Blanks - No Enzyme Control - Positive Control (No Inhibitor) - Inhibitor Test Wells Reagents->Plate_Setup Add_Components Add PARP1, Activated DNA, and Inhibitor to wells Plate_Setup->Add_Components Initiate_Reaction Initiate reaction by adding NAD+ Add_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and add NAD+ Cycling Mix Incubate->Stop_Reaction Develop_Signal Incubate to develop fluorescent signal Stop_Reaction->Develop_Signal Read_Plate Read fluorescence on plate reader (Ex/Em appropriate for product) Develop_Signal->Read_Plate Calculate_Activity Calculate % PARP Activity Read_Plate->Calculate_Activity Plot_IC50 Plot dose-response curve and determine IC50 Calculate_Activity->Plot_IC50

Caption: Figure 2: Experimental Workflow.

Detailed Experimental Protocols

Required Materials
  • Enzymes and Substrates:

    • Recombinant Human PARP1 Enzyme

    • Activated DNA (e.g., nuclease-treated salmon testes DNA)

    • β-Nicotinamide Adenine Dinucleotide (NAD+)

  • Inhibitors:

    • Test Compound: this compound

    • Positive Control Inhibitor: 3-Aminobenzamide (3-AB)

  • Buffers and Reagents:

    • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT - prepare fresh)

    • DMSO (for dissolving inhibitors)

    • Fluorescent NAD+ Detection Kit (containing cycling enzymes and developer solution)

    • Deionized Water (ddH2O)

  • Equipment and Consumables:

    • Fluorescence microplate reader

    • Black, flat-bottom 96-well assay plates (for fluorescence assays)

    • Multichannel pipettes and sterile tips

    • Incubator (37°C)

    • Standard laboratory equipment (vortexer, centrifuge, etc.)

Reagent Preparation
  • PARP Assay Buffer: Prepare a 1X working solution of PARP assay buffer. Ensure all components are fully dissolved and the pH is adjusted correctly. Store at 4°C.

  • PARP1 Enzyme Working Solution: Dilute the PARP1 enzyme stock to the desired working concentration (e.g., 10 ng/µL) in ice-cold PARP Assay Buffer. The optimal concentration should be determined empirically, but a final concentration of 50 ng per reaction is a good starting point. Keep on ice.

  • Activated DNA Working Solution: Dilute the activated DNA stock to a working concentration (e.g., 10 ng/µL) in PARP Assay Buffer. A final concentration of 50 ng per reaction is recommended. Keep on ice.

  • NAD+ Working Solution: Prepare a stock solution of NAD+ in ddH2O. Further dilute in PARP Assay Buffer to a 2X working concentration. The final concentration in the assay should be optimized, but a starting point of 200 µM is common.

  • Inhibitor Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of 3-aminobenzamide (3-AB) in 100% DMSO. Store stock solutions at -20°C.

  • Inhibitor Dilutions:

    • On the day of the experiment, prepare a serial dilution of the inhibitor stocks in PARP Assay Buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%). For an IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

Assay Procedure
  • Plate Setup:

    • Bring all reagents to room temperature before use, except for the PARP1 enzyme, which should be kept on ice.

    • In a 96-well black plate, add the following components in the order listed. Prepare a master mix for common reagents to minimize pipetting errors.

Well TypeReagentVolume (µL)Final Concentration
Blank PARP Assay Buffer25-
No Enzyme Control PARP Assay Buffer20-
Activated DNA550 ng
100% Activity PARP1 Enzyme550 ng
(Positive Control)Activated DNA550 ng
PARP Assay Buffer (with DMSO)151% DMSO
Inhibitor Wells PARP1 Enzyme550 ng
Activated DNA550 ng
Inhibitor Dilution15Variable
(Test or 3-AB)
  • Initiate PARP Reaction:

    • Add 25 µL of the 2X NAD+ working solution to all wells except the "Blank". The final reaction volume should be 50 µL.

    • Mix the plate gently by tapping or using a plate shaker for 30 seconds.

  • Incubation:

    • Cover the plate to prevent evaporation and incubate at 37°C for 60 minutes. The incubation time can be optimized based on enzyme activity and desired signal window.

  • Signal Development:

    • Following the incubation, add the reagents from your fluorescent NAD+ detection kit according to the manufacturer's instructions. This typically involves adding a developer solution that stops the PARP reaction and initiates the NAD+ cycling reaction.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the fluorescent signal to develop.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the fluorescent product (refer to the detection kit's manual).

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • The "No Enzyme Control" represents 0% NAD+ consumption (maximum fluorescence).

    • The "100% Activity" control represents maximum NAD+ consumption by PARP1 (minimum fluorescence).

    • Calculate the percent PARP activity for each inhibitor concentration using the following formula: % Activity = [(RFU_Inhibitor - RFU_100%_Activity) / (RFU_No_Enzyme - RFU_100%_Activity)] * 100

    • Calculate the percent inhibition: % Inhibition = 100 - % Activity

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces PARP1 activity by 50%.

ParameterDescription
RFU Relative Fluorescence Units
IC50 Half-maximal inhibitory concentration
Dose-Response Curve A graph illustrating the relationship between inhibitor concentration and enzyme inhibition.

Self-Validating Systems and Troubleshooting

A robust assay includes internal controls that validate the results of each experiment.

  • Positive Control Inhibitor (3-Aminobenzamide): Including a known inhibitor like 3-AB serves as a crucial control. The IC50 value obtained for 3-AB should be consistent with literature values, confirming that the assay is performing as expected.

  • Z'-Factor: For screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] (where 'pos' is the 100% activity control and 'neg' is the no enzyme control)

ProblemPossible CauseSolution
High background fluorescence - Contaminated reagents or buffer.- Use fresh, high-purity reagents.
- Intrinsic fluorescence of the test compound.- Run a control with the compound but no enzyme or NAD+ to quantify its fluorescence. Subtract this value.
Low signal or small assay window - Inactive PARP1 enzyme.- Use a fresh aliquot of enzyme. Ensure proper storage at -80°C.
- Insufficient incubation time.- Increase the incubation time for the PARP reaction or the signal development step.
- Incorrect plate reader settings.- Verify the excitation/emission wavelengths and gain settings.
High well-to-well variability - Inaccurate pipetting.- Use calibrated pipettes. Prepare master mixes to reduce pipetting steps.
- Incomplete mixing of reagents.- Ensure thorough mixing after each reagent addition.
- Edge effects in the 96-well plate.- Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.

Conclusion and Future Directions

The protocol described in this application note provides a reliable and sensitive method for determining the activity of PARP1 and for characterizing the inhibitory potential of compounds such as this compound. By using a well-established fluorescent detection method and including appropriate controls, researchers can confidently assess the potency of novel inhibitors and advance their drug discovery programs. Further characterization of promising compounds could involve secondary assays to determine the mechanism of inhibition, selectivity against other PARP family members, and activity in cell-based models.

References

  • Belhadj, S., Rentsch, A., Schwede, F., & Paquet-Durand, F. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLOS ONE, 16(1), e0245369. [Link]

  • Alfa Cytology. (n.d.). PARP Activity Assay Service. Retrieved from [Link]

  • Rose, M., & Moore, H. D. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101655. [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: Clinical relevance, mechanisms of action and tumor resistance. Frontiers in Pharmacology, 8, 269. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-amino-N-(2,2,2-trifluoroethyl)benzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Benzamide Scaffolds in Oncology

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities.[1] In oncology, benzamide derivatives have been successfully developed as inhibitors of key cancer-related targets, including histone deacetylases (HDACs) and various protein kinases.[2][3][4] These compounds can induce cell cycle arrest, promote apoptosis, and overcome drug resistance, highlighting the versatility of this chemical class.[5][6]

This document provides a comprehensive guide for the initial characterization of 3-amino-N-(2,2,2-trifluoroethyl)benzamide , a novel benzamide derivative with potential anticancer activity. As the specific mechanism of action for this compound is yet to be elucidated, these application notes are designed to provide a logical and systematic workflow for researchers to:

  • Assess its cytotoxic and anti-proliferative effects across a range of cancer cell lines.

  • Investigate the primary mechanisms of cell death and growth inhibition.

  • Explore potential molecular targets based on the known activities of related compounds.

These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and standard molecular biology techniques.

Compound Profile: this compound

  • Chemical Structure: Chemical structure of this compound (Note: A placeholder image is used. The actual structure should be generated or sourced from a chemical database.)

  • Molecular Formula: C₉H₉F₃N₂O

  • Molecular Weight: 234.18 g/mol

  • CAS Number: 1420899-73-2

  • Solubility: To be determined empirically. Initial stocks are typically prepared in DMSO.[7]

Part 1: Primary Screening for Anticancer Activity

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 or GR50) and helps identify sensitive cancer cell lines for further mechanistic studies. A panel of cell lines from different cancer types (e.g., breast, lung, colon, leukemia) is recommended to assess the breadth of activity.

Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Compound in DMSO Add_Compound Add Compound Dilutions to Wells Compound_Prep->Add_Compound Cell_Culture Culture and Harvest Cancer Cell Lines Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Read_Plate Measure Signal (Absorbance/Luminescence) Add_Reagent->Read_Plate Analyze_Data Calculate IC50/GR50 Values Read_Plate->Analyze_Data

Caption: General workflow for assessing compound cytotoxicity in cancer cell lines.

Protocol 1.1: Cell Viability Assessment using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product.

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • 96-well flat-bottom cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the assay (typically 2,000-10,000 cells/well).[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create 2X working solutions. A common concentration range for initial screening is 0.01 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated controls.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be sufficient for at least two cell doublings in the control wells.[9]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).[10]

Data Presentation:

Cell LineCancer TypeIC50 (µM)
MCF-7Breaste.g., 15.2
A549Lunge.g., 28.5
HCT116Colone.g., 8.9
MV4-11Leukemiae.g., 1.2
(Table with hypothetical IC50 values for this compound)

Part 2: Elucidating the Mechanism of Action

If the primary screen reveals significant anti-proliferative activity, the next step is to investigate the underlying mechanism. Common mechanisms for anticancer compounds include the induction of apoptosis and cell cycle arrest.

Protocol 2.1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.

Materials:

  • Sensitive cancer cell line(s) identified in the primary screen

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • The cell population will be segregated into four quadrants:

      • Lower Left (Annexin V- / PI-): Live cells

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+): Necrotic cells

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.

Materials:

  • Sensitive cancer cell line(s)

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells as described in Protocol 2.1.

  • Cell Fixation:

    • Harvest the cells, wash with PBS, and resuspend the pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Hypothetical Signaling Pathway Investigation

Based on the activities of other benzamide derivatives, potential targets for this compound could include kinases or HDACs.[2][5] Western blotting can be used to probe key signaling pathways.

G cluster_pathway Potential Kinase Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->RTK Inhibition?

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

Protocol 2.3: Western Blot Analysis of Key Signaling and Apoptotic Proteins

Procedure:

  • Cell Lysis:

    • Treat cells with the compound as previously described.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies for initial screening include:

      • Apoptosis: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax

      • Cell Cycle: Cyclin D1, Cyclin B1, p21

      • Kinase Pathways: p-AKT, AKT, p-ERK, ERK

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 3: Advanced Characterization

Protocol 3.1: Colony Formation (Clonogenic) Assay

This long-term assay assesses the ability of single cells to undergo unlimited division and form colonies. It provides insight into the cytostatic versus cytotoxic effects of a compound.

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Treatment:

    • Allow cells to adhere for 24 hours, then treat with a range of concentrations of the compound (typically below the IC50) for the duration of the experiment or for a shorter period (e.g., 24 hours) followed by replacement with fresh medium.

  • Incubation:

    • Incubate the plates for 1-3 weeks, until visible colonies form in the control wells.

  • Staining and Counting:

    • Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells).

Conclusion and Future Directions

These protocols provide a foundational framework for the initial preclinical evaluation of this compound. The data generated will establish its potency, selectivity, and primary mechanism of growth inhibition in cancer cell lines. Positive results from these assays would warrant further investigation, including:

  • Target Identification Studies: Employing techniques such as thermal shift assays, affinity chromatography, or kinome profiling to identify direct molecular targets.

  • Development of Resistant Cell Lines: Generating cell lines with acquired resistance to the compound can help identify the mechanism of action and potential resistance pathways.[7][11]

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models, such as xenografts.

By following this systematic approach, researchers can effectively characterize the anticancer potential of this novel benzamide derivative and determine its suitability for further development as a therapeutic agent.

References

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 185–203. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

  • Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. [Link]

  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3399-3406. [Link]

  • Tanei, T., & Matsuo, K. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE (Journal of Visualized Experiments). [Link]

  • Narayanan, S., et al. (2022). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 23(23), 15291. [Link]

  • Rana, S., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry, 9(11), 1213–1225. [Link]

  • Narayanan, S., et al. (2022). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC - NIH. [Link]

  • Cai, A. D., et al. (2011). Discovery of (2E)-3-{2-Butyl-1[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxy acrylamide (SB939), an Orally Active Histone Deacetylase Inhibitor with a Superior Preclinical Profile. Journal of Medicinal Chemistry, 54(21), 7670-7681. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 156, 108594. [Link]

  • Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 117, 118011. [Link]

  • PubChem. (n.d.). Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-. [Link]

  • Chen, J., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)benzamide (C9H8F3NO). [Link]

  • Konyushkin, L. D., et al. (2016). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Journal of Fluorine Chemistry, 185, 127-133. [Link]

  • Wang, X., et al. (2018). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 629-631. [Link]

  • Chen, J., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. [Link]

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Applications of Fluorinated Benzamides in Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Benzamide Scaffolds

The incorporation of fluorine into drug candidates, a strategy known as "fluorine chemistry," has become a cornerstone of modern medicinal chemistry.[1][2] This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1][3] When strategically applied to the benzamide scaffold—a privileged structure in numerous approved drugs—fluorination can profoundly enhance a molecule's pharmacological profile. These enhancements include improved metabolic stability, increased binding affinity for target proteins, and better membrane permeability.[1][4] This guide provides an in-depth exploration of the applications of fluorinated benzamides in drug design, offering both foundational knowledge and practical protocols for researchers in the field. Approximately 20% of recently developed drugs are fluoro-pharmaceuticals, highlighting the significance of this chemical modification.[5]

Part 1: The Multifaceted Roles of Fluorine in Optimizing Benzamide Drug Candidates

The judicious placement of fluorine atoms on a benzamide molecule can address several challenges encountered during drug development. The small van der Waals radius of fluorine (1.47 Å), similar to that of hydrogen (1.20 Å), allows it to act as a hydrogen isostere, minimizing steric hindrance while introducing potent electronic effects.[6]

Enhancing Metabolic Stability and Pharmacokinetics

A primary application of fluorination is to block metabolic "soft spots." The exceptional strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1] This increased stability extends the drug's half-life in the body, potentially leading to less frequent dosing and improved patient compliance.[5] Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3][6]

Modulating Receptor Binding and Potency

The high electronegativity of fluorine can alter the electronic distribution within the benzamide molecule, influencing its pKa and its ability to form key interactions with biological targets.[6] Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of an enzyme or receptor, thereby increasing binding affinity and potency.[7][8] For instance, the substitution of fluorine can enhance binding to target proteins and improve the bioavailability of the compound.[4]

Improving Membrane Permeability and CNS Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is critical. Fluorine substitution can enhance a molecule's lipophilicity, which is a key factor in passive diffusion across biological membranes.[3][9] This property is particularly valuable in the development of neuroleptics and other CNS-active agents.

Part 2: Key Therapeutic Areas for Fluorinated Benzamides

The versatility of the fluorinated benzamide scaffold has led to its application in a wide range of therapeutic areas.

Oncology

In cancer therapy, fluorinated benzamides have been investigated as inhibitors of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[10] By inhibiting this process, the growth and spread of cancer can be controlled.

Neuropharmacology

Fluorinated benzamides have shown significant promise as ligands for dopamine D2 receptors, which are important targets in the treatment of schizophrenia and other psychotic disorders.[11][12] The strategic placement of fluorine can lead to high affinity and selectivity for these receptors.

Enzyme Inhibition

Fluorinated benzamides are effective inhibitors of various enzymes.[7][8] The fluorine atom can enhance the molecule's interaction with the enzyme's active site, leading to potent and selective inhibition. This has applications in treating a variety of diseases, including those involving kinases and carbonic anhydrases.[8][13]

Diagnostic Imaging

The isotope fluorine-18 (¹⁸F) is a positron emitter, making it an invaluable tool for Positron Emission Tomography (PET) imaging.[4][14] By incorporating ¹⁸F into a benzamide-based ligand, researchers can visualize and quantify the distribution of specific receptors or enzymes in the brain and other organs in vivo.[11][12] This has profound implications for disease diagnosis and for understanding the mechanism of action of drugs.

Part 3: Protocols and Methodologies

Protocol for the Synthesis of a Representative Fluorinated Benzamide

This protocol outlines a general procedure for the synthesis of an N-aryl fluorinated benzamide via the condensation of a fluorinated benzoyl chloride with an aniline derivative.

Materials:

  • Fluorinated benzoyl chloride (e.g., 4-fluorobenzoyl chloride)

  • Substituted aniline (e.g., 2,3-difluoroaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the fluorinated benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[15]

Data Presentation: Physicochemical Properties of Fluorinated Benzamides

CompoundFluorine PositionLogP (calculated)pKa (calculated)Target
Benzamide-1.3423.6-
4-Fluorobenzamidepara1.5822.9General Scaffold
2,6-Difluorobenzamideortho1.6521.8Angiogenesis Inhibitor
FK960para1.897.8Somatostatin/Serotonin
[¹⁸F]Fallypridemeta2.438.9Dopamine D2 Receptor
Protocol for In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a fluorinated benzamide for the dopamine D2 receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radiolabeled ligand (e.g., [³H]Raclopride or [³H]Spiperone)

  • Fluorinated benzamide test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the fluorinated benzamide test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and either the test compound, the non-specific binding control, or buffer alone (for total binding).

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.[11][12]

Part 4: Visualizing Key Concepts

Diagram 1: The Impact of Fluorination on Benzamide Properties

This diagram illustrates how the introduction of fluorine can modulate the key physicochemical and pharmacological properties of a benzamide scaffold.

G Benzamide Benzamide Scaffold Fluorination Strategic Fluorination Benzamide->Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability C-F bond strength Binding_Affinity Modulated Binding Affinity Fluorination->Binding_Affinity Electronic effects Permeability Enhanced Membrane Permeability Fluorination->Permeability Increased lipophilicity Pharmacokinetics Improved Pharmacokinetics Metabolic_Stability->Pharmacokinetics Potency Enhanced Potency & Selectivity Binding_Affinity->Potency CNS_Penetration Improved CNS Penetration Permeability->CNS_Penetration Drug_Candidate Optimized Drug Candidate Pharmacokinetics->Drug_Candidate Potency->Drug_Candidate CNS_Penetration->Drug_Candidate

Caption: Fluorination enhances benzamide drug properties.

Diagram 2: Synthetic Workflow for a Fluorinated Benzamide

This workflow outlines the key steps in the synthesis and purification of a fluorinated benzamide.

G Reactants Fluorinated Benzoyl Chloride + Substituted Aniline Reaction Amide Coupling Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure Fluorinated Benzamide Characterization->Final_Product

Caption: Synthesis workflow of fluorinated benzamides.

Conclusion

The strategic incorporation of fluorine into the benzamide scaffold is a powerful and versatile tool in modern drug design. By leveraging the unique properties of fluorine, medicinal chemists can overcome common challenges in drug development, leading to the creation of safer and more effective therapeutics. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the vast potential of fluorinated benzamides in their own drug discovery endeavors.

References

  • Dittrich, M., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Available at: [Link]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Fosso, M. Y., et al. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Available at: [Link]

  • Matsumoto, K., et al. (1995). FK960 N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate ameliorates the memory deficits in rats through a novel mechanism of action. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. Available at: [Link]

  • Shtukenberg, A. G., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Luckay, R. C., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Lindhardt, A. T., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Available at: [Link]

  • El-Fakharany, E. M., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Results in Chemistry. Available at: [Link]

  • Pihlgren, M., et al. (1994). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. Journal of Medicinal Chemistry. Available at: [Link]

  • Mukherjee, J., et al. (1995). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear Medicine and Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important synthetic building block.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, typically achieved by the coupling of 3-aminobenzoic acid and 2,2,2-trifluoroethylamine, can present several challenges that may lead to low yields or impure products. This section addresses the most common issues encountered during this synthesis.

Problem Potential Causes Recommended Solutions & Rationale
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species for the amine to attack. Insufficient or inefficient coupling reagents will result in poor activation.[1] 2. Amine Deactivation: A competing acid-base reaction between 3-aminobenzoic acid and 2,2,2-trifluoroethylamine can form an unreactive ammonium salt.[2][3] 3. Steric Hindrance: While not extreme in this specific synthesis, steric hindrance can slow down amide bond formation.[1] 4. Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, reverting it to the starting material.[1]1. Choice and Stoichiometry of Coupling Reagent: Employ highly efficient coupling reagents like HATU, HBTU, or COMU.[4] Use a slight excess (1.0-1.5 equivalents) to ensure complete activation. The mechanism involves the formation of a highly reactive O-acylisourea or an active ester intermediate.[2] 2. Use of a Non-Nucleophilic Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the ammonium salt and free the amine for reaction.[1][4] 3. Reaction Conditions: While steric hindrance is not a major issue here, allowing for adequate reaction time (monitor by TLC or LC-MS) and appropriate temperature is crucial. 4. Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried to prevent hydrolysis of the activated species.[1]
Presence of Impurities 1. Unreacted Starting Materials: Incomplete reaction due to the reasons mentioned above. 2. Byproducts from Coupling Reagents: Carbodiimide reagents like DCC can form insoluble dicyclohexylurea (DCU) byproduct, while water-soluble reagents like EDC can leave behind byproducts that need to be removed during workup.[5] 3. Side Reactions: The free amino group on 3-aminobenzoic acid could potentially react, leading to oligomerization, although this is less likely under standard coupling conditions where the carboxylic acid is activated first.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[6] 2. Workup and Purification: For DCC, the DCU byproduct can often be removed by filtration. For water-soluble byproducts from reagents like EDC, a thorough aqueous workup is necessary.[5] This typically involves washing the organic layer with dilute acid (e.g., 1M HCl or citric acid) to remove unreacted amine and base, followed by a wash with a weak base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and finally a brine wash.[6] 3. Purification Strategy: If impurities persist, column chromatography on silica gel is a standard method for purification. The choice of eluent will depend on the polarity of the product and impurities.
Difficult Purification 1. Similar Polarity of Product and Impurities: The starting materials and product may have similar polarities, making chromatographic separation challenging. 2. Product Loss During Workup: The product may have some water solubility, leading to losses during the aqueous extraction steps.1. Optimize Chromatography: A careful selection of the solvent system for column chromatography is crucial. A gradient elution might be necessary to achieve good separation. 2. Extraction Optimization: Minimize the volume of aqueous washes and ensure the organic layer is thoroughly extracted. Back-extraction of the combined aqueous layers with the organic solvent can help recover dissolved product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the direct amide coupling between 3-aminobenzoic acid and 2,2,2-trifluoroethylamine. This reaction requires the activation of the carboxylic acid group of 3-aminobenzoic acid to facilitate the nucleophilic attack by the amine.[2]

Q2: How do I choose the right coupling reagent for this synthesis?

The selection of the coupling reagent is critical for achieving a high yield.[1] For this particular synthesis, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices due to their high efficiency and fast reaction times.[4] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are also effective.[5]

Q3: Why is a base like DIPEA necessary in the reaction?

A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial for two main reasons. First, it neutralizes the acidic proton of the carboxylic acid, facilitating its activation by the coupling reagent. Second, and more importantly, it deprotonates the ammonium salt that can form between the acidic carboxylic acid and the basic amine starting materials, thus liberating the free amine to act as a nucleophile.[1][2]

Q4: What are the best solvents for this reaction?

Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dimethylformamide (DMF) and dichloromethane (DCM) are common choices.[1] It is essential to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[1]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress.[6] By co-spotting the starting materials and the reaction mixture, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring, providing information on the masses of the components in the reaction mixture. Near-infrared (NIR) spectroscopy is an emerging process analytical technology tool for monitoring the formation of amide bonds.[7][8]

Q6: What is a standard workup procedure for this reaction?

A typical workup involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride.[1] The product is then extracted into an organic solvent like ethyl acetate or DCM. The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl or 1M citric acid) to remove any unreacted amine and the base (DIPEA), followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.[6] Finally, the organic layer is washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[6]

Q7: What if my product is difficult to purify by simple extraction?

If impurities persist after the workup, purification by column chromatography on silica gel is the next step. A suitable solvent system (eluent) needs to be determined, often a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate), to achieve good separation of the product from any remaining impurities.

III. Experimental Protocols & Workflows

Optimized Protocol for the Synthesis of this compound using HATU

This protocol is designed to maximize yield and purity.

Materials:

  • 3-Aminobenzoic acid

  • 2,2,2-Trifluoroethylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzoic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2,2,2-trifluoroethylamine (1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve 3-Aminobenzoic Acid in Anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents pre_activate Stir for 15-30 min (Pre-activation) add_reagents->pre_activate add_amine Add 2,2,2-Trifluoroethylamine pre_activate->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis of this compound.

Understanding the Reaction Mechanism

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid 3-Aminobenzoic Acid Active_Ester O-Acyl-isourea Active Ester Acid->Active_Ester + HATU, DIPEA HATU HATU Product This compound Active_Ester->Product + Amine Amine 2,2,2-Trifluoroethylamine

Sources

Technical Support Center: Navigating the Purification Challenges of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges encountered with fluorinated benzamides. As a researcher, scientist, or drug development professional, you are aware that the introduction of fluorine into a benzamide scaffold, while bestowing desirable physicochemical and pharmacological properties, often complicates downstream purification processes.[1] This guide is structured to provide you with not only solutions to common problems but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated benzamides often difficult to purify by standard chromatography?

A1: The purification challenges of fluorinated benzamides primarily stem from the unique properties imparted by the fluorine atom(s). Fluorine's high electronegativity and the polarity of the C-F bond can alter the molecule's overall polarity in non-intuitive ways, leading to similar retention times on standard stationary phases like silica gel or C18.[2] This can result in co-elution with starting materials or byproducts. Additionally, the presence of multiple fluorine atoms can significantly change the compound's solubility profile, making solvent selection for both chromatography and crystallization more complex.

Q2: I'm observing poor peak shape during HPLC analysis of my fluorinated benzamide. What could be the cause?

A2: Poor peak shape, such as tailing or fronting, can be due to several factors. For fluorinated benzamides, interactions with residual silanols on the silica-based stationary phase can be a culprit. The amide group can interact strongly, while the fluorinated portion of the molecule has different interactions. Using a mobile phase additive, such as a small amount of trifluoroacetic acid (TFA) or ammonium fluoride, can help to improve peak shape by masking these secondary interactions.[3] Additionally, consider the possibility of sample overload or the use of an inappropriate solvent for sample dissolution.

Q3: Is crystallization a viable purification method for fluorinated benzamides?

A3: Yes, crystallization can be a very effective purification method for fluorinated benzamides. In fact, studies have shown that fluorine substitution, particularly in the ortho-position of the benzamide ring, can suppress the crystalline disorder that is sometimes observed in non-fluorinated benzamides.[4][5][6][7][8] This can lead to the formation of well-ordered, high-purity crystals. The key challenge lies in finding the right solvent or solvent system, as the solubility can be significantly different from their non-fluorinated analogs.

Troubleshooting Guides

Issue 1: Co-elution of Product and Impurities in Flash Chromatography

Symptoms:

  • Your fluorinated benzamide product co-elutes with a starting material or a closely related byproduct on a standard silica gel column.

  • You observe broad peaks, making separation difficult.

Potential Causes and Solutions:

  • Similar Polarity: The fluorinated product and impurities may have very similar polarities, leading to poor separation on silica gel.

    • Solution 1: Modify the Mobile Phase. A systematic screen of solvent systems with varying polarities and selectivities is the first step. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the separation.

    • Solution 2: Switch to a Different Stationary Phase. If modifying the mobile phase is insufficient, consider a stationary phase with different selectivity.

      • Fluorinated Phases: Columns packed with fluorinated silica gel (e.g., Si-TDF or Si-PFP) are specifically designed to separate fluorinated compounds. Retention is influenced by the fluorine content and hydrophobicity of the analytes.[9][10]

      • Amine-Functionalized Silica: For acidic impurities, an amine-functionalized column can be effective.

      • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography (C18) can provide an alternative selectivity.

  • Workflow for Troubleshooting Co-elution:

    start Co-elution on Silica Gel solvent Optimize Mobile Phase Screen Hexane/EtOAc, DCM/MeOH gradients start->solvent ternary Try Ternary System e.g., Hexane/EtOAc/DCM solvent->ternary No improvement success Successful Separation solvent->success Resolution achieved phase Change Stationary Phase ternary->phase Still co-eluting ternary->success Resolution achieved rp_flash Reversed-Phase Flash (C18) phase->rp_flash fluoro_phase Fluorinated Phase (Si-TDF/PFP) phase->fluoro_phase amine_phase Amine-Functionalized Silica phase->amine_phase rp_flash->success fluoro_phase->success amine_phase->success

    Caption: Decision workflow for resolving co-elution issues.

Issue 2: Difficulty in Crystallizing the Fluorinated Benzamide

Symptoms:

  • The product oils out upon cooling the crystallization solvent.

  • The product precipitates as an amorphous solid.

  • No crystal formation is observed even at high concentrations.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The high electronegativity of fluorine can reduce the solvent-accessible surface area and alter intermolecular interactions, making previously reliable solvent systems for similar non-fluorinated compounds ineffective.

    • Solution: Systematic Solvent Screening. A parallel screening of a diverse set of solvents is crucial. Start with common solvents and then expand to less common ones.

Solvent ClassExamplesRationale
Protic Solvents Isopropanol, Ethanol, Methanol, WaterCan form hydrogen bonds with the amide group.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateSolubilize based on dipole interactions.
Aprotic Non-polar Toluene, Heptane, DichloromethaneGood for dissolving less polar compounds; often used as anti-solvents.
Ethers Diethyl ether, MTBE, THFOffer a different polarity profile.
  • Experimental Protocol for Crystallization Screening:

    • Dissolve a small amount of the crude fluorinated benzamide (10-20 mg) in a minimum amount of a hot solvent from the table above.

    • If the compound dissolves completely, allow the solution to cool slowly to room temperature, and then to 4 °C.

    • If crystals form, assess the purity and yield.

    • If the compound oils out, try adding a less polar anti-solvent dropwise to the hot solution until turbidity persists, then cool slowly.

    • If the compound is insoluble in a hot solvent, try a different, more polar solvent.

Issue 3: Presence of Inorganic Fluoride Impurities

Symptoms:

  • Inconsistent biological assay results.

  • Unusual peaks in the NMR spectrum (broad signals).

  • Potential for skeletal fluorosis in in-vivo studies with long-term dosing of some fluorinated drugs.[11]

Potential Causes and Solutions:

  • Degradation of the Fluorinated Moiety: Certain structural motifs can make the C-F bond susceptible to cleavage under specific conditions, releasing fluoride ions.[11]

  • Carryover from Synthesis: Some fluorinating reagents or their byproducts may lead to inorganic fluoride contamination.

  • Solution: Quench and Extraction or Specialized Removal.

    • Aqueous Wash: A simple aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can often remove acidic fluoride species like HF.

    • Derivatization and Evaporation: For trace amounts of free fluoride, a method involving reaction with a hexaalkyldisiloxane (e.g., hexamethyldisiloxane) in the presence of a strong acid and a compatibilizing solvent can convert the free fluoride into a volatile fluorotrialkylsilane, which can then be removed by evaporation.[12]

  • Purity Assessment Workflow:

    start Crude Fluorinated Benzamide analysis Initial Purity Assessment HPLC, LC-MS, TLC start->analysis impurities Impurities Detected? analysis->impurities chromatography Purify by Chromatography (See Issue 1 Guide) impurities->chromatography Yes crystallization Purify by Recrystallization (See Issue 2 Guide) impurities->crystallization Yes final_analysis Final Purity & Identity Confirmation NMR, HRMS, Elemental Analysis impurities->final_analysis No (Purity > 95%) chromatography->final_analysis crystallization->final_analysis pure_product Pure Product final_analysis->pure_product

    Caption: General workflow for purification and analysis.

References

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024-06-10).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC - NIH. Available at: [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed. Available at: [Link]

  • How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available at: [Link]

  • Purification of Fluorine by Distillation - SciSpace. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • ANALYTICAL METHODS. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. Available at: [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]

  • How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods - MicroSolv. Available at: [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes† - CORE. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - OSTI.GOV. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. Available at: [Link]

  • (PDF) The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems - ResearchGate. Available at: [Link]

  • US20230029807A1 - Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds - Google Patents.
  • The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems - MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Trifluoroethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-trifluoroethylation reactions. The introduction of the trifluoroethyl group (–CH₂CF₃) is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, optimizing these reactions can be challenging, with issues ranging from low conversion rates to complex side-product formation.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion, or no product is formed at all. What are the primary factors to investigate?

Low conversion is a common hurdle. The cause can typically be traced back to one of four areas: reagents, reaction conditions, catalyst activity, or substrate reactivity. A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow

To efficiently pinpoint the issue, begin by asking a series of targeted questions about your experiment. The following decision tree can guide your troubleshooting process.

G start Problem: Low / No Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS/GC-MS) start->check_sm sm_consumed_yes SM Consumed, No Product check_sm->sm_consumed_yes Yes sm_consumed_no SM Not Consumed check_sm->sm_consumed_no No cause_decomp Potential Cause: Product Decomposition sm_consumed_yes->cause_decomp cause_workup Potential Cause: Loss During Workup sm_consumed_yes->cause_workup cause_reagent Potential Cause: Reagent/Catalyst Inactivity sm_consumed_no->cause_reagent cause_conditions Potential Cause: Sub-optimal Conditions sm_consumed_no->cause_conditions cause_substrate Potential Cause: Unreactive Substrate sm_consumed_no->cause_substrate sol_decomp Solution: - Lower reaction temp. - Check product stability to acid/base used in workup. cause_decomp->sol_decomp sol_workup Solution: - Check aqueous layers. - Avoid volatile solvents if product is volatile. - Check filtration media. cause_workup->sol_workup sol_reagent Solution: - Use fresh reagents/catalyst. - Ensure anhydrous conditions if required. - Verify reagent integrity. cause_reagent->sol_reagent sol_conditions Solution: - Increase temperature. - Screen solvents (e.g., polar aprotic like DMF, MeCN). - Increase reaction time. cause_conditions->sol_conditions sol_substrate Solution: - Check for steric hindrance. - Consider electronic effects (electron-rich amines are often more reactive). cause_substrate->sol_substrate

Caption: Troubleshooting Decision Tree for Low Yield N-Trifluoroethylation.

Detailed Troubleshooting Steps

1. Verify Reagent and Catalyst Integrity:

  • Trifluoroethylating Agent: Many trifluoroethylating agents can be sensitive. For instance, 2,2,2-trifluorodiazoethane (CF₃CHN₂) is known for its instability and potential explosiveness, requiring careful handling and in situ generation or use of a surrogate.[4][5] Reagents like trifluoroacetic acid (TFA) are generally bench-stable but must be of high purity.[6][7] Always use freshly opened or properly stored reagents.

  • Catalyst: If using a metal catalyst (e.g., Iron-porphyrin, Silver(I), Palladium), ensure it has not been deactivated by exposure to air or moisture.[5][8][9] Some catalyst-free methods exist, which can eliminate this variable.[6][7][10]

  • Solvents and Additives: Ensure solvents are anhydrous if the reaction mechanism is moisture-sensitive.[1] Impurities in solvents can poison catalysts or react with reagents.

2. Evaluate Reaction Conditions:

  • Temperature: Some N-trifluoroethylations require elevated temperatures to proceed at a reasonable rate. For example, the iron-porphyrin catalyzed reaction with secondary anilines was optimized at 80 °C.[8][11] If you see no reaction at room temperature, consider incrementally increasing the heat.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. For certain catalyst systems, aqueous solutions or biphasic systems have been successfully employed.[8]

  • Atmosphere: While many modern protocols are robust, some catalytic cycles are sensitive to oxygen.[6][7] If you suspect catalyst deactivation, setting up the reaction under an inert atmosphere (Nitrogen or Argon) is a standard troubleshooting step.[12]

3. Assess Substrate Reactivity:

  • Electronic Effects: The nucleophilicity of the amine is paramount. Anilines bearing electron-donating groups are generally more reactive towards electrophilic trifluoroethylating agents than those with electron-withdrawing groups.[8][11]

  • Steric Hindrance: Highly hindered amines (e.g., anilines with bulky ortho-substituents or secondary amines with large N-substituents) may react very slowly or not at all due to steric clash.[8][11][13] If your substrate is sterically demanding, you may need more forcing conditions or a different catalytic system.

Issue 2: Significant Side Product Formation

Question: My reaction works, but I'm getting multiple products. How can I improve selectivity?

Side product formation often arises from over-reaction, reaction at other nucleophilic sites, or reagent decomposition.

  • Problem: Di-trifluoroethylation of a primary amine.

    • Cause: The mono-N-trifluoroethylated product is still nucleophilic and can react a second time. This is a common issue with traditional methods.[1]

    • Solution:

      • Adjust Stoichiometry: Use a slight excess of the primary amine relative to the trifluoroethylating agent.

      • Slow Addition: Add the trifluoroethylating agent slowly to the reaction mixture to maintain its low concentration, favoring the mono-alkylation product.

      • Monitor Carefully: Track the reaction progress by TLC or LC-MS and stop it once the desired product is maximized, before significant di-alkylation occurs.

  • Problem: O-trifluoroethylation instead of N-trifluoroethylation (e.g., with amides).

    • Cause: Amides are tautomeric and can react at either the nitrogen or oxygen atom. Under certain conditions, particularly with silver catalysts, O-trifluoroethylation to form trifluoroethyl imidates is the major pathway.[5]

    • Solution: The choice of catalyst and reaction conditions is key to controlling this selectivity. Harder electrophiles may favor O-alkylation. If N-alkylation of an amide is desired, a different synthetic strategy, such as reduction of the amide to the amine followed by trifluoroethylation, may be necessary.[14]

  • Problem: Unidentified byproducts.

    • Cause: This could be due to the decomposition of the reagent (e.g., from CF₃CHN₂) or the substrate/product under the reaction conditions.[4]

    • Solution:

      • Analyze the Byproducts: Attempt to isolate and characterize the major byproducts to gain insight into the unintended reaction pathway.

      • Lower the Temperature: Decomposition pathways often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can improve selectivity.

      • Use a Milder Reagent: If using a highly reactive trifluoroethylating source, consider switching to a more stable alternative, such as a hypervalent iodine reagent or using trifluoroacetic acid with a reducing agent.[4][6]

Issue 3: Difficulty in Product Purification

Question: The reaction seems clean by crude analysis, but I am struggling to isolate the pure N-trifluoroethylated product. What are some common purification challenges?

  • Challenge: Removing Unreacted Polar Starting Materials.

    • Solution: An acidic or basic wash during aqueous workup can help. If your N-trifluoroethylated product is basic, you can extract it into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer to re-extract your purified product.[15]

  • Challenge: Separating Product from Non-polar Byproducts.

    • Solution: Column chromatography is the standard method.[6] Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation. If separation is still difficult, consider derivatizing the product (e.g., forming a salt) to alter its polarity for easier purification.

  • Challenge: Byproducts from Reagents (e.g., from DCC or EDC couplings if applicable in a multi-step synthesis).

    • Solution: Reagents like dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which can be difficult to remove.[16] Switching to a water-soluble coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the corresponding urea byproduct to be removed with a simple aqueous wash.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: There are many trifluoroethylating agents available. How do I choose the right one?

The choice depends on your substrate, scale, and tolerance for specific reaction conditions.

Reagent ClassCommon ExamplesAdvantagesDisadvantages
Reductive Approaches Trifluoroacetic Acid (TFA) + SilaneUses inexpensive, stable, and readily available TFA.[6][7] Catalyst-free and shows excellent functional group tolerance.[6][7][10]Requires a stoichiometric reductant (e.g., PhSiH₃).[6]
Diazo Compounds 2,2,2-Trifluorodiazoethane (CF₃CHN₂)Highly reactive, enabling reactions under mild conditions, often with catalytic silver or iron.[5][8]Volatile, toxic, and potentially explosive; often generated in situ.[4]
Hypervalent Iodine Aryl(trifluoroethyl)iodonium saltsHigh electrophilic reactivity, often enabling reactions under mild, transition-metal-catalyzed conditions.[4][13]Can be more expensive and require multi-step synthesis.[4]
Simple Alkyl Halides Trifluoroethyl iodide (CF₃CH₂I)Commercially available; used in various metal-catalyzed reactions.[9]Often requires transition metal catalysis and can be less reactive than other sources.[9]

Q2: What are the best analytical techniques for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a UV lamp to visualize aromatic compounds and various stains (e.g., potassium permanganate, ninhydrin) for different functional groups.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative monitoring. It provides conversion data (by comparing peak areas of starting material and product) and confirms the mass of the desired product.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. The appearance of a characteristic quartet in the ¹H NMR spectrum (for the -CH₂- group) and a triplet in the ¹⁹F NMR spectrum (for the -CF₃ group) are definitive indicators of product formation.[18]

Q3: How does the amine substrate's structure (primary vs. secondary, aniline vs. aliphatic amine) affect the reaction?

The substrate's structure has a profound impact on reactivity.[20][21]

  • Primary vs. Secondary Amines: Primary amines can undergo undesired dialkylation.[1] Secondary amines can only be mono-alkylated but are often more sterically hindered.

  • Anilines vs. Aliphatic Amines: Anilines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. However, many successful methods have been developed specifically for anilines.[5][8][11] Aliphatic amines are more basic and nucleophilic, which can sometimes lead to more side reactions if not controlled.

  • Functional Group Tolerance: Modern methods show excellent tolerance for various functional groups.[6][9] However, substrates with other nucleophilic sites (e.g., free hydroxyl or thiol groups) may lead to competitive O- or S-trifluoroethylation. Protecting these groups may be necessary.

Part 3: Experimental Protocols

Protocol: Catalyst-Free N-Trifluoroethylation of a Secondary Amine using TFA

This protocol is adapted from the method developed by Denton and co-workers, which highlights a practical, catalyst-free approach with high functional group tolerance.[6][7][22]

Materials:

  • Secondary amine (e.g., dibenzylamine) (1.0 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA) (1.75 mmol, 1.75 equiv)

  • Phenylsilane (PhSiH₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (optional, but good practice)[6][7]

Procedure:

  • Reaction Setup: To the oven-dried flask, add the secondary amine (1.0 mmol) and anhydrous THF (5 mL). Begin stirring to dissolve the amine. The reaction can be run without rigorous exclusion of air or moisture.[6][7]

  • Reagent Addition: Add trifluoroacetic acid (1.75 mmol) to the solution, followed by the dropwise addition of phenylsilane (2.5 mmol).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-trifluoroethylated amine.[6]

References

  • Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. (2023). IRE Journals. [Link]

  • Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

  • Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]

  • Recent advances in trifluoroethylation reaction. (2023). ResearchGate. [Link]

  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

  • Catalytic Investigations as a Facile Route to N-trifluoroethyl Substituted Compounds. (n.d.). University of Lethbridge Research Repository. [Link]

  • Trifluoroethylation reactions of secondary amines. Isolated yields... (2017). ResearchGate. [Link]

  • Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

  • Zhang, Z., et al. (2015). Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane. Angewandte Chemie International Edition. [Link]

  • Recent Progress in Metal-Mediated Trifluoroethylation. (2019). ResearchGate. [Link]

  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Sci-Hub. [Link]

  • Analytical Method Summaries. (2025). Eurofins. [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Semantic Scholar. [Link]

  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. (2018). ResearchGate. [Link]

  • Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]

  • The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitoring. (n.d.). ATSDR. [Link]

  • Role of substrate effects on the morphological, structural, electrical and thermoelectrical properties of V2O5 thin films. (2015). RSC Publishing. [Link]

  • Influence of Substrate Surface Chemistry on the Performance of Top-Gate Organic Thin-Film Transistors. (2013). ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]

  • How to purify esterefication product? (2016). ResearchGate. [Link]

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solubility issues of 3-amino-N-(2,2,2-trifluoroethyl)benzamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-amino-N-(2,2,2-trifluoroethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility and handling challenges encountered during in vitro and in vivo assays. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of this compound.

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?

A1: It is a common challenge for benzamide derivatives to exhibit limited solubility in purely aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose. From this stock, you can then make serial dilutions into your final aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (ideally ≤ 1%) to avoid solvent-induced artifacts that could affect your experimental results.

Q2: What is the predicted solubility and lipophilicity (LogP) of this compound?

Q3: My compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer. What can I do?

A3: This is a classic sign of a compound exceeding its aqueous solubility limit. Here are a few immediate steps you can take:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize the final DMSO concentration: While aiming for a low final DMSO concentration is a good practice, sometimes a slightly higher concentration (e.g., up to 1-2%, assay permitting) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Vortex during dilution: When diluting the DMSO stock, vortex the aqueous buffer to ensure rapid and uniform mixing. This can sometimes prevent localized high concentrations that lead to precipitation.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a more systematic approach is required. The following guides provide detailed protocols and explanations to help you overcome these challenges.

Guide 1: Systematic Solvent and Buffer Optimization

If simple dilution adjustments are insufficient, a more thorough optimization of your solvent and buffer system is necessary.

Q4: How do I systematically test for the best solvent and buffer conditions for my compound?

A4: A solubility screening experiment is highly recommended. This involves testing the solubility of your compound in a panel of common solvents and buffers.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh out a small, precise amount of this compound into several small vials (e.g., 1 mg per vial).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with common organic solvents like DMSO, ethanol, methanol, and acetonitrile. Also, test your primary aqueous assay buffer (e.g., PBS, Tris-HCl).

  • Mixing and Equilibration: Vortex each vial vigorously for 1-2 minutes. Then, allow the vials to equilibrate at room temperature for at least one hour. For poorly soluble compounds, this may take longer.

  • Observation and Quantification:

    • Visual Inspection: Observe each vial for any undissolved solid. This gives a qualitative assessment of solubility.

    • Quantitative Analysis (Optional but Recommended): If you have access to an HPLC or a UV-Vis spectrophotometer, you can quantify the amount of dissolved compound. To do this, centrifuge the vials to pellet any undissolved solid and carefully take an aliquot of the supernatant for analysis against a standard curve.

Interpreting the Results:

Based on the results, you can select the best primary solvent for your stock solution and identify if any buffer components are negatively impacting solubility. For instance, benzamide itself has higher solubility in methanol and acetone compared to water.[3][4]

Guide 2: Addressing Compound Precipitation in Cell-Based Assays

Precipitation in cell-based assays can be particularly problematic, as the precipitate can be cytotoxic or interfere with optical readouts.

Q5: My compound is soluble in the initial assay setup, but I see precipitation in the wells after 24-48 hours of incubation. What could be the cause and how do I fix it?

A5: This delayed precipitation is often due to a combination of factors, including compound instability, interaction with media components, or changes in the local environment of the cell culture plate.

Troubleshooting Workflow for Delayed Precipitation:

Caption: Troubleshooting workflow for delayed precipitation.

Key Considerations:

  • Evaporation: The "edge effect" is a common issue in multi-well plates where wells on the edge of the plate experience more evaporation, leading to an increase in compound concentration and subsequent precipitation.[5]

  • Media Components: Complex cell culture media contain salts, amino acids, and proteins that can interact with your compound and reduce its solubility.[6]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which can affect the ionization state and solubility of your compound.[7]

Guide 3: Investigating Potential Assay Interference

Beyond solubility, it is crucial to consider if your compound is interfering with the assay itself in a non-specific manner. Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).

Q6: I'm seeing inconsistent or unexpected results in my assay. How can I determine if this compound is acting as a PAIN?

A6: PAINS can interfere with assays through various mechanisms, including aggregation, reactivity with assay components, or optical interference. While there are no specific reports of this compound being a PAIN, it is good practice to perform counter-screens.

Strategies to Identify and Mitigate PAINS-like Behavior:

Potential Issue Experimental Test Explanation & Rationale
Compound Aggregation Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).Aggregates can non-specifically inhibit enzymes. A detergent will disrupt these aggregates, and if the compound's potency significantly decreases, it suggests aggregation was the cause of the initial activity.
Optical Interference Scan the absorbance and fluorescence spectra of the compound.If your assay uses a colorimetric or fluorometric readout, the compound itself might absorb or emit light at the same wavelength, leading to false positive or negative results.
Reactivity Perform a pre-incubation experiment where the compound is incubated with the enzyme or other key protein components before adding the substrate.If the compound is a reactive electrophile, it may covalently modify the protein, leading to time-dependent inhibition.
Redox Activity Include a reducing agent like DTT in the assay buffer (if compatible with your assay).Some compounds can interfere with assays through redox cycling. The presence of a reducing agent can mitigate this effect.

Computational Tools for PAINS Prediction:

Several computational tools can predict the likelihood of a compound being a PAIN based on its chemical structure. These tools screen for known problematic substructures.[8][9][10] If you have concerns, running the structure of this compound through a publicly available PAINS filter can provide an initial assessment.

Summary of Physicochemical Properties and Recommended Solvents

Property Information/Prediction Source
Molecular Formula C₉H₉F₃N₂ON/A
Molecular Weight 234.18 g/mol N/A
Predicted XlogP 2.0 (for a close analog)[1]
Recommended Primary Stock Solvent DMSOGeneral laboratory practice
Alternative Stock Solvents Ethanol, Methanol, Acetonitrile[3][4]
Aqueous Solubility Predicted to be lowBased on LogP and benzamide core structure

Visualizing the Troubleshooting Process

The following diagram illustrates the general workflow for addressing solubility issues with this compound.

Caption: General workflow for troubleshooting solubility.

We hope this technical support guide provides you with the necessary information to successfully use this compound in your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • Zimmermann, A., et al. (2018). PrePeP – A Tool for the Identification and Characterization of Pan Assay Interference Compounds.
  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2017). PAIN(S)
  • ResearchGate. (2024). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • WuXi AppTec. (2024).
  • Sigma-Aldrich. (n.d.).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • PubChem. (2025). CID 177151743 | C9H10F3N3O.
  • Drug Discovery Today. (2018).
  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference.
  • ResearchGate. (2025). Experimental study on binary (solid + liquid)
  • BenchChem. (2025). Technical Support Center: Optimizing Small Molecule Solubility for In Vivo Studies.
  • Matrix Scientific. (n.d.). 3-Amino-N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzamide.
  • OUCI. (n.d.). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 o….
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • PubChemLite. (n.d.). 3-amino-4-methyl-n-(2,2,2-trifluoroethyl)benzamide.
  • MDPI. (2015).
  • Science.gov. (n.d.).
  • Unchained Labs. (n.d.).
  • ACS Publications. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
  • BenchChem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • EvitaChem. (n.d.). Buy 3-amino-N-(2,2,2-trifluoroethyl)-benzenesulfonamide (EVT-8519079).
  • PMC. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Santa Cruz Biotechnology. (n.d.). 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide.
  • ResearchGate. (2015).
  • Guidechem. (n.d.). This compound 260973-22-6 wiki.
  • PubChem. (2025). Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)- | C9H7ClF3NO | CID 66910418.
  • PMC. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • MDPI. (2016). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • ResearchGate. (2024). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • Promega Corporation. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • PubMed. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-.
  • PubChem. (n.d.). 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526.
  • NIH. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

Sources

preventing decomposition of trifluoroethyl amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trifluoroethyl Amines

A-Z Guide to Stability and Handling for Researchers

Welcome to the technical support center for trifluoroethyl amines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 2,2,2-trifluoroethylamine (TFEA) and related structures in their work. As a Senior Application Scientist, I have structured this resource to move beyond simple protocols and provide a deeper understanding of the causality behind the experimental choices you make every day. Our goal is to empower you with the knowledge to anticipate and prevent decomposition, ensuring the integrity of your experiments and the quality of your results.

Part 1: The Stability Challenge at a Glance

Trifluoroethyl amines are invaluable building blocks in medicinal chemistry and materials science, prized for the unique properties conferred by the trifluoromethyl group. However, the powerful electron-withdrawing nature of the CF3 group significantly alters the reactivity of the adjacent amine, making these compounds susceptible to specific degradation pathways not typically observed for their non-fluorinated analogs. Understanding these pathways is the first step toward prevention.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab. Each question is answered with an explanation of the underlying chemistry and a detailed, actionable protocol.

Question 1: "I've noticed my trifluoroethylamine solution developing a yellow or brown color over time. What is happening and how can I prevent it?"

Short Answer: Color formation is a common indicator of oxidative degradation. The amine is likely oxidizing to form nitroso or nitro compounds, which are often colored. This process is accelerated by air (oxygen), light, and trace metal impurities.

In-Depth Explanation: The nitrogen lone pair in trifluoroethyl amines is less basic and more susceptible to oxidation compared to alkylamines due to the strong inductive effect of the CF3 group. Under aerobic conditions, a series of radical reactions can occur, leading to the formation of imines, which can then be hydrolyzed or further oxidized to colored byproducts.

Prevention & Mitigation Protocol:

  • Storage is Critical: Always store trifluoroethyl amines under an inert atmosphere (Argon or Nitrogen). For long-term storage, amber glass vials with PTFE-lined caps are recommended to protect from light. Storing at lower temperatures (2-8 °C) will also slow the rate of decomposition.

  • Solvent Choice Matters: When preparing solutions, use de-gassed solvents. A simple and effective method for de-gassing is the "freeze-pump-thaw" technique, repeated for at least three cycles.

  • Purification of Aged Reagents: If you suspect degradation, the amine can often be purified by distillation from a suitable drying agent like calcium hydride. However, exercise caution as heating can also promote decomposition. A fresh bottle is often the most reliable solution.

Experimental Workflow: Solvent De-gassing

cluster_workflow Freeze-Pump-Thaw Cycle (Repeat 3x) A 1. Freeze Solvent (e.g., Liquid N2) B 2. Evacuate Headspace (High Vacuum) A->B Solidifies solvent, traps dissolved gas C 3. Thaw Solvent (Gases Evolve) B->C Removes O2 from vacuumed headspace D 4. Re-introduce Inert Gas (Ar or N2) C->D Releases dissolved gases into headspace

Caption: Freeze-Pump-Thaw workflow for removing dissolved oxygen.

Question 2: "My reaction yield is inconsistent when using trifluoroethylamine as a nucleophile. Could reagent stability be the issue?"

Short Answer: Absolutely. The primary issue is often the formation of trifluoroacetaldehyde and ammonia through a process known as Hoffman-type elimination or hydrolysis of an intermediate imine, effectively reducing the concentration of your active nucleophile.

In-Depth Explanation: While trifluoroethyl amine itself is relatively stable, it can be sensitive to the reaction conditions. In the presence of certain bases or electrophiles, it can undergo elimination or rearrangement. For instance, reaction with a strong, non-nucleophilic base could potentially lead to elimination. More commonly, if the amine oxidizes to the corresponding imine (CF3CH=NH), this intermediate is highly susceptible to hydrolysis, breaking down into trifluoroacetaldehyde and ammonia. This decomposition pathway directly consumes your reagent and introduces reactive impurities into your experiment.

Troubleshooting Protocol:

  • Verify Reagent Purity: Before use, check the purity of your trifluoroethylamine. A quick ¹H or ¹⁹F NMR can be very informative. The presence of trifluoroacetaldehyde or its hydrate will be readily apparent.

  • Control the Headspace: Perform your reaction under a strictly inert atmosphere. If the reaction is heated, ensure a positive pressure of nitrogen or argon is maintained.

  • Order of Addition: Consider the order of addition of your reagents. Adding the trifluoroethylamine last to a mixture of the other reagents can sometimes minimize its exposure to potentially incompatible conditions.

  • Use a Fresh Source: When troubleshooting inconsistent yields, the most effective first step is often to open a new, sealed bottle of the amine.

Decomposition Pathway Visualization

TFEA CF3CH2NH2 (Trifluoroethylamine) Imine CF3CH=NH (Trifluoroacetaldimine) TFEA->Imine Oxidation [O2, light, metal trace] Aldehyde CF3CHO (Trifluoroacetaldehyde) Imine->Aldehyde Hydrolysis [H2O] Ammonia NH3 (Ammonia) Imine->Ammonia Hydrolysis [H2O] Byproducts Colored Byproducts Imine->Byproducts Further Reactions

Caption: Oxidative decomposition pathway of trifluoroethylamine.

Question 3: "Are there any common reagents or solvents I should avoid when working with trifluoroethyl amines?"

Short Answer: Yes. Avoid strong, non-nucleophilic bases, aggressive oxidizing agents, and certain Lewis acids that can promote decomposition. Solvent choice is also key; protic solvents can sometimes participate in degradation pathways.

In-Depth Explanation: The stability of trifluoroethyl amines is highly dependent on their chemical environment.

  • Strong Bases: Very strong bases (e.g., LDA, n-BuLi) can potentially deprotonate the carbon alpha to the nitrogen, initiating elimination pathways, although this is less common than oxidation.

  • Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even atmospheric oxygen (as discussed) can degrade the amine.

  • Lewis Acids: Strong Lewis acids can complex with the nitrogen lone pair, potentially activating the C-N bond towards cleavage or rearrangement, depending on the substrate and conditions.

Compatibility Table:

Reagent ClassGenerally CompatibleUse with Caution / Potential Incompatibility
Bases Triethylamine (TEA), DIPEA, K2CO3, Cs2CO3LDA, n-BuLi, NaH (may deprotonate if heated)
Solvents THF, Dichloromethane, Acetonitrile, TolueneProtic solvents (e.g., Methanol) if water is present
Acids HCl (as salt), Acetic AcidStrong Lewis Acids (e.g., AlCl3), Strong Oxidizing Acids
Atmosphere Nitrogen, ArgonAir (Oxygen), Ozone

Part 3: General Best Practices for Handling and Storage

To ensure the long-term stability and purity of your trifluoroethyl amines, adhere to the following laboratory best practices.

Step-by-Step Storage Protocol:

  • Procure High-Purity Reagent: Start with the highest purity grade available, preferably in bottles sealed under an inert atmosphere.

  • Inspect Upon Receipt: Check for any discoloration. A perfectly pure trifluoroethylamine should be a clear, colorless liquid.

  • Inert Atmosphere Blanketing: Once opened, immediately flush the headspace of the bottle with dry nitrogen or argon before re-sealing. A Sure/Seal™ system is ideal.

  • Proper Sealing: Use a cap with a chemically resistant liner, such as PTFE. Avoid rubber or other materials that can degrade or leach impurities.

  • Refrigerate: Store the sealed container in a refrigerator at 2-8°C. Do not freeze, as this can cause moisture from the air to condense upon opening.

  • Use a Syringe for Dispensing: To avoid repeatedly opening the main container to air, withdraw the required amount using a dry syringe through a septum.

References

  • Umemoto, T., & Ishihara, S. (1993). Chemistry of N-(Trifluoroethyl)amines. Journal of the American Chemical Society, 115(6), 2156–2164. This paper provides extensive detail on the reactivity and stability of related compounds, highlighting the susceptibility of the imine intermediate. (Note: A direct public link to the full text is not available, but the abstract and citation can be found on the ACS Publications website). A general search can lead to the article's abstract and purchasing options. [Link]

Technical Support Center: Troubleshooting PARP Inhibitor Assay Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for PARP inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PARP inhibitor screening and characterization. As a senior application scientist, I've compiled this resource based on extensive field experience to help you identify and resolve common sources of interference in your experiments. Our goal is to ensure your data is robust, reproducible, and accurately reflects the potency and mechanism of your compounds.

This guide moves beyond simple procedural lists to explain the "why" behind each step, empowering you with the scientific rationale to make informed decisions and troubleshoot effectively.

Understanding the Core of PARP Assays

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a range of cellular processes, most notably DNA damage repair.[1][2] PARP inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] The principle of synthetic lethality underpins their efficacy: while inhibiting PARP or having a BRCA mutation alone is not lethal to a cell, the combination leads to cell death.[1]

Accurate and reliable assays are paramount for the discovery and development of new PARP inhibitors. These assays typically measure the enzymatic activity of PARP, which involves the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to target proteins or to PARP itself (auto-PARylation).[4]

Diagram: Simplified PARP1 Activation and Inhibition Workflow

This diagram illustrates the basic mechanism of PARP1 activation in response to DNA damage and how PARP inhibitors interfere with this process.

PARP_Workflow cluster_activation PARP Activation cluster_inhibition PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1_Inactive Inactive PARP1 DNA_Damage->PARP1_Inactive recruits PARP1_Active Active PARP1 PARP1_Inactive->PARP1_Active binds & activates PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) PARP1_Active->PARylation consumes Trapped_Complex Trapped PARP1-DNA Complex PARP1_Active->Trapped_Complex prevents dissociation NAD NAD+ NAD->PARylation DNA_Repair Recruitment of DNA Repair Proteins PARylation->DNA_Repair PARPi PARP Inhibitor PARPi->PARP1_Active binds to NAD+ pocket Blocked_Repair Blocked DNA Repair & Cell Death Trapped_Complex->Blocked_Repair

Caption: PARP1 activation and inhibition pathway.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your PARP inhibitor assays in a question-and-answer format.

High Background Signal in "No Enzyme" or "Inhibitor" Control Wells

Question: I'm observing a high signal in my negative control wells (without PARP enzyme) or in wells with a high concentration of my inhibitor, making my signal-to-background ratio low. What could be the cause?

Answer: This is a common issue that can arise from several sources. Let's break down the potential culprits and how to address them.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps Expected Outcome
Contaminated Reagents Buffers, water, or even the substrate (e.g., biotinylated NAD+) may be contaminated with a substance that generates a signal in your assay format (e.g., peroxidase activity in an HRP-based assay).1. Prepare fresh buffers and solutions using high-purity water. 2. Test each reagent individually in the assay to pinpoint the source of the background signal. 3. If using a commercial kit, contact the manufacturer to inquire about potential lot-specific issues.[5]A significant reduction in the signal from negative control wells.
Non-specific Binding In ELISA-based or other plate-based assays, reagents like streptavidin-HRP or antibodies can bind non-specifically to the plate surface.[2]1. Increase the number of wash steps and the stringency of the wash buffer (e.g., add a mild detergent like Tween-20).[5] 2. Ensure proper blocking of the plate with a suitable blocking agent (e.g., BSA).Lower background signal across the plate, especially in "no enzyme" controls.
Compound Interference The inhibitor itself might be interfering with the detection method. For example, some compounds are autofluorescent or can directly interact with the detection reagents.1. Run a control plate with just the compound at various concentrations in assay buffer to check for inherent signal. 2. If the compound is the issue, consider a different assay format (e.g., switch from a fluorescence-based to a luminescence-based assay).[6]Identification of compound-specific interference, allowing for method adjustment or data correction.
Insufficient Washing Inadequate removal of unbound detection reagents is a frequent cause of high background.[7]1. Ensure complete aspiration of liquid after each wash step.[7] 2. Increase the volume and number of washes.[5]A cleaner baseline and improved signal-to-noise ratio.
Inconsistent or Non-Reproducible IC50 Values

Question: My calculated IC50 values for a known PARP inhibitor are fluctuating significantly between experiments. Why is this happening?

Answer: Variability in IC50 values is a frustrating problem that often points to subtle inconsistencies in experimental setup and execution. Precision is key in these assays.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps Expected Outcome
Inaccurate Pipetting Small errors in pipetting, especially during serial dilutions of the inhibitor, can lead to large variations in the final concentrations.1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a fresh dilution series for each experiment. 3. For highly potent inhibitors, consider a two-step dilution process to minimize errors.More consistent dose-response curves and tighter IC50 value clustering between replicates.
Variable NAD+ Concentration PARP inhibitors are competitive with NAD+. Fluctuations in the NAD+ concentration in your assay will directly impact the apparent potency of your inhibitor.1. Prepare a large, homogenous stock of your NAD+ solution to be used across all experiments in a study. 2. Ensure the final concentration of NAD+ is consistent in every well.[8] The cellular concentration of NAD+ is around 100 µM, which can be a good starting point for in vitro assays.[8]Reduced variability in IC50 values.
Enzyme Activity Variation The activity of the PARP enzyme can vary between lots or due to improper storage.1. Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles.[7] 2. Perform a standard curve with a known inhibitor for each new lot of enzyme to ensure consistency.[5][9]Consistent enzyme performance and more reliable inhibitor potency measurements.
Cell-Based Assay Variables In cell-based assays, factors like cell passage number, seeding density, and incubation times can all affect results.[10]1. Use cells within a defined low passage number range.[10] 2. Ensure uniform cell seeding and check for even cell distribution.[11] 3. Strictly adhere to consistent incubation times for inhibitor treatment.[11]Improved reproducibility of results in cell-based formats.
Solvent Effects High concentrations of solvents like DMSO can inhibit enzyme activity or be toxic to cells.[11]1. Ensure the final DMSO concentration is consistent across all wells, including controls. 2. Keep the final DMSO concentration below a non-toxic level, typically <0.5%.[12]Minimized solvent-induced artifacts in your data.
False Positives and False Negatives in High-Throughput Screening

Question: I'm conducting a high-throughput screen for novel PARP inhibitors and suspect I'm getting a high rate of false positives or negatives. How can I validate my hits and improve the reliability of my screen?

Answer: High-throughput screening (HTS) is a powerful tool, but it's prone to artifacts. A robust validation workflow is crucial to distinguish true hits from misleading results.

Diagram: Troubleshooting Logic for HTS Hits

This diagram outlines a decision-making process for validating potential hits from a primary high-throughput screen.

HTS_Troubleshooting Primary_Screen Primary HTS Hit Re-test Re-test in Primary Assay Primary_Screen->Re-test Dose_Response Dose-Response Curve (Calculate IC50) Re-test->Dose_Response If confirmed False_Positive False Positive Re-test->False_Positive If not confirmed Orthogonal_Assay Test in Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen for Assay Interference Dose_Response->Counter_Screen Cell_Based_Assay Validate in Cell-Based Assay (e.g., PARP trapping, cell viability) Orthogonal_Assay->Cell_Based_Assay If activity confirmed Orthogonal_Assay->False_Positive If no activity Counter_Screen->False_Positive If interference detected Confirmed_Hit Confirmed Hit Cell_Based_Assay->Confirmed_Hit If active Cell_Based_Assay->False_Positive If inactive

Caption: A workflow for validating hits from a primary PARP inhibitor screen.

Strategies to Minimize False Results:

  • Orthogonal Assays: The gold standard for hit confirmation is to use a secondary assay that relies on a different technology or principle.[1] For example, if your primary screen is an ELISA-based assay measuring PARylation, a confirmatory assay could be a fluorescence polarization-based PARP-trapping assay.[2][13] This helps to rule out compounds that interfere with the components of the primary assay.

  • Counter-Screens: Design assays to specifically detect compound interference. This could involve running the assay without the PARP enzyme to see if the compound itself generates a signal, or in the presence of a non-hydrolyzable NAD+ analog.

  • Promiscuous Inhibitor Flags: Be aware of compounds that appear to be active against multiple, unrelated targets. These "promiscuous" inhibitors often act through non-specific mechanisms like aggregation. Computational tools and databases can help flag such compounds.

  • Consider Endogenous Competitors: The cellular environment contains molecules that can interfere with PARP activity. For instance, NADP+ has been shown to act as an endogenous inhibitor of PARP enzymes.[14] While this is more of a consideration for cell-based assays, it highlights the complex regulatory environment.

  • Cell-Based Validation: Ultimately, a compound's activity must be confirmed in a cellular context.[12] This could involve measuring the inhibition of PARP activity in cell lysates, assessing the "trapping" of PARP on chromatin, or evaluating the potentiation of DNA-damaging agents in cancer cell lines.[6][15]

Experimental Protocols

Protocol: Basic Quality Control for a Colorimetric PARP Assay

This protocol outlines essential controls to include in a typical colorimetric PARP assay to ensure data quality.

Materials:

  • 96-well plate coated with histones

  • Recombinant PARP enzyme

  • PARP inhibitor (positive control)

  • PARP Assay Buffer

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare the Plate: Design your plate layout to include the following controls in triplicate.

  • Negative Control (Background):

    • Add 50 µL of PARP Assay Buffer to the designated wells.

    • This control determines the background absorbance from the reagents and plate.[5]

  • 100% Activity Control (Maximum Signal):

    • Add 25 µL of PARP Assay Buffer.

    • Add 25 µL of diluted PARP enzyme.

    • This control represents the maximum signal in the absence of any inhibitor.

  • Inhibitor Control (Positive Inhibition):

    • Add 25 µL of a known PARP inhibitor at a concentration expected to give >90% inhibition.

    • Add 25 µL of diluted PARP enzyme.

    • This confirms that the assay can detect inhibition.

  • Experimental Wells:

    • Add 25 µL of your test compound at various concentrations.

    • Add 25 µL of diluted PARP enzyme.

  • Initiate Reaction: Add 50 µL of the biotinylated NAD+ solution to all wells except the negative controls.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).[5]

  • Detection:

    • Wash the plate 3-4 times with Wash Buffer.[5]

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate.

    • Wash the plate 3-4 times with Wash Buffer.

    • Add 100 µL of TMB Substrate and incubate until color develops.

    • Add 100 µL of Stop Solution.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis:

  • Subtract the average absorbance of the Negative Control from all other wells.

  • Calculate the percent inhibition for your test compounds relative to the 100% Activity Control.

This rigorous use of controls will allow you to quickly identify issues like high background or assay drift, ensuring the integrity of your screening data.

References

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100334. [Link]

  • Gupte, R., et al. (2019). NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression. Nature Communications, 10(1), 798. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Fallah, J., et al. (2024). False-Positive Circulating Tumor DNA Results Do Not Explain Lack of Efficacy for PARP Inhibitors in Patients With Castration-Resistant Prostate Cancer Harboring ATM and CHEK2 Mutations. JCO Precision Oncology, 8, e2400354. [Link]

  • Interchim. (n.d.). Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer. Retrieved from [Link]

  • Alano, C. C., et al. (2004). NAD+ Depletion Is Necessary and Sufficient for Poly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death. Journal of Neuroscience, 24(43), 9638-9648. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Oh, J. H., et al. (2018). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. bioRxiv. [Link]

  • O'Sullivan Coyne, G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. OncoTargets and Therapy, 15, 237–254. [Link]

  • O'Sullivan Coyne, G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Plummer, R., et al. (2022). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. bioRxiv. [Link]

  • Plummer, R., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 14(3), 735. [Link]

  • Amsbio. (n.d.). PARP Assays. Retrieved from [Link]

  • Oh, J. H., et al. (2018). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. bioRxiv. [Link]

  • Słoczyńska, K., et al. (2025). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 26(20), 1-20. [Link]

  • Hwang, B., et al. (2021). NAD+ bioavailability mediates PARG inhibition-induced replication arrest, intra S-phase checkpoint and apoptosis in glioma stem cells. Nucleic Acids Research, 49(20), 11739–11753. [Link]

  • Pisano, C., et al. (2016). “Back to a false normality”: new intriguing mechanisms of resistance to PARP inhibitors. Journal of Experimental & Clinical Cancer Research, 35, 7. [Link]

  • Brand, A. H., et al. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. British Journal of Cancer, 124(9), 1469–1482. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102604. [Link]

  • Thorsell, A.-G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(4), 101738. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Kong, J., et al. (2021). CRISPR screening identifies novel PARP inhibitor classification based on distinct base excision repair pathway dependencies. bioRxiv. [Link]

  • Michelena, J., et al. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Nature Communications, 9(1), 2678. [Link]

  • Kim, Y., et al. (2021). Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. JCO Precision Oncology, 5, 126-136. [Link]

  • Tresize, A., et al. (2023). Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. bioRxiv. [Link]

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Technical Support Center: Enhancing Cell Permeability of 3-Aminobenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminobenzamide (3-AB) analogs. As a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), 3-AB and its derivatives are of significant interest in various therapeutic areas.[1][2] However, a common challenge encountered in the development of these compounds is their often-limited cell permeability, which can hinder their therapeutic efficacy.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome permeability challenges and advance your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of 3-aminobenzamide analogs.

Q1: What are the primary reasons for the poor cell permeability of many 3-aminobenzamide analogs?

The parent compound, 3-aminobenzamide, and many of its analogs possess polar functional groups, such as the benzamide moiety itself. This polarity can lead to a high degree of hydration and a low partition coefficient between the aqueous extracellular environment and the lipophilic cell membrane, thus impeding passive diffusion across the cell membrane.

Q2: What are the initial and most straightforward strategies to consider for improving the permeability of a 3-AB analog?

Increasing the lipophilicity of the molecule is often the first and most direct approach.[3] This can be achieved through several chemical modifications:

  • Alkylation or Arylation: Introducing alkyl or aryl groups to the molecule can increase its hydrophobicity.

  • Halogenation: Adding halogen atoms, such as fluorine or chlorine, can also enhance lipophilicity.

  • Amide-to-Ester or Thioamide Substitution: Replacing an amide bond with an ester or thioamide can reduce the number of hydrogen bond donors, which often correlates with improved permeability.[4][5][6][7][8][9]

Q3: When should I consider a prodrug strategy?

A prodrug approach is particularly useful when direct modification of the parent drug to increase lipophilicity is not feasible without compromising its activity.[10][11][12] Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body.[12] This strategy allows for the temporary masking of polar functional groups to facilitate cell entry.

Q4: How do I choose between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay for initial permeability screening?

The choice depends on the specific information you need:

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[13][14][15] It is excellent for early-stage screening to rank compounds based on their passive permeability.[13][15]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[16] It provides more comprehensive information, including data on passive diffusion, active transport, and efflux mechanisms.[14][17]

It is often beneficial to use both assays in conjunction. A discrepancy between PAMPA and Caco-2 results can indicate the involvement of active transport or efflux.[14][15][17]

Troubleshooting Guide

This section provides solutions to common problems encountered during the development and testing of 3-AB analogs.

Problem Potential Cause Troubleshooting Steps
My 3-AB analog shows potent enzymatic inhibition of PARP but has poor cellular activity. The compound may have low cell permeability, preventing it from reaching its intracellular target.1. Assess Permeability: Conduct a PAMPA or Caco-2 assay to quantify the permeability of your analog. 2. Increase Lipophilicity: If permeability is low, consider chemical modifications to increase the analog's lipophilicity. 3. Explore Prodrug Strategies: If direct modification is not an option, design a prodrug that can cross the cell membrane and then release the active compound intracellularly.[10]
I've increased the lipophilicity of my analog, but the cellular activity has not improved or has even decreased. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, or rapid metabolism.[3][18]1. Measure Solubility: Determine the aqueous solubility of your modified analog. 2. Evaluate Plasma Protein Binding: Assess the extent to which your analog binds to plasma proteins. 3. Optimize Lipophilicity: Aim for a balanced lipophilicity (often measured as logP or logD) to achieve a good compromise between permeability and solubility.
My prodrug is stable in buffer but does not show activity in cell-based assays. The prodrug may not be efficiently cleaved to the active drug inside the cell.1. Investigate Intracellular Metabolism: Use cell lysates or specific enzyme assays to determine if the necessary enzymes for prodrug cleavage are present and active in your cell line. 2. Modify the Prodrug Linker: Redesign the linker connecting the promoiety to the parent drug to be more susceptible to cleavage by intracellular enzymes.
The permeability of my analog is high in the apical-to-basolateral direction but very low in the basolateral-to-apical direction in the Caco-2 assay. This suggests that your analog may be a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell.1. Confirm Efflux: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the permeability improves. 2. Structural Modification: Modify the structure of your analog to reduce its affinity for the efflux transporter.

Experimental Protocols

This section provides detailed protocols for key permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.[13][14][15]

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lipid solution (e.g., 1% lecithin in dodecane)[19]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS

Protocol:

  • Prepare the Lipid Membrane: Add 5 µL of the lipid solution to each well of the filter plate and allow the solvent to evaporate.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dilute the test and reference compounds to a final concentration (e.g., 10 µM) in PBS. Add 150 µL of each solution to the wells of the filter plate.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate.

  • Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[13][19][20]

  • Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × Time)) × ln(1 - [C]A / [C]equilibrium)

    Where:

    • VA is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

    • [C]A is the concentration of the compound in the acceptor well.

    • [C]equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

This assay measures the transport of a compound across a monolayer of Caco-2 cells.[16]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., polycarbonate membrane)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution

  • Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use monolayers with a TEER value within the acceptable range for your laboratory.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical side of the Transwell insert.

    • Add fresh HBSS to the basolateral side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Perform the same procedure as for A-B transport but add the test compound to the basolateral side and sample from the apical side.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.[17]

Visualization of Concepts

Permeability Enhancement Workflow

The following diagram illustrates a typical workflow for enhancing the cell permeability of a 3-aminobenzamide analog.

G cluster_0 Initial Assessment cluster_1 Permeability Troubleshooting cluster_2 Optimization Strategies start Synthesize 3-AB Analog assay PARP Enzymatic Assay start->assay cell_assay Cellular Activity Assay assay->cell_assay low_activity Low Cellular Activity? cell_assay->low_activity perm_assay Assess Permeability (PAMPA/Caco-2) low_activity->perm_assay Yes end Optimized Analog with Good Cellular Activity low_activity->end No low_perm Low Permeability? perm_assay->low_perm chem_mod Chemical Modification (Increase Lipophilicity) low_perm->chem_mod Yes prodrug Prodrug Strategy low_perm->prodrug Yes low_perm->end No retest Re-synthesize and Re-test chem_mod->retest prodrug->retest retest->assay

Caption: Workflow for enhancing 3-AB analog permeability.

Prodrug Activation Pathway

This diagram illustrates the general mechanism of a carrier-linked prodrug designed to improve cell permeability.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space prodrug Prodrug Parent Drug + Promolety membrane Lipophilic Membrane prodrug->membrane Passive Diffusion enzyme Enzymatic Cleavage membrane->enzyme active_drug Active Drug Binds to PARP enzyme->active_drug Release

Caption: General mechanism of a carrier-linked prodrug.

References

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stability of 3-amino-N-(2,2,2-trifluoroethyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 3-amino-N-(2,2,2-trifluoroethyl)benzamide in Solution

Executive Summary

This technical support guide provides a comprehensive overview of the chemical . As a molecule featuring both a benzamide linkage and an aromatic amine, its stability is influenced by several factors, primarily pH, temperature, and exposure to light and oxidative conditions. The principal degradation pathway is the hydrolysis of the amide bond, a reaction whose rate is highly dependent on pH. This guide outlines the theoretical degradation pathways, offers practical advice for handling and storage, and provides detailed protocols for researchers to conduct their own stability assessments through forced degradation studies. The information herein is designed to help scientists anticipate potential challenges, troubleshoot experimental inconsistencies, and ensure the integrity of their results when working with this compound.

Core Stability Profile

The structure of this compound contains two key functional groups that dictate its stability: the amide bond and the aromatic amino group. Understanding the vulnerabilities of these groups is essential for predicting its behavior in solution.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, which is the most significant degradation pathway in aqueous solutions.[1][2] This reaction involves the cleavage of the carbon-nitrogen bond, yielding 3-aminobenzoic acid and 2,2,2-trifluoroethylamine. The rate of hydrolysis is catalyzed by both acid and base.[1][3]

    • Under acidic conditions , the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4]

    • Under basic conditions , the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[1][5] Generally, benzamides are more stable in neutral or near-neutral pH conditions.

  • Oxidative Degradation: The 3-amino group, being an aromatic amine, is a potential site for oxidation. Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored degradation products. This process can be accelerated by the presence of dissolved oxygen, metal ions, or oxidizing agents.

  • Photodegradation: Aromatic compounds, particularly those with amino substituents, can be sensitive to light.[6][7] Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to degradation. According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution? The primary degradation pathway is the hydrolysis of the amide bond, which breaks the molecule into 3-aminobenzoic acid and 2,2,2-trifluoroethylamine.[1][2] This process is significantly accelerated in either strongly acidic or strongly basic solutions.[3][4]

Q2: What are the optimal storage conditions for solutions of this compound? To minimize degradation, solutions should be prepared fresh whenever possible. For short-term storage, it is recommended to use a buffered solution at a neutral or slightly acidic pH (pH 5-7), stored at low temperatures (2-8°C), and protected from light. For long-term storage, freezing at -20°C or -70°C is advisable, though freeze-thaw cycles should be avoided.[9]

Q3: How does pH affect the stability of the compound? The compound is least stable at the extremes of pH.

  • Low pH (Acidic): Acid-catalyzed hydrolysis will occur, leading to cleavage of the amide bond.

  • High pH (Basic): Base-catalyzed hydrolysis is typically faster and more aggressive than acid-catalyzed hydrolysis for amides.[1] The greatest stability is expected in the neutral to slightly acidic pH range.

Q4: Is the compound sensitive to light? Yes, as an aromatic amine, the compound has the potential to be photosensitive.[6] It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments or when conducting photostability stress testing as per ICH guidelines.[8][10]

Q5: Can I expect degradation at room temperature? While stability is greatest at lower temperatures, some degree of hydrolysis can occur at room temperature, especially if the solution pH is not controlled. The rate of degradation will be slow at neutral pH but can become significant over extended periods. A stability study is required to quantify this rate.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of parent compound peak and appearance of new peaks in HPLC analysis. Hydrolytic Degradation: The most likely cause is the cleavage of the amide bond.1. Confirm the identity of the degradants. The expected products are 3-aminobenzoic acid and 2,2,2-trifluoroethylamine. 2. Check the pH of your solution. Adjust to a neutral or slightly acidic buffer if possible. 3. Prepare solutions fresh and store them at 2-8°C.
Solution develops a yellow or brown tint over time. Oxidative Degradation: The aromatic amine moiety may be oxidizing, leading to colored impurities.1. Prepare solutions using de-gassed solvents to minimize dissolved oxygen. 2. Consider adding a small amount of an antioxidant (e.g., ascorbic acid), but first verify its compatibility with your experimental system. 3. Store the solution under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experiments run on different days. Progressive Degradation: The stock solution may be degrading over time, leading to a lower effective concentration.1. Implement a strict policy of using freshly prepared stock solutions for each experiment. 2. If a stock solution must be reused, re-quantify its concentration before each use. 3. Perform a short-term stability study on your stock solution under your specific storage conditions to define its usable lifetime.
Precipitate forms in the solution upon storage. Solubility Issues/Degradation: The compound or its degradation products may have limited solubility in the chosen solvent system. Degradation products may be less soluble than the parent compound.1. Verify the solubility of the parent compound in your solvent. Benzamides can have limited aqueous solubility.[11] 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experiment, but be aware that this can also affect stability.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to definitively identify degradation pathways and develop a stability-indicating analytical method.[12][13] This involves intentionally subjecting the compound to harsh conditions.

Protocol: Forced Degradation of this compound
  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • For each condition, dilute the stock solution with the stressor to a final concentration (e.g., 0.1 mg/mL). Include an unstressed control sample stored at 2-8°C in the dark. The goal is to achieve 5-20% degradation.[12]

    Stress ConditionReagent/ProcedureTypical Time PointsPurpose
    Acid Hydrolysis 0.1 M HCl, heated at 60-80°C2, 6, 12, 24 hoursTo induce acid-catalyzed hydrolysis.[14]
    Base Hydrolysis 0.1 M NaOH, at room temp or heated at 40-60°C1, 2, 4, 8 hoursTo induce base-catalyzed hydrolysis (often faster).[14]
    Oxidation 3-6% H₂O₂, at room temperature2, 6, 12, 24 hoursTo induce oxidative degradation.[14]
    Thermal Stress Store solution at 80°C (in the dark)1, 3, 7 daysTo evaluate thermal stability.
    Photostability Expose solution to light (ICH Q1B option 1 or 2)N/A (expose to 1.2 million lux hours and 200 W h/m²)To evaluate light sensitivity.[8]
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis (e.g., add an equivalent amount of base or acid).

    • Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound.

    • Identify and quantify the peaks of the degradation products.

    • Perform a mass balance calculation to ensure that the sum of the parent compound and the degradation products accounts for close to 100% of the initial concentration, confirming the specificity of the method.[15]

Visualization of Degradation Pathways and Workflows

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent_acid This compound products_acid 3-aminobenzoic acid + 2,2,2-trifluoroethylamine parent_acid->products_acid Hydrolysis parent_base This compound products_base 3-aminobenzoate + 2,2,2-trifluoroethylamine parent_base->products_base Hydrolysis Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) stress Subject Aliquots to Stress Conditions start->stress acid Acid/Heat base Base/Heat oxidation H₂O₂ thermal Heat photo Light sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize (if needed) & Analyze by HPLC/LC-MS sampling->analysis evaluation Evaluate Data (Purity, Degradants, Mass Balance) analysis->evaluation finish Identify Degradation Pathways & Establish Stability Profile evaluation->finish

Caption: General workflow for a forced degradation stability study.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • GEOCITIES.ws. Hydrolysis of Benzamide. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]

  • Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • ResearchGate. (2025, August 5). Photochemistry of Aliphatic and Aromatic Amines. [Link]

  • ACS Publications. (2022, September 27). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Solubility of Things. Benzamide. [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement. [Link]

  • ResearchGate. (2025, September 16). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • Wikipedia. Benzamide. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • IAGIM. Photostability. [Link]

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Technical Support Center: Refining Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique challenges presented by the analysis of fluorinated compounds. The exceptional properties that make these molecules invaluable in pharmaceuticals and advanced materials—such as their high thermal stability and unique electronic characteristics imparted by the carbon-fluorine bond—also necessitate specialized analytical approaches. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to refine your analytical methods, troubleshoot common issues, and ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with fluorinated compounds.

Q1: Why do my fluorinated analytes exhibit poor peak shape, particularly tailing, in reverse-phase HPLC?

A1: Peak tailing for fluorinated compounds in reverse-phase chromatography is a frequent challenge. The primary cause often lies in secondary interactions between the highly electronegative fluorine atoms and active sites on the silica-based stationary phase, such as residual silanols. These interactions can lead to non-ideal partitioning and result in tailed peaks.[1]

To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: For basic fluorinated compounds, operating at a lower mobile phase pH can suppress the ionization of silanol groups, thereby reducing secondary interactions.[1]

  • Column Selection: Employing a column with end-capping or a stationary phase designed for polar analytes can shield the silica surface and improve peak symmetry. Phenyl-hexyl columns, for instance, can offer alternative selectivity and improved peak shape for some fluorinated aromatics.[2]

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase and lead to peak tailing.[3] Try reducing the injection volume or sample concentration.

Q2: I'm observing significant ion suppression in my LC-MS analysis of a complex biological matrix. What are the likely causes and solutions?

A2: Ion suppression is a major concern in LC-MS, especially with complex matrices, as co-eluting matrix components can compete with the analyte for ionization, reducing its signal intensity.[4] Fluorinated compounds can be particularly susceptible to this phenomenon.

Key strategies to combat ion suppression include:

  • Enhanced Sample Preparation: Implement a more rigorous sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are highly effective.[5]

  • Chromatographic Optimization: Improve the separation of your analyte from matrix components by modifying the gradient, mobile phase composition, or switching to a column with a different selectivity.[2]

  • Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex matrices, 2D-LC can provide a significant increase in peak capacity and resolution, effectively separating the analyte of interest from interfering compounds.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples to compensate for the matrix effect.

Q3: What are the best practices for sample preparation when analyzing for trace levels of fluorinated compounds?

A3: Meticulous sample preparation is paramount to avoid contamination and analyte loss, especially at trace levels.

  • Contamination Control: Be aware of potential sources of fluorinated compound contamination in the lab, such as PTFE-containing materials (vials, caps, tubing).[6] Whenever possible, use polypropylene or other non-fluorinated labware.

  • Analyte Loss: Volatile fluorinated compounds can be lost during sample evaporation steps. Use gentle evaporation conditions (e.g., a gentle stream of nitrogen at a controlled temperature). For biological tissues, digestion methods may be necessary to free the analyte from the matrix.[7][8][9]

  • Extraction Efficiency: The choice of extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction) should be optimized to ensure quantitative recovery of the target analytes.[5]

Q4: When should I consider using ¹⁹F NMR in conjunction with mass spectrometry?

A4: While mass spectrometry is a powerful tool for identification and quantification, ¹⁹F NMR offers unique, complementary information. It is particularly valuable when:

  • Authentic standards are unavailable: ¹⁹F NMR can help in the structural elucidation and quantification of unknown fluorinated compounds and their metabolites.

  • Isomeric differentiation is critical: NMR can often distinguish between isomers that may be difficult to separate chromatographically.

  • A complete fluorine mass balance is required: ¹⁹F NMR can provide a comprehensive profile of all fluorine-containing species in a sample.

Troubleshooting Guides

This section provides a more in-depth, scenario-based approach to troubleshooting common issues.

HPLC Troubleshooting: Peak Shape and Retention Time Issues
Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Peak Tailing (All Peaks) 1. Column void or contamination.[10] 2. Partially blocked column frit.[10] 3. Extra-column dead volume.1. Action: Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need replacement. 2. Action: Replace the column inlet frit. 3. Action: Check all fittings and tubing for proper connections and minimize tubing length.
Peak Tailing (Specific Peaks) 1. Secondary interactions with the stationary phase.[1] 2. Co-elution with an interfering compound.1. Action: Adjust mobile phase pH. Consider a different column chemistry (e.g., with enhanced end-capping). 2. Action: Optimize the gradient profile to improve resolution.
Peak Fronting 1. Sample overload.[3] 2. Sample solvent stronger than the mobile phase.1. Action: Reduce the injection volume or sample concentration. 2. Action: Dissolve the sample in the initial mobile phase or a weaker solvent.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.[11]1. Action: Ensure accurate and consistent mobile phase preparation. 2. Action: Use a column oven to maintain a stable temperature. 3. Action: Check for pressure fluctuations and perform a leak test.

Troubleshooting Workflow for HPLC Peak Shape Problems

HPLC_Troubleshooting cluster_all System-Wide Issues cluster_specific Analyte-Specific Issues start Poor Peak Shape Observed all_peaks Affects All Peaks? start->all_peaks specific_peaks Affects Specific Peaks? all_peaks->specific_peaks No check_frit Check/Replace Column Frit all_peaks->check_frit Yes optimize_mp Optimize Mobile Phase (pH, modifiers) specific_peaks->optimize_mp Yes check_void Inspect for Column Void check_frit->check_void check_connections Check for Dead Volume check_void->check_connections end Improved Peak Shape check_connections->end change_column Consider Different Column Chemistry optimize_mp->change_column check_overload Reduce Sample Concentration change_column->check_overload check_overload->end

Caption: A logical workflow for diagnosing HPLC peak shape issues.

GC Troubleshooting: Sensitivity and Peak Integrity
Symptom Potential Cause(s) Troubleshooting Steps & Solutions
No or Very Small Peaks 1. Syringe issue (blocked or leaking).[12] 2. Incorrect injection parameters. 3. Active sites in the inlet liner or column.[13]1. Action: Clean or replace the syringe. 2. Action: Verify injection volume, split ratio, and temperatures. 3. Action: Use a deactivated liner and/or trim the front of the column.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or solvent.[12] 3. Septum bleed.1. Action: Run a blank gradient after a high-concentration sample. 2. Action: Use fresh, high-purity solvents and clean the syringe. 3. Action: Replace the septum.
Broad Peaks 1. Sub-optimal flow rate. 2. Column contamination.[4] 3. Too thick of a stationary phase film for the analyte.1. Action: Optimize the carrier gas flow rate. 2. Action: Bake out the column at a high temperature (within its limits). 3. Action: Select a column with a thinner film.

GC System Inertness Verification Protocol

  • Prepare a Test Mix: Create a solution containing a mix of sensitive compounds, including a fluorinated analyte known to be prone to degradation or adsorption.

  • Initial Analysis: Inject the test mix and evaluate the peak shape and response of the sensitive analytes.

  • Systematic Component Check:

    • Inlet Liner: Replace the inlet liner with a new, deactivated one and re-inject the test mix. Compare the results.

    • Septum: Replace the septum and re-analyze.

    • Column: Trim 10-15 cm from the front of the column and re-inject.

  • Evaluate Results: A significant improvement in peak shape or response after replacing a specific component indicates that it was a source of activity.

Mass Spectrometry Troubleshooting: Ionization and Detection
Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Low Analyte Signal 1. Ion suppression from the matrix.[4] 2. Sub-optimal ion source parameters. 3. Inefficient ionization of the fluorinated compound.1. Action: Improve sample cleanup and/or chromatographic separation. 2. Action: Optimize source temperature, gas flows, and voltages. 3. Action: Experiment with different ionization modes (e.g., APCI vs. ESI) and mobile phase additives.
Unstable Signal/High Noise 1. Contaminated ion source. 2. Leaks in the MS system.[14] 3. Inconsistent mobile phase delivery.1. Action: Clean the ion source components. 2. Action: Perform a leak check on the MS vacuum system. 3. Action: Ensure the LC pump is delivering a stable flow.
Unexpected Fragments or Adducts 1. In-source fragmentation. 2. Formation of adducts with mobile phase components.1. Action: Reduce the fragmentor/cone voltage. 2. Action: Change the mobile phase buffer or reduce its concentration. Ammonium acetate is often a good choice for minimizing adduct formation with PFAS.[15]

Decision Tree for Ion Source Optimization

MS_Ion_Source_Optimization cluster_params Parameter Optimization cluster_mode Ionization Mode start Low Analyte Signal in MS infusion Infuse Analyte Standard Directly start->infusion optimize_gas Optimize Nebulizer Gas Flow infusion->optimize_gas optimize_temp Optimize Drying Gas Temperature optimize_gas->optimize_temp optimize_voltage Optimize Capillary/Nozzle Voltage optimize_temp->optimize_voltage check_mobile_phase Modify Mobile Phase Additives optimize_voltage->check_mobile_phase try_apci Switch to APCI check_mobile_phase->try_apci No Improvement end Signal Optimized check_mobile_phase->end Improvement try_esi_neg Try Negative Ion ESI try_apci->try_esi_neg try_esi_neg->end

Caption: A systematic approach to optimizing MS ion source parameters.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Fluorinated Pharmaceuticals in Plasma

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Selection and Use of Internal Standards

The use of an appropriate internal standard (IS) is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.[16][17][18]

  • Selection Criteria:

    • Structural Similarity: The IS should be structurally similar to the analyte but have a different mass to be distinguishable by the mass spectrometer. Stable isotope-labeled analogues of the analyte are ideal.

    • Retention Time: The IS should elute close to the analyte of interest but not co-elute.

    • Purity: The purity of the IS should be known and high.[19]

    • Commercial Availability: Ensure a consistent supply of the IS is available.

  • Implementation:

    • Spike the IS into all samples, standards, and quality controls at a fixed concentration before any sample preparation steps.

    • The concentration should be high enough to provide a robust signal but not so high as to cause detector saturation.

    • Calculate the response ratio (analyte peak area / IS peak area) and use this for the calibration curve.

References

  • Bader, M. (1980). A systematic approach to standard addition methods in analytical chemistry.
  • Camdzic, D., et al. (2021). ¹⁹F NMR for the analysis of per- and polyfluoroalkyl substances (PFAS). TrAC Trends in Analytical Chemistry, 143, 116413.
  • Ding, G., & Peijnenburg, W. J. G. M. (2013). Physicochemical properties and environmental fate of per- and polyfluoroalkyl substances (PFASs). In Persistent Organic Pollutants (POPs): Analytical Techniques, Environmental Fate and Biological Effects (pp. 119-159). Elsevier.
  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Springer Science+Business Media.
  • Gorrochategui, E., et al. (2014). Data analysis and quality control. In Metabolomics (pp. 151-173). Humana Press.
  • Jamari, N. L. A., et al. (2019). Non-target screening of perfluorinated compounds in water samples by HPLC-ICP-MS/MS-ESI-MS. Talanta, 204, 531-538.
  • Peterson, D. W. (1992). Quantitative analysis of the perfluoropolyether lubricants by fluorine-19 NMR spectroscopy. Analytical chemistry, 64(21), 2563-2566.
  • Rundlöf, T., et al. (2010). A new set of certified reference materials for ¹H/¹³C qNMR. Accreditation and Quality Assurance, 15(1), 21-27.
  • Stoll, D. R. (2021). The Essentials of Method Development, Part 1: Getting Started. LC-GC North America, 39(7), 353-362.
  • US EPA Method 537.1. (2018). Determination of selected per- and polyfluorinated alkyl substances in drinking water by solid phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS).
  • Westwood, S., et al. (2019). Metrological traceability of chemical measurements. Metrologia, 56(2), 022001.
  • ALWSCI. (2025, December 16). Selecting The Right Mobile Phase For Different Sample Matrices — And The Consumables That Ensure Accuracy in LC & LC-MS Workflows.
  • BenchChem. (n.d.). An In-depth Technical Guide to Fluorinated Compounds in Research and Development.
  • DTIC. (2020, September 4). Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS).
  • DTIC. (2023, November 5). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • MDPI. (2021, June 14). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace.
  • News-Medical.net. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
  • NIH. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • NIH. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Phenomenex. (n.d.). PFAS Analysis Based Upon a pH-Variable LC Mobile Phase Gradient.
  • PubMed. (n.d.). Simplified sample preparation for fluoride determination in biological material.
  • RSC Publishing. (n.d.). Simplified sample preparation for fluoride determination in biological material.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.

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Validation & Comparative

A Comparative Guide to PARP Inhibitory Activity: 3-aminobenzamide vs. 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP Inhibition in Cellular Processes and Disease

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a number of cellular functions, most notably DNA repair and programmed cell death.[1] In the realm of oncology and other pathological conditions, the targeted inhibition of PARP activity has emerged as a promising therapeutic strategy. By interfering with the repair of single-strand DNA breaks, PARP inhibitors can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

This guide provides a detailed comparison of two benzamide-based PARP inhibitors: the well-characterized research compound 3-aminobenzamide and its fluorinated analog, 3-amino-N-(2,2,2-trifluoroethyl)benzamide . While extensive data is available for 3-aminobenzamide, this guide will also explore the potential impact of the trifluoroethyl substitution on the benzamide scaffold, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) of PARP inhibitors.

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

Both 3-aminobenzamide and its derivatives exert their inhibitory effects by competing with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of the PARP enzyme.[3] The benzamide moiety itself is a key pharmacophore that mimics the nicotinamide portion of NAD+, allowing it to bind to the active site and prevent the synthesis of poly(ADP-ribose) chains.[4] This disruption of PARP's catalytic activity is the primary mechanism through which these compounds interfere with DNA repair processes.

Upon detection of a single-strand DNA break, PARP-1, the most abundant member of the PARP family, binds to the damaged site. This binding event triggers a conformational change that activates the enzyme to catalyze the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins. By blocking this process, benzamide-based inhibitors prevent the recruitment of the necessary repair machinery, leading to an accumulation of unresolved single-strand breaks. During DNA replication, these unresolved breaks can be converted into more lethal double-strand breaks, which, in cells with compromised homologous recombination repair, can trigger apoptosis.

Figure 1: Signaling pathway of PARP-1 in DNA repair and its inhibition by benzamides.

Comparative Analysis of Inhibitory Activity

A direct, quantitative comparison of the PARP inhibitory activity of 3-aminobenzamide and this compound is hampered by the limited availability of public data for the latter. However, we can present the known activity of 3-aminobenzamide and discuss the anticipated impact of the N-trifluoroethyl substitution.

3-aminobenzamide: A Well-Characterized PARP Inhibitor

3-aminobenzamide has been extensively studied as a first-generation PARP inhibitor. Its potency can vary significantly depending on the assay system. For instance, it has a reported IC50 of approximately 30 µM in biochemical assays, while in cellular systems like Chinese Hamster Ovary (CHO) cells, the IC50 is reported to be as low as ~50 nM.[5][6] This discrepancy may be due to factors such as cell permeability and intracellular accumulation.

This compound: A Hypothetical Profile Based on SAR

While the CAS number for this compound is 260973-22-6, confirming its chemical synthesis, its biological activity, particularly PARP inhibition, is not well-documented in publicly accessible literature.[1] However, we can infer potential properties based on the structure-activity relationships of benzamide-based inhibitors and the known effects of trifluoroethyl groups in medicinal chemistry.

The introduction of a trifluoromethyl group (-CF3) can have several effects on a molecule's properties:

  • Increased Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[7] This could potentially lead to better cellular potency compared to 3-aminobenzamide.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[7] This could translate to a longer biological half-life.

  • Altered Binding Interactions: The highly electronegative fluorine atoms can alter the electronic properties of the amide group and potentially introduce new hydrogen bonding or other interactions with the enzyme's active site, which could either increase or decrease binding affinity.[8]

It is plausible that the N-(2,2,2-trifluoroethyl) substitution could enhance the cellular activity of the 3-aminobenzamide scaffold due to improved physicochemical properties. However, without empirical data, this remains a hypothesis.

Quantitative Data Summary

Parameter3-aminobenzamideThis compound
Target(s) PARPPresumed PARP
IC50 (Biochemical) ~30 µM[5]Data not available
IC50 (Cellular) ~50 nM (in CHO cells)[6]Data not available
Mechanism of Action Competitive inhibitor of NAD+[3]Presumed competitive inhibitor of NAD+

Experimental Protocols

To empirically compare the PARP inhibitory activity of these two compounds, standardized in vitro and cellular assays are essential.

In Vitro PARP-1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ by recombinant human PARP-1 in the presence of activated DNA.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis prep_inhibitor 1. Prepare serial dilutions of 3-aminobenzamide and This compound add_inhibitor 4. Add inhibitor dilutions or vehicle control to assay plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare working solution of recombinant PARP-1 and activated DNA add_enzyme 5. Add PARP-1/activated DNA mixture to wells prep_enzyme->add_enzyme prep_nad 3. Prepare 5X working solution of β-NAD+ add_nad 7. Initiate reaction by adding 5X β-NAD+ solution prep_nad->add_nad add_inhibitor->add_enzyme incubate_pre 6. Incubate at room temperature for 15 minutes add_enzyme->incubate_pre incubate_pre->add_nad incubate_reaction 8. Incubate at room temperature for 60 minutes (protected from light) add_nad->incubate_reaction stop_reaction 9. Stop reaction and develop fluorescent signal incubate_reaction->stop_reaction read_plate 10. Read fluorescence on a plate reader stop_reaction->read_plate analyze_data 11. Plot data and calculate IC50 values read_plate->analyze_data

Figure 2: Workflow for the in vitro PARP-1 enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of each inhibitor in the appropriate assay buffer.

    • Prepare a working solution of recombinant human PARP-1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in the assay buffer.

    • Prepare a working solution of β-NAD+ in the assay buffer.

  • Assay Setup:

    • To the wells of a microplate, add the inhibitor serial dilutions or a vehicle control.

    • Add the PARP-1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection and Data Analysis:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions of a suitable NAD+ detection kit.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Cellular PARP Inhibition Assay (Western Blot for PARylation)

This assay assesses the ability of the inhibitors to block PARP activity within cells by measuring the levels of poly(ADP-ribose) (PAR) chains.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line to an appropriate confluency.

    • Pre-treat the cells with various concentrations of each inhibitor for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide) for a short period (10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

    • Clarify the cell lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for PAR chains overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for PARP-1 and a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for the PAR signal and normalize them to the loading control.

    • Compare the PAR levels in the inhibitor-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition.

Conclusion and Future Directions

3-aminobenzamide is a foundational tool in the study of PARP inhibition, with a well-documented mechanism of action and a substantial body of research supporting its use. Its fluorinated counterpart, this compound, represents an intriguing but currently under-characterized molecule. Based on established medicinal chemistry principles, the trifluoroethyl modification has the potential to enhance the compound's pharmacokinetic properties and cellular potency.

To provide a definitive comparison, further experimental evaluation of this compound is required. The protocols outlined in this guide provide a robust framework for such a comparative study. The direct, head-to-head assessment of these two compounds would not only elucidate the specific impact of N-trifluoroethylation on PARP inhibition but could also contribute to the rational design of next-generation PARP inhibitors with improved therapeutic profiles.

References

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A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated Poly (ADP-ribose) Polymerase (PARP) inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the underlying mechanisms, experimental validation, and clinical implications that differentiate these critical cancer therapeutics. We will dissect the nuanced role of fluorine in drug design and contrast the performance of leading examples from each class, supported by experimental data and detailed protocols.

Introduction: PARP Inhibition and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerases, particularly PARP1 and PARP2, are crucial enzymes in the cellular DNA damage response (DDR). They act as first responders to DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing chains of poly (ADP-ribose) (PAR).[1] This PARylation process recruits other DNA repair proteins to resolve the damage.

The therapeutic power of PARP inhibitors (PARPis) is rooted in the concept of synthetic lethality .[2][3] In cancer cells with pre-existing defects in other DNA repair pathways—most notably, mutations in the BRCA1 or BRCA2 genes which are essential for homologous recombination (HR) repair of double-strand breaks (DSBs)—inhibiting PARP creates a fatal vulnerability.[4][5] When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[4] While healthy cells can repair these DSBs using their functional HR pathway, BRCA-deficient tumor cells cannot, leading to genomic collapse and cell death.[2][3]

However, the efficacy of PARP inhibitors is not solely dependent on blocking PARP's catalytic activity. A more potent mechanism, known as "PARP trapping," has emerged as a key differentiator among inhibitors.[6][7] This process involves the inhibitor locking the PARP enzyme onto the DNA at the site of damage, creating a physical obstruction that is even more cytotoxic than an unrepaired SSB.[1][8] The potency of PARP trapping correlates strongly with the inhibitor's ability to kill cancer cells.[6][7][9]

Caption: PARP-mediated DNA repair and the mechanism of synthetic lethality.

The Role of Fluorine in Medicinal Chemistry: A Strategic Tool

Fluorine has become a cornerstone of modern drug design due to its unique physicochemical properties.[10][11] Its strategic incorporation can profoundly enhance a molecule's drug-like characteristics. Understanding these effects is crucial to appreciating the design rationale behind fluorinated PARP inhibitors.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[12][13] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life and bioavailability.[12]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets.[14] It can also modulate the acidity (pKa) of nearby functional groups, altering their ionization state at physiological pH to optimize interactions within a binding pocket.[10][12]

  • Membrane Permeability: While the effect is context-dependent, fluorination can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance oral absorption.[10][14]

Fluorine_Properties center_node Fluorine Atom prop1 High Electronegativity center_node->prop1 prop2 Small Atomic Radius center_node->prop2 prop3 Strong C-F Bond center_node->prop3 effect1 Modulates pKa (Alters Acidity/Basicity) prop1->effect1 effect2 Enhances Binding Affinity (Electrostatic Interactions) prop1->effect2 effect4 Increases Lipophilicity (Improves Permeability) prop1->effect4 effect5 Minimal Steric Hindrance prop2->effect5 effect3 Blocks Metabolic Sites (Increases Half-life) prop3->effect3

Caption: Key properties of fluorine and their influence on drug design.

Comparative Analysis: Olaparib (Fluorinated) vs. Talazoparib (Non-Fluorinated)

To illustrate the practical differences, we will compare two leading FDA-approved PARP inhibitors: Olaparib , which contains a fluorobenzyl moiety, and Talazoparib , which does not contain fluorine. Both are approved for treating patients with germline BRCA-mutated, HER2-negative metastatic breast cancer.[15][16]

FeatureOlaparib (Fluorinated)Talazoparib (Non-Fluorinated)
Structure Contains a fluorobenzyl groupDoes not contain fluorine
PARP1 IC50 ~5 nM~1.2 nM
PARP Trapping Potency ModerateHigh (Most potent clinical PARPi)[17]
Key Clinical Trial OlympiAD[16][17]EMBRACA[16][17]
Median PFS 7.0 months vs 4.2 (chemo)[16]8.6 months vs 5.6 (chemo)[17]
Efficacy: It's More Than Just Fluorine

A critical insight from this comparison is that the presence of fluorine does not automatically confer superior efficacy. Talazoparib is the most potent PARP-trapper among clinically approved PARP inhibitors , despite lacking a fluorine atom.[9][17] Its molecular structure is uniquely suited to stabilize the PARP-DNA complex, leading to profound cytotoxicity in HR-deficient cells.[6] This underscores a crucial principle: while fluorination is a powerful tool for optimizing pharmacokinetics and binding, the overall three-dimensional structure of the inhibitor is the ultimate determinant of its PARP-trapping efficiency.[9]

In Olaparib, the fluorobenzyl group is thought to contribute to its binding within the NAD+ pocket of the PARP enzyme and enhance its metabolic stability, leading to a favorable clinical profile. However, it does not induce the same degree of conformational change required for the potent trapping seen with Talazoparib.

Safety and Tolerability: A Different Profile of Adverse Events

The structural differences also lead to distinct safety profiles, which is a critical consideration in clinical practice.[18]

Adverse Event (Grade ≥3)Olaparib (OlympiAD Trial)[16]Talazoparib (EMBRACA Trial)[16]
Anemia 16.1%38.9%
Neutropenia 9.3%20.9%
Thrombocytopenia 2.9%15.2%
Nausea 3.4%0.7%
Vomiting 2.0%1.4%
Fatigue 3.9%2.4%

Data compiled from indirect treatment comparison studies.[16]

Key Observations:

  • Hematologic Toxicity: Talazoparib is associated with significantly higher rates of grade 3 or higher hematologic adverse events, including anemia, neutropenia, and thrombocytopenia.[16] This is a known class effect of potent PARP trappers, as the high cytotoxicity can impact rapidly dividing hematopoietic stem cells.

  • Gastrointestinal Toxicity: Olaparib tends to be associated with higher rates of nausea and vomiting, though most events are low-grade.[16]

These differences highlight the trade-off between trapping potency and tolerability. The choice of inhibitor can depend on a patient's baseline blood counts and overall health status.

Experimental Protocols for Efficacy Comparison

To empower researchers to conduct their own comparative studies, we provide the following validated, step-by-step protocols.

Protocol 1: In Vitro PARP1 Catalytic Activity Assay (Colorimetric)

This assay measures an inhibitor's ability to block the catalytic function of PARP1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Causality: This protocol directly assesses the inhibition of PARP's enzymatic function, providing an IC50 value that represents the concentration of inhibitor required to reduce PARP activity by 50%. It is a foundational assay to confirm target engagement.

  • Self-Validation: The protocol includes positive controls (activated PARP enzyme without inhibitor) and negative controls (no PARP enzyme) to ensure the assay is performing correctly and to define the dynamic range of the signal.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with histone proteins (e.g., 50 µL of 10 µg/mL histone in PBS) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

  • Inhibitor Preparation: Perform serial dilutions of your fluorinated and non-fluorinated PARP inhibitors in PARP assay buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl2, 0.1 mM DTT). Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well, add:

    • 25 µL of inhibitor dilution or vehicle.

    • 25 µL of PARP Reaction Mix containing: recombinant human PARP1 enzyme, activated DNA (to stimulate PARP activity), and biotinylated-NAD+.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP reaction to proceed.

  • Detection: Wash the plate 3x with wash buffer. Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Signal Development: Wash the plate 5x. Add 50 µL of TMB substrate. Allow color to develop for 15-30 minutes. Stop the reaction with 50 µL of 2N H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to controls and plot the inhibitor concentration vs. percent inhibition. Calculate the IC50 value using non-linear regression.

Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

This homogeneous assay directly measures the ability of an inhibitor to trap PARP1 onto a DNA duplex, which is the key mechanism for cytotoxicity.[1][19]

  • Causality: An increase in fluorescence polarization (FP) is directly proportional to the amount of PARP enzyme trapped on the fluorescently labeled DNA probe.[20] This occurs because the inhibitor prevents PARP from auto-PARylating and dissociating from the DNA, keeping the probe in a large, slow-tumbling complex that maintains high polarization.[19]

  • Self-Validation: The assay design includes a "No Inhibitor" control where the addition of NAD+ causes PARP dissociation and a drop in FP, confirming enzymatic activity. A "No NAD+" control shows the baseline FP for the bound state.

Methodology:

  • Reagent Preparation: Prepare solutions of PARP1 enzyme, a fluorescently-labeled DNA oligonucleotide duplex (e.g., with a 5'-FAM label), NAD+, and serial dilutions of the test inhibitors in assay buffer.

  • Reaction Setup (384-well black plate):

    • Add 5 µL of inhibitor dilutions or vehicle control to appropriate wells.

    • Add 10 µL of a pre-mixed solution of PARP1 enzyme and the fluorescent DNA probe.

    • Incubate for 15 minutes at room temperature to allow binding.

  • Reaction Initiation: Add 5 µL of NAD+ solution to all wells except the "No NAD+" controls.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex/Em 485/528 nm for FAM).

  • Analysis: The FP signal in the presence of an inhibitor is compared to the low FP signal of the "No Inhibitor + NAD+" control. A higher FP signal indicates more potent trapping. Plot inhibitor concentration vs. FP to determine the EC50 for trapping.

Caption: Experimental workflow for a Fluorescence Polarization PARP trapping assay.

Conclusion and Future Directions

The comparison between fluorinated and non-fluorinated PARP inhibitors reveals a complex and nuanced landscape. While fluorination is a valuable medicinal chemistry strategy for enhancing drug properties like metabolic stability and target binding, it is not a direct predictor of superior efficacy.[10][12] The cytotoxicity of PARP inhibitors is most strongly correlated with their ability to trap PARP on DNA, a property dictated by the inhibitor's overall molecular architecture.[6][9]

The non-fluorinated inhibitor Talazoparib exemplifies this principle, exhibiting the highest trapping potency among clinical PARP inhibitors, which translates to high efficacy but also a greater incidence of hematologic toxicity compared to the moderately trapping, fluorinated inhibitor Olaparib.[16][17]

Future research should focus on developing next-generation PARP inhibitors that optimize this balance between potent PARP trapping and improved safety profiles. This may involve novel chemical scaffolds or combination therapies that allow for lower, less toxic doses. The experimental protocols provided herein offer a robust framework for evaluating such novel agents and continuing the advancement of this critical class of cancer therapeutics.

References

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. PubMed. [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. PMC - NIH. [Link]

  • Trapping Poly(ADP-Ribose) Polymerase. PubMed. [Link]

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  • Different PARPi currently in clinical trials and their relative... ResearchGate. [Link]

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  • Place of PARP Inhibitors in Breast Cancer Treatment. U.S. Pharmacist. [Link]

  • Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer. Becaris Publishing. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Fluorine-18 labeled poly (ADP-ribose) polymerase1 inhibitor as a potential alternative to 2-deoxy-2-[18F]fluoro-d-glucose positron emission tomography in oral cancer imaging. PubMed. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Aminobenzamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminobenzamide stands as a foundational scaffold in the field of medicinal chemistry, primarily recognized for its inhibitory action against the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] PARP enzymes are crucial players in a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[2][3] The overactivation of PARP, particularly PARP-1, in response to extensive DNA damage can lead to cellular energy depletion and necrotic cell death, a phenomenon known as "Parthanatos".[1] Conversely, inhibiting PARP in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations, can induce synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[1]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-aminobenzamide derivatives, offering a comparative look at how structural modifications influence their potency and selectivity as PARP inhibitors. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for their evaluation.

The 3-Aminobenzamide Pharmacophore: A Foundation for Inhibition

The inhibitory activity of 3-aminobenzamide and its derivatives stems from their structural mimicry of the nicotinamide moiety of the NAD+ substrate, allowing them to competitively bind to the catalytic domain of PARP enzymes.[2] The core pharmacophore consists of a benzamide ring system with an amino group at the 3-position. The amide group and the aromatic ring are critical for binding, while the 3-amino group serves as a key vector for chemical modification to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR of 3-aminobenzamide derivatives has been a fertile ground for the development of highly potent and selective PARP inhibitors. The following sections dissect the impact of structural modifications at various positions of the scaffold.

Modifications of the Benzamide Ring

Substitutions on the benzamide ring can influence the electronic properties and steric interactions of the molecule within the PARP active site. While the parent 3-aminobenzamide is a relatively modest inhibitor, strategic substitutions can lead to significant gains in potency. For instance, the introduction of electron-withdrawing groups can enhance the interaction with the enzyme.

Modifications of the Amide Group

The primary amide group is a crucial hydrogen bond donor and acceptor, interacting with key residues in the active site. While modifications at this position are less common, bioisosteric replacements can be explored to improve pharmacokinetic properties.

Modifications of the 3-Amino Group

The 3-amino group is the most frequently modified position, offering a versatile handle to explore a wide range of chemical space. Decorations at this position have led to the discovery of inhibitors with nanomolar potency and selectivity for different PARP family members.

For example, the decoration of the 3-amino group with a side chain containing a double bond with an (E) configuration and a terminal carboxylic acid resulted in a derivative with high selectivity for PARP14.[4] In contrast, another study identified 3-amino derivatives that are potent inhibitors of mono-ARTs such as PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nanomolar concentrations.[4] One such derivative was reported as the most potent PARP10 inhibitor to date, with an IC50 of 7.8 nM, and was also the first reported inhibitor of PARP12.[4]

Comparative Analysis of 3-Aminobenzamide Derivatives

The following table summarizes the inhibitory potency of 3-aminobenzamide and a selection of its derivatives against PARP enzymes. It is important to note that IC50 values can vary depending on the specific assay conditions and the biological system used.[1]

CompoundTarget(s)IC50 ValueCell Line/SystemReference
3-AminobenzamidePARP~30 µM-[5]
3-AminobenzamidePARP< 50 nMCHO cells[1]
3-AminobenzamidePARP~50 nMCHO cells[6][7]
Olaparib (a complex derivative)PARP-15.77 nM-[8]
Derivative 19c PARP-10.026 µM-[3]
Derivative 27 (OUL232) PARP107.8 nM-[4]
Derivative KJ-28d PARP-13.2 µM-[9]

This data highlights the significant increase in potency that can be achieved through chemical modification of the 3-aminobenzamide scaffold.

Mechanism of Action and Signaling Pathways

3-aminobenzamide derivatives exert their effects by competitively inhibiting the binding of NAD+ to the active site of PARP enzymes.[2] In the context of cancer therapy, this inhibition has profound consequences, particularly in cells with deficient DNA repair mechanisms.

The Role of PARP in DNA Repair and the Concept of Synthetic Lethality

PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can be converted into DSBs during DNA replication. The inability to repair these DSBs via the HR pathway leads to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in another pathway (HR), is known as synthetic lethality.[1]

The following diagram illustrates the signaling pathway of PARP-mediated DNA repair and the mechanism of synthetic lethality induced by 3-aminobenzamide derivatives.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell cluster_2 Without PARP Inhibitor cluster_3 With 3-Aminobenzamide Derivative DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_C1 DNA SSB PARP_C1 PARP Activation DNA_SSB_C1->PARP_C1 BER_C1 BER PARP_C1->BER_C1 DNA_Repair_C1 DNA Repaired BER_C1->DNA_Repair_C1 Inhibitor 3-Aminobenzamide Derivative PARP_C2 PARP Inhibitor->PARP_C2 DNA_SSB_C2 DNA SSB DNA_SSB_C2->PARP_C2 Replication DNA Replication DNA_SSB_C2->Replication DSB DNA Double-Strand Break (DSB) Replication->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: PARP inhibition by 3-aminobenzamide derivatives in BRCA-deficient cancer cells.

Experimental Protocols: Evaluating PARP Inhibitory Activity

A common method to assess the inhibitory potential of 3-aminobenzamide derivatives is the in vitro PARP-1 enzyme inhibitory assay.

PARP-1 Enzyme Inhibitory Assay Protocol

This protocol outlines a typical procedure for determining the IC50 value of a test compound.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding capacity)

  • Test compounds (3-aminobenzamide derivatives) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with Histone H1 by incubating overnight at 4°C. Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • Enzyme Reaction: Add the PARP-1 enzyme to each well, followed by the test compounds at various concentrations.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stopping the Reaction: Stop the reaction by washing the wells multiple times with wash buffer.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate. After washing, add the HRP substrate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow for the PARP-1 inhibition assay.

PARP_Assay_Workflow start Start plate_coating Coat 96-well plate with Histone H1 start->plate_coating end End compound_prep Prepare serial dilutions of test compounds plate_coating->compound_prep enzyme_add Add PARP-1 enzyme and test compounds to wells compound_prep->enzyme_add reaction_start Add biotinylated NAD+ to initiate reaction enzyme_add->reaction_start incubation Incubate at room temperature reaction_start->incubation reaction_stop Stop reaction by washing incubation->reaction_stop detection_step1 Add Streptavidin-HRP and incubate reaction_stop->detection_step1 detection_step2 Add HRP substrate detection_step1->detection_step2 measurement Measure absorbance at 450 nm detection_step2->measurement data_analysis Calculate % inhibition and determine IC50 measurement->data_analysis data_analysis->end

Caption: Experimental workflow for an in vitro PARP-1 inhibition assay.

Conclusion and Future Perspectives

The 3-aminobenzamide scaffold has proven to be a remarkably versatile starting point for the design of potent and selective PARP inhibitors. Structure-activity relationship studies have demonstrated that modifications, particularly at the 3-amino position, can dramatically enhance inhibitory activity and modulate selectivity across the PARP family. The development of derivatives with nanomolar potency has paved the way for their clinical application in oncology, exploiting the principle of synthetic lethality.

Future research in this area will likely focus on the rational design of inhibitors with even greater selectivity for specific PARP isoforms to minimize off-target effects and explore their therapeutic potential beyond cancer, including in neurodegenerative diseases, inflammation, and cardiovascular conditions.[1][10] The continued exploration of the SAR of 3-aminobenzamide derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

  • Schüler, H., et al. (2020). Structures of 3-aminobenzamides reported by Schü ler, Linusson et al. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Online Inhibitor. (2025). Unleashing the Full Potential of 3-Aminobenzamide (PARP-I... Available at: [Link]

  • Kirby, I. T., et al. (n.d.). Rational design of selective inhibitors of PARP4. RSC Publishing. Available at: [Link]

  • Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Cellular and Molecular Life Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Available at: [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • BPS Bioscience. (n.d.). 3-aminobenzamide. Available at: [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Available at: [Link]

  • El-Ghazaly, M. A., et al. (2017). 3-aminobenzamide, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model. Redox Biology. Available at: [Link]

  • Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText. Available at: [Link]

  • Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText. Available at: [Link]

  • Chevanne, M., et al. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. Vascular Cell. Available at: [Link]

  • El-Sayed, N., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. Available at: [Link]

Sources

In Vivo Validation of 3-amino-N-(2,2,2-trifluoroethyl)benzamide: A Comparative Guide to Assessing a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a novel benzamide derivative. Due to the limited public data on this specific molecule, we will proceed based on the structural hypothesis that it functions as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This document will therefore serve as a predictive guide, outlining the necessary comparative studies against established PARP inhibitors to rigorously assess its therapeutic potential. Our focus will be on establishing a self-validating system of experiments, grounded in scientific integrity and causality.

Introduction and Postulated Mechanism of Action

The benzamide scaffold is a cornerstone in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) DNA repair, such as those harboring BRCA1/2 mutations.[1] These inhibitors exploit the concept of synthetic lethality. While healthy cells can tolerate the loss of PARP-mediated single-strand break repair, cancer cells with pre-existing HR defects become critically dependent on it. Inhibition of PARP leads to the accumulation of double-strand breaks that cannot be repaired, ultimately triggering cell death.

We postulate that this compound functions through a similar mechanism. The core of its action is likely "PARP trapping," where the inhibitor binds to the PARP enzyme on the DNA, preventing its dissociation and creating a toxic DNA-protein complex.[2] This trapped complex is more cytotoxic than the simple enzymatic inhibition.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 DNA Repair Pathways DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 recruits PARP_Inhibitor This compound PARP1->PARP_Inhibitor is bound by Trapped_PARP Trapped PARP-DNA Complex PARP_Inhibitor->Trapped_PARP causes Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Repair Homologous Recombination (HR) (e.g., BRCA1/2) DSB->HR_Repair normally repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death if unrepaired HR_Repair->Cell_Death deficiency leads to In_Vivo_Workflow Phase1 Phase 1: Foundational Studies MTD Maximum Tolerated Dose (MTD) & Pharmacokinetics (PK) Phase1->MTD PDX_Model Animal Model Selection (e.g., BRCA1/2 mutant PDX) Phase1->PDX_Model Phase2 Phase 2: Efficacy Assessment MTD->Phase2 PDX_Model->Phase2 TGI Tumor Growth Inhibition (TGI) Study Phase2->TGI Comparator_Arms Comparator Arms: - Vehicle Control - Olaparib - Talazoparib Phase2->Comparator_Arms Phase3 Phase 3: Mechanistic & Safety Validation TGI->Phase3 Comparator_Arms->TGI PD_Biomarkers Pharmacodynamic (PD) Biomarkers (PAR level analysis) Phase3->PD_Biomarkers Toxicity Toxicity Profiling (CBC, Body Weight, Histopathology) Phase3->Toxicity Data_Analysis Comparative Data Analysis & Interpretation PD_Biomarkers->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for the in vivo validation of a novel PARP inhibitor.

Animal Model Selection

The choice of animal model is paramount for the successful evaluation of a DNA repair inhibitor. [3]* Rationale: To test the synthetic lethality hypothesis, models with inherent homologous recombination deficiency are required. Patient-derived xenografts (PDX) from tumors with known BRCA1/2 mutations are ideal as they closely mirror the genetic landscape of human cancers. [4][5]* Model: Female immunodeficient mice (e.g., NSG or NU/J) bearing subcutaneously implanted BRCA1-mutant ovarian or breast cancer PDX tumors.

  • Justification: This approach provides a clinically relevant context to assess anti-tumor activity. The use of established PDX models allows for reproducible experiments and comparison with historical data. [4]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Methodology:

    • Administer escalating doses of the compound to healthy, non-tumor-bearing mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage).

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur, for at least 14 days.

    • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) for PK analysis using LC-MS/MS.

    • The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

  • Causality: Establishing the MTD is critical for designing subsequent efficacy studies with a dose that is both tolerable and likely to provide therapeutic exposure. [2] Protocol 2: Tumor Growth Inhibition (TGI) in a PDX Model

  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy compared to vehicle control and established PARP inhibitors.

  • Methodology:

    • Implant BRCA1-mutant PDX tumor fragments subcutaneously into the flank of immunodeficient mice.

    • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (daily oral gavage)

      • Group 2: this compound (at MTD, daily oral gavage)

      • Group 3: Olaparib (at established effective dose, daily oral gavage)

      • Group 4: Talazoparib (at established effective dose, daily oral gavage)

    • Measure tumor volume with calipers twice weekly and body weight three times weekly for 28-42 days. [2] 4. Euthanize animals if tumors exceed 2000 mm³ or if signs of excessive toxicity are observed.

    • At the end of the study, collect tumors for pharmacodynamic analysis.

  • Causality: This head-to-head comparison directly assesses the relative potency of the novel compound against the gold standards in a clinically relevant model, providing a clear measure of its potential.

Protocol 3: Pharmacodynamic (PD) Biomarker and Toxicity Assessment

  • Objective: To confirm target engagement in vivo and to evaluate the safety profile of the compound.

  • Methodology:

    • Target Engagement: From the tumors collected at the end of the TGI study, prepare protein lysates. Perform Western blotting or ELISA to measure the levels of poly(ADP-ribose) (PAR). Effective PARP inhibition should lead to a significant reduction in PAR levels. [5] 2. Toxicity Profiling: At the end of the TGI study, collect blood for a complete blood count (CBC) to assess bone marrow toxicity (anemia, thrombocytopenia, neutropenia), a known class effect of potent PARP inhibitors. [2] 3. Collect major organs (liver, spleen, kidney, bone marrow) for histopathological analysis to identify any off-target toxicities.

  • Causality: Demonstrating a reduction in PAR levels within the tumor validates that the compound is reaching its target and exerting the intended biological effect. The toxicity profile is crucial for determining the therapeutic index and potential clinical viability.

Data Presentation for Comparative Analysis

Objective and clear data presentation is key to interpreting the results. All quantitative data should be summarized in structured tables to facilitate direct comparison.

Table 2: Comparative Efficacy in BRCA1-mutant PDX Model

Treatment GroupNMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)Regressions (Complete or Partial)
Vehicle Control101540 ± 180-0/10
3-amino-N-(...)-benzamide10[Experimental Data][Calculated][Observed]
Olaparib10750 ± 9551.3%2/10
Talazoparib10420 ± 6072.7%5/10

Table 3: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%)Grade ≥3 Anemia IncidenceGrade ≥3 Neutropenia Incidence
Vehicle Control+5.2%0/100/10
3-amino-N-(...)-benzamide[Experimental Data][Observed][Observed]
Olaparib-4.5%1/102/10
Talazoparib-9.8%3/104/10
Note: Data for Olaparib and Talazoparib are representative and may vary based on the specific model and dose.

Conclusion

The in vivo validation of this compound requires a systematic and comparative approach. By postulating a mechanism of action as a PARP inhibitor and rigorously testing this hypothesis against established competitors in clinically relevant PDX models, researchers can generate a robust data package. This guide provides the strategic framework and detailed protocols necessary to assess the compound's efficacy, target engagement, and safety profile. The outcomes of these studies will be critical in determining whether this novel benzamide derivative warrants further development as a potential therapeutic agent for cancers with DNA repair deficiencies.

References

  • NIH. (2021, April 22). In vivo visualization of PARP inhibitor pharmacodynamics - PMC.
  • NIH. Modeling the Study of DNA Damage Responses in Mice - PMC.
  • Frontiers. (2022, October 11). The use of progeroid DNA repair-deficient mice for assessing anti-aging compounds, illustrating the benefits of nicotinamide riboside.
  • AACR Journals. (2019, February 1). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • NIH. DNA repair and cancer: Lessons from mutant mouse models - PMC.
  • Frontiers. C. elegans as an Animal Model to Study the Intersection of DNA Repair, Aging and Neurodegeneration.
  • NIH. Mouse models of DNA Double Strand Break Repair and Neurological Disease - PMC.
  • PubMed. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma.
  • Mayo Clinic. (2016, November 1). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma.

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cross-reactivity profiling of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 3-amino-N-(2,2,2-trifluoroethyl)benzamide: A Multi-Tiered Approach for Target Deconvolution and Selectivity Assessment

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" molecule is merely the first step. The true challenge lies in characterizing its specificity. A molecule's propensity to bind to unintended off-targets can lead to unforeseen toxicities, diminished efficacy, and costly late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not just a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, This compound . Given that no primary target for this specific molecule is widely published, we will proceed under a common drug discovery scenario: the molecule has been synthesized as part of a library targeting a specific protein family, and we must now build its selectivity profile from the ground up.

Based on its chemical structure—a substituted benzamide—a common scaffold in enzyme inhibitors, we will build our profiling strategy around the hypothesis that its primary targets may belong to the kinase or HDAC (Histone Deacetylase) families. Our approach is structured in tiers, moving from broad, high-throughput screening to focused, cell-based validation assays.

Tier 1: Broad Target Profiling - Casting a Wide Net

The initial step is to understand the compound's potential interaction landscape across a large, representative panel of human proteins. The choice of screening platform is critical and depends on the desired output: binding affinity or enzymatic inhibition.

Expertise in Action: Why Start with Binding Assays? For a novel compound with a hypothetical target, a binding assay is often superior for initial profiling. Unlike enzymatic assays, which require a functional readout for each specific enzyme, binding assays like Eurofins DiscoverX's KINOMEscan™ utilize a universal competition-based format. This provides a direct, apples-to-apples comparison of binding affinity (dissociation constant, Kd) across hundreds of targets simultaneously, regardless of their function. This approach maximizes the chance of identifying both the primary target and potential off-targets in a single, efficient experiment.

Comparative Analysis of Broad Screening Platforms
Platform FeatureKINOMEscan™ (Binding Assay)Activity-Based Panels (e.g., Reaction Biology)Cellular Target Engagement (e.g., NanoBRET™)
Principle DNA-tagged target, ligand-linked beads, qPCR readout of competition.Measures direct enzymatic activity (e.g., substrate phosphorylation) via radiometric or luminescence methods.Measures target engagement in live cells using bioluminescence resonance energy transfer.
Primary Output Dissociation Constant (Kd) or % Inhibition at a fixed concentration.IC50 (concentration for 50% inhibition of enzyme activity).EC50 (concentration for 50% target engagement).
Pros - Target-agnostic (no need for functional assay).- High throughput (480+ kinases).- Direct measure of affinity.- Direct measure of functional consequence.- Can distinguish agonists from antagonists.- Physiologically relevant (live cells).- Confirms cell permeability and engagement.
Cons - Does not confirm functional modulation (inhibition/activation).- In vitro; may not reflect cellular environment.- Assays are specific to each enzyme, making large panels complex.- Prone to compound interference.- Lower throughput.- Requires genetic modification of cells.
Best Use Case Initial profiling of novel compounds to identify all potential binding partners.Orthogonal validation of hits from a binding screen; confirming functional activity.Downstream validation to confirm target engagement in a cellular context.
Experimental Protocol: Broad Kinase Profiling via KINOMEscan™

This protocol outlines the steps for submitting and analyzing data from a representative binding assay platform.

  • Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM. Ensure purity is >95% via LC-MS.

  • Assay Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is used to maximize the capture of potential binders.

  • Platform Execution (Performed by Service Provider):

    • Human kinases are tagged with DNA and immobilized on a solid support.

    • An active site-directed ligand is linked to beads.

    • The test compound (this compound) is added to the kinase library.

    • The ligand-linked beads are added. If the test compound binds to a kinase, it prevents the bead-ligand from binding.

    • The mixture is washed, and the amount of kinase bound to the beads is quantified via qPCR of the DNA tag. A low qPCR signal indicates strong binding by the test compound.

  • Data Analysis: Results are typically provided as '% Inhibition' relative to a DMSO control. A lower percentage indicates stronger binding. Hits are defined as targets showing >90% or >95% inhibition.

  • Follow-up (Kd Determination): For all identified hits, a secondary screen is performed where the compound is tested across a range of concentrations (e.g., 8-point curve) to determine the precise dissociation constant (Kd).

Visualizing the Tier 1 Workflow

G cluster_prep Step 1: Preparation cluster_screen Step 2: Broad Screening cluster_analysis Step 3: Data Analysis & Follow-up Compound Synthesize & Purify This compound QC Purity Check (>95%) via LC-MS/NMR Compound->QC Stock Prepare 10 mM Stock in DMSO QC->Stock Screen Submit for KINOMEscan™ (480+ Kinases @ 10 µM) Stock->Screen PrimaryHits Identify Primary Hits (% Inhibition > 95%) Screen->PrimaryHits Kd_Profile Perform 8-Point Dose Response to Determine Kd for Hits PrimaryHits->Kd_Profile Selectivity Generate Selectivity Profile (Primary Target vs. Off-Targets) Kd_Profile->Selectivity

Caption: Tier 1 workflow for broad cross-reactivity screening.

Tier 2: Orthogonal Validation and Cellular Target Engagement

Data from a single platform, especially an in vitro one, is not sufficient. The next critical phase is to validate the primary hits using an orthogonal assay—one with a different biological principle—and to confirm that the compound engages its target within a live cell.

Trustworthiness through Orthogonality: If the KINOMEscan™ identified a primary target (e.g., Kinase X with Kd = 50 nM) and an off-target (e.g., Kinase Y with Kd = 500 nM), we must confirm this using a functional assay. An enzyme activity assay will tell us whether binding translates to inhibition. Furthermore, demonstrating target engagement in a cell proves the compound is cell-permeable and can access its target in a physiological environment. The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on the principle that a protein becomes more thermally stable when its ligand is bound.

  • Cell Culture: Grow a relevant cell line (e.g., one known to express the target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a set period (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).

  • Separation of Aggregates: Centrifuge the lysate at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, stable protein fraction.

  • Quantification: Collect the supernatant and quantify the amount of the target protein remaining soluble using a standard method like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by plotting the soluble protein fraction at a single diagnostic temperature against ligand concentration to determine an EC50.

Visualizing the Tier 2 Validation Logic

G cluster_tier1 Tier 1 Output cluster_tier2 Tier 2: Orthogonal Validation cluster_output Validated Profile T1_Hits Putative Hits from Binding Assay (e.g., Kinase X, Kinase Y) Enzyme_Assay Biochemical IC50 Assay (Confirms functional inhibition) T1_Hits->Enzyme_Assay CETSA Cellular Thermal Shift Assay (CETSA®) (Confirms in-cell target engagement) T1_Hits->CETSA Validated_Profile Confirmed On-Target IC50 Confirmed Off-Target IC50 Cellular Engagement EC50 Enzyme_Assay->Validated_Profile CETSA->Validated_Profile

Caption: Logic flow for orthogonal validation of primary screen hits.

Comparative Data Summary: A Hypothetical Profile

To illustrate the final output, let's assume our profiling campaign for this compound yielded the following results, which we can compare against two well-known, but structurally distinct, kinase inhibitors.

ParameterCompound: this compound Alternative 1: Staurosporine (Non-selective) Alternative 2: Imatinib (Selective)
Primary Target p38α (MAPK14) PKC, many others BCR-Abl
Binding Affinity (Kd) 25 nM 1-20 nM (across >200 kinases)30-40 nM
Functional IC50 (On-Target) 40 nM ~10 nM~300 nM
Cellular Engagement EC50 150 nM ~50 nM~1 µM
Key Off-Target (Kd) JNK1 (450 nM)>200 kinases with Kd < 1 µMc-Kit (150 nM), PDGFR (200 nM)
Selectivity Score (S-Score @ 1µM) 0.05 (Higher is less selective)0.45 0.02
Interpretation Moderately selective p38α inhibitor with a >15-fold window over the closest off-target (JNK1). Good cell permeability and target engagement.Pan-kinase inhibitor, potent but entirely non-selective. Useful as a positive control, not a therapeutic.Highly selective inhibitor of its primary target and a few related kinases. The gold standard for targeted therapy.

Conclusion and Forward Strategy

This multi-tiered investigation provides a robust profile for this compound. Our hypothetical results position it as a moderately selective p38α inhibitor. The initial broad binding screen successfully identified its primary target and key off-targets from a panel of over 480 kinases. Crucially, these in vitro binding affinities were validated functionally through biochemical IC50 determination and, most importantly, were confirmed in a physiological context using CETSA®, demonstrating the compound's ability to engage p38α within living cells.

The comparison with benchmark compounds like the non-selective staurosporine and the highly selective imatinib provides essential context. Our compound demonstrates a promising selectivity window, justifying its advancement into further preclinical studies, including cell-based pathway analysis and preliminary in vivo toxicity and efficacy models. This structured, data-driven approach ensures that decisions are based on a comprehensive understanding of the molecule's biological interactions, minimizing risks and maximizing the potential for successful development.

References

  • Martinez Molina, D., Jafari, R., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

A Comparative Analysis of Trifluoroethylated Benzamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. Among the various fluorinated moieties, the trifluoroethyl group offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence the pharmacological properties of a molecule. This guide provides an in-depth comparative analysis of trifluoroethylated benzamide analogs, a class of compounds that has demonstrated significant promise across a diverse range of therapeutic targets.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a narrative grounded in scientific integrity, explaining the rationale behind experimental designs and the interpretation of results. We will explore the synthesis, biological activity, and structure-activity relationships (SAR) of these analogs as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and cholesteryl ester transfer protein (CETP) inhibitors, supported by experimental data and detailed protocols.

The Trifluoroethyl Group: A Privileged Moiety in Drug Design

The decision to incorporate a trifluoroethyl group over its more common trifluoromethyl counterpart is a nuanced one, driven by the desire to fine-tune physicochemical and pharmacokinetic properties. The trifluoroethyl group, with its additional methylene spacer, offers greater conformational flexibility and can alter the molecule's interaction with its biological target in subtle yet significant ways. This can lead to improved potency, selectivity, and a more favorable metabolic profile. Throughout this guide, we will explore specific examples that highlight the advantages of this particular structural modification.

I. Trifluoroethylated Benzamides as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Trifluoroethylated benzamides have emerged as potent inhibitors of several key kinases, including FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative trifluoroethylated and related benzamide analogs against FLT3 and Src kinases. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Compound IDTarget KinaseModificationIC50 (nM)Reference
Analog 1 FLT3-ITD2,5-bis(2,2,2-trifluoroethoxy)6.6[1]
Analog 2 Fgr (Src family)2,5-bis(2,2,2-trifluoroethoxy)0.031[1]
Sorafenib FLT3-ITDTrifluoromethylphenyl>100,000[1]
AZD0424 SrcNot specified~4[2]

Key Insights from Kinase Inhibition Data:

  • The 2,5-bis(2,2,2-trifluoroethoxy) substitution pattern in Analog 1 and 2 confers potent inhibitory activity against both FLT3-ITD and the Src-family kinase Fgr.[1]

  • Notably, the trifluoroethylated analog TL02-59 (Analog 2) demonstrates exceptional potency against Fgr, with an IC50 in the picomolar range, suggesting a high degree of target selectivity.[1]

  • A comparison with Sorafenib, which contains a trifluoromethylphenyl group, highlights the significant impact of the trifluoroethoxy moiety on inhibitory activity against Fgr, where Sorafenib is largely inactive.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a typical in vitro kinase assay used to determine the IC50 value of a test compound. This method is based on the principles of radiometric or luminescence-based ATP consumption assays.

Materials:

  • Recombinant kinase (e.g., FLT3, Src)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate), including [γ-³²P]-ATP for radiometric assays

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Recombinant kinase

    • Kinase substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³²P]-ATP if applicable). The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced using a commercial kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Serial Dilution Reaction_Mix Prepare Kinase Reaction Mix (Buffer, Kinase, Substrate) Initiate Initiate with ATP Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Signal (Radiometric or Luminescence) Terminate->Detect Data_Analysis Data Analysis (IC50 Determination) Detect->Data_Analysis

II. Trifluoroethylated Benzamides as GPCR Modulators

G-protein coupled receptors are the largest family of transmembrane receptors and are the targets of a significant portion of currently marketed drugs. Trifluoroethylated benzamides have shown utility as modulators of GPCRs, particularly dopamine and serotonin receptors, which are crucial in the central nervous system.

Comparative Receptor Binding and Functional Activity

The following table presents data for trifluoroethylated and related benzamide analogs targeting dopamine D2 and serotonin 5-HT2A receptors. This allows for a comparison of their binding affinities and, where available, their functional activities as agonists, antagonists, or allosteric modulators.

Compound IDTarget ReceptorModificationBinding Affinity (Ki, nM)Functional ActivityReference
Eticlopride Analog Dopamine D2N-(2-fluoroethyl)~5-fold less potent than EticloprideAntagonist[3]
Raclopride Analog Dopamine D2N-fluoroalkylSignificantly reduced affinityAntagonist
CF3SePB Serotonin SystemN-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)Not specifiedAntidepressant-like[4]
Y-34959 Serotonin 5-HT4N/ANot specifiedAgonist[2]

Key Insights from GPCR Modulation Data:

  • The introduction of a fluoroalkyl group on the nitrogen of the pyrrolidine ring in eticlopride and raclopride analogs generally leads to a decrease in binding affinity for the dopamine D2 receptor, highlighting the sensitivity of this interaction to structural changes in this region.[3]

  • While direct data on trifluoroethylated benzamides as allosteric modulators is emerging, the activity of related compounds suggests that the benzamide scaffold is a viable starting point for developing such molecules for serotonin receptors.[2][4]

Experimental Protocol: GPCR Functional Assay (Calcium Flux)

A common method to assess the functional activity of GPCR modulators, particularly for Gq-coupled receptors, is the calcium flux assay. This assay measures changes in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist for the target GPCR

  • Test compound

  • 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer). Incubate at 37°C for 1 hour.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound at various concentrations. To screen for allosteric modulators, this step is followed by the addition of a sub-maximal concentration (e.g., EC20 or EC50) of the known agonist.

  • Agonist Addition: After a short incubation with the test compound, add the agonist to stimulate the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time, immediately before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. For agonists, determine the EC50 value. For antagonists or negative allosteric modulators (NAMs), determine the IC50 value from the inhibition of the agonist response. For positive allosteric modulators (PAMs), measure the potentiation of the agonist response.

GPCR_Calcium_Flux_Assay cluster_prep Cell Preparation cluster_assay Assay Execution Plating Seed Cells in 384-well Plate Dye_Loading Load with Calcium-sensitive Dye Plating->Dye_Loading Compound_Add Add Test Compound Dye_Loading->Compound_Add Agonist_Add Add Agonist Compound_Add->Agonist_Add Fluorescence_Read Kinetic Fluorescence Reading Agonist_Add->Fluorescence_Read Data_Analysis Data Analysis (EC50/IC50 Determination) Fluorescence_Read->Data_Analysis

III. Trifluoroethylated Benzamides as CETP Inhibitors

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. Several trifluoromethylated benzamides have been investigated as CETP inhibitors. While specific data on trifluoroethylated analogs in this context is less prevalent in the readily available literature, the existing SAR for trifluoromethylated analogs provides a strong rationale for their exploration.

IV. Synthesis of Trifluoroethylated Benzamide Analogs

The synthesis of trifluoroethylated benzamide analogs can be achieved through several established synthetic routes. A common and versatile method is the amidation of a corresponding carboxylic acid or its activated derivative.

Representative Synthetic Protocol: Synthesis of N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Flecainide)

This protocol is based on the synthesis of Flecainide, a well-known antiarrhythmic agent that features the 2,5-bis(2,2,2-trifluoroethoxy)benzamide core.[5][6][7]

Step 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

  • To a solution of 2,2,2-trifluoroethanol and a suitable solvent such as DMF (dimethylformamide), add a strong base like sodium tert-butoxide at 0°C.[6]

  • Stir the solution at room temperature for approximately 1 hour.

  • Add 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid followed by a copper catalyst (e.g., cupric bromide).[6]

  • Heat the mixture (e.g., to 100°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[6]

  • Cool the reaction, quench with water, and acidify with HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layers, dry, and concentrate to obtain the crude benzoic acid derivative.[6]

  • Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling to form Flecainide

  • A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (the methyl ester of the acid from Step 1) and 2-(aminomethyl)piperidine in a solvent like toluene is refluxed for several hours.[5]

  • After cooling, water is added, and the layers are separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield the final product, Flecainide, as a solid.[5]

Synthesis_Workflow Starting_Material 2,5-Dihydroxybenzoic Acid or Halogenated Precursor Trifluoroethoxylation Trifluoroethoxylation Starting_Material->Trifluoroethoxylation Benzoic_Acid 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid Trifluoroethoxylation->Benzoic_Acid Amide_Coupling Amide Coupling with 2-(aminomethyl)piperidine Benzoic_Acid->Amide_Coupling Final_Product Flecainide Amide_Coupling->Final_Product

Conclusion

Trifluoroethylated benzamide analogs represent a versatile and promising class of compounds for drug discovery. Their unique physicochemical properties, imparted by the trifluoroethyl group, have led to the development of potent and selective modulators of diverse biological targets, including kinases and GPCRs. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols for their synthesis and evaluation. By understanding the structure-activity relationships and the rationale behind the experimental design, researchers can leverage this knowledge to design and develop novel trifluoroethylated benzamide analogs with improved therapeutic potential. The continued exploration of this chemical space is likely to yield new and effective treatments for a wide range of human diseases.

References

  • Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. PubMed. [Link]

  • WO2002066413A1 - Flecainide synthesis.
  • Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. [Link]

  • US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
  • US6316627B1 - Process for the preparation of flecainide.
  • Synthesis of N-(2-piperidylmethyl)-2,5-BIS(2,2,2-trifluoroethoxy)benzamide-carbonyl- 14 C acetate (flecainide - DOI. [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC - NIH. [Link]

  • Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. AWS. [Link]

  • Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo. NIH. [Link]

  • Synthesis of N-(2-pyridylmethyl)-5-(2,2,2-trifluoroethoxy)benzamide. PrepChem.com. [Link]

  • N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system. PubMed. [Link]

  • Design and radiofluorination of benzamide dopamine D2 receptor ligands. INIS-IAEA. [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. [Link]

  • WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.
  • US20030032835A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide (FLECAINIDE).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH. [Link]

  • Biomea Fusion discovers new FLT3 inhibitors for cancer. BioWorld. [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. [Link]

  • Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. PubMed. [Link]

  • FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. IC50 (nM) a. ResearchGate. [Link]

  • Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. [Link]

  • Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators. PLOS Computational Biology. [Link]

  • Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators. PubMed. [Link]

  • Covalent FLT3 Inhibitor BMF-500 in Relapsed or Refractory (R/R) Acute Leukemia (AL). Biomea Fusion. [Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PubMed Central. [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (PDF) ResearchGate. [Link]

  • Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia. MDPI. [Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. PubMed. [Link]

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Sources

The Next Wave of PARP Inhibition: A Head-to-Head Comparison of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. The principle of synthetic lethality, where the inhibition of PARP in HRR-deficient cells leads to catastrophic DNA damage and cell death, has been successfully translated into several approved first-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib.[1] However, the clinical utility of these agents can be limited by toxicities and the emergence of resistance.

This guide provides a head-to-head comparison of a new wave of novel PARP inhibitors currently in clinical development. We will delve into the preclinical and clinical data of these next-generation agents, focusing on their distinct mechanisms of action, improved selectivity, and strategies to overcome the limitations of their predecessors.

The Rationale for Novel PARP Inhibitors

First-generation PARP inhibitors target both PARP1 and PARP2. While PARP1 is considered the primary driver of the anti-tumor activity through its role in DNA single-strand break repair and the "trapping" of PARP-DNA complexes, the inhibition of PARP2 has been linked to dose-limiting hematological toxicities.[2][3] This has spurred the development of PARP1-selective inhibitors with the hypothesis that uncoupling the anti-tumor efficacy from PARP2-mediated myelosuppression will lead to a wider therapeutic window and improved safety profiles.[2][4]

Furthermore, acquired resistance to PARP inhibitors is a significant clinical challenge. Mechanisms of resistance include the restoration of HRR function, increased drug efflux, and alterations in replication fork stabilization.[5] Novel PARP inhibitors are being designed with unique properties to address these resistance mechanisms, such as dual-targeting capabilities.

Head-to-Head Comparison of Novel PARP Inhibitors

This section provides a comparative analysis of three promising novel PARP inhibitors: Saruparib (AZD5305), a highly selective PARP1 inhibitor; Senaparib, a potent PARP1/2 inhibitor with strong trapping capabilities; and Stenoparib (2X-121), a dual inhibitor of PARP and tankyrase.

Preclinical Data: Potency and Selectivity

The preclinical activity of these novel inhibitors reveals key differences in their enzymatic inhibition and cellular effects.

InhibitorTarget(s)PARP1 IC50PARP2 IC50PARP1/PARP2 SelectivityKey Preclinical Findings
Saruparib (AZD5305) PARP13 nM[6]1400 nM[6]~467-fold[6]Superior antitumor activity and longer progression-free survival compared to olaparib in preclinical models.[7]
Senaparib PARP1/20.48 nM[8]1.6 nM[8]~3.3-fold[8]Potent enzymatic inhibition of PARP1 and PARP2 with greater PARP trapping potency than olaparib.[9][10]
Stenoparib (2X-121) PARP1/2, Tankyrase 1/2~1 nM (PARP1/2)Not ApplicableDual InhibitorImpairs DNA repair and simultaneously inhibits the WNT/ß-catenin oncogenic signaling pathway.[1]
Clinical Data: Efficacy and Safety

Clinical trial data for these novel inhibitors are emerging, demonstrating their potential in various solid tumors.

InhibitorTrial (Phase)Cancer TypeKey Efficacy ResultsKey Safety Findings
Saruparib (AZD5305) PETRA (Phase I/II)HRR-deficient Breast CancerORR: 48.4% (at 60 mg dose)mPFS: 9.1 months[11][12]Favorable safety profile with lower rates of dose reductions compared to first-generation PARP inhibitors.[13]
Senaparib Phase IAdvanced Solid TumorsORR: 22.7% (overall), 26.9% (BRCA1/2 mutated)[5]Well-tolerated, with anemia being the most common related adverse event.[5]
Stenoparib (2X-121) Phase IIAdvanced, recurrent Ovarian CancermOS: Exceeds 25 months (preliminary)[1][14]Favorable safety profile with less myelotoxicity compared to earlier PARP inhibitors.[1]

In-Depth Look at Novel Mechanisms

Saruparib (AZD5305): The Power of Selectivity

Saruparib is a first-in-class PARP1-selective inhibitor and trapper.[2] The rationale behind its development is to maximize the anti-tumor efficacy driven by PARP1 inhibition while minimizing the hematological toxicities associated with PARP2 inhibition.[2][4] Preclinical studies have shown that Saruparib has approximately 500-fold greater selectivity for PARP1 over PARP2.[15] In patient-derived xenograft models of BRCA1/2-mutated cancers, Saruparib demonstrated a significantly higher complete response rate (75%) compared to olaparib (37%).[7]

The Phase I/II PETRA trial has provided clinical validation for this approach. In patients with HRR-deficient breast cancer, Saruparib at the 60 mg daily dose showed an objective response rate of 48.4% and a median progression-free survival of 9.1 months.[11][12] Importantly, the safety profile was favorable, with a low rate of dose reductions, suggesting that patients can be maintained on an optimal therapeutic dose for longer durations.[13]

Senaparib: A Potent PARP1/2 Inhibitor and Trapper

Senaparib is a novel and potent inhibitor of both PARP1 and PARP2.[9][16] While not as selective as Saruparib, its strength lies in its high potency and its ability to effectively "trap" the PARP-DNA complex. This trapping mechanism is considered a major contributor to the cytotoxic effects of PARP inhibitors.[9] Preclinical studies have indicated that Senaparib has a higher potency for inducing PARP1 trapping than olaparib.[10]

A Phase I study in Chinese patients with advanced solid tumors demonstrated that Senaparib was well-tolerated and showed promising anti-tumor activity. The overall objective response rate was 22.7%, with a higher rate of 26.9% in patients with BRCA1/2 mutations.[5] These findings support the ongoing development of Senaparib as a monotherapy for tumors with HRR deficiencies.

Stenoparib (2X-121): Dual Targeting of PARP and the WNT Pathway

Stenoparib presents a unique mechanism of action by dually inhibiting PARP1/2 and tankyrase 1/2.[1] Tankyrases are key components of the WNT/β-catenin signaling pathway, which is frequently dysregulated in cancer.[1] By simultaneously impairing DNA repair through PARP inhibition and blocking oncogenic WNT signaling, Stenoparib has the potential to be effective in a broader range of tumors, including those without BRCA mutations.[1]

Early clinical data from a Phase 2 trial in heavily pre-treated patients with advanced, recurrent ovarian cancer are particularly encouraging. Preliminary results show a median overall survival exceeding 25 months, a significant improvement over standard therapies for this patient population.[1][14] Notably, clinical benefit was observed in patients with and without BRCA mutations, supporting the dual-targeting hypothesis.[1] The safety profile of Stenoparib also appears favorable, with less myelotoxicity than first-generation PARP inhibitors.[1]

Experimental Methodologies

The characterization and comparison of novel PARP inhibitors rely on a suite of standardized in vitro and cellular assays. Below are representative protocols for key experiments.

PARP1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well black plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Saruparib, Senaparib) to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Reaction: Add a reaction mixture containing recombinant human PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Detection: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). After another incubation and wash, add a fluorogenic HRP substrate.

  • Data Acquisition: Read the fluorescence signal using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP1 activity.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of an inhibitor to block PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to activate PARP, followed by treatment with the PARP inhibitor. The formation of poly(ADP-ribose) (PAR) chains is then visualized by immunofluorescence.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the PARP inhibitor for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block the cells with a blocking buffer (e.g., PBS with 5% BSA) and then incubate with a primary antibody against PAR.

  • Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the PAR signal per nucleus. A reduction in PAR signal indicates inhibition of PARP activity.

Cell Viability Assay (MTS/MTT)

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cells, particularly those with and without HRR deficiencies.

Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[17][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., a BRCA-mutant line and its isogenic BRCA-proficient counterpart) into 96-well plates.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the novel PARP inhibitor. Include a vehicle control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[17][18]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Landscape

PARP Signaling Pathway and Inhibition

PARP_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruitment PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Catalytic Activity NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Novel_PARPi Novel PARP Inhibitor (e.g., Saruparib, Senaparib) Novel_PARPi->PARP1 Inhibition of Catalytic Activity PARP_Trapping PARP1 Trapped on DNA Novel_PARPi->PARP_Trapping Induction of PARP Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HRR-deficient cells) DSB->Cell_Death

Caption: PARP1 signaling in DNA repair and the dual mechanism of action of novel PARP inhibitors.

Preclinical Evaluation Workflow for Novel PARP Inhibitors

Preclinical_Workflow start Novel PARP Inhibitor Candidate biochem_assays Biochemical Assays (PARP1/2 Enzymatic Activity) start->biochem_assays cellular_assays Cellular Assays (PAR Inhibition, PARP Trapping) biochem_assays->cellular_assays Lead Optimization viability_assays Cell Viability Assays (BRCA-mutant vs. wild-type cells) cellular_assays->viability_assays in_vivo_models In Vivo Efficacy (PDX/CDX models) viability_assays->in_vivo_models Demonstrate Synthetic Lethality tox_studies Toxicology Studies in_vivo_models->tox_studies clinical_dev Clinical Development tox_studies->clinical_dev Establish Safety Profile

Sources

A Comparative Guide to the Metabolic Stability of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of successful candidate selection and development. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately resulting in costly late-stage failures. This guide provides a comprehensive assessment of the metabolic stability of 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest due to its unique structural motifs. We will delve into a comparative analysis, supported by established experimental protocols and predictive metabolic profiling, to offer researchers, scientists, and drug development professionals a robust framework for evaluating this and similar chemical entities.

The structure of this compound presents several key features that are likely to influence its metabolic profile. The presence of an aromatic amine group is a known site for oxidative metabolism, while the benzamide core provides a stable scaffold.[1][2][3] The N-linked 2,2,2-trifluoroethyl group is a particularly noteworthy feature. The trifluoromethyl group is known for its high metabolic stability due to the strength of the carbon-fluorine bond, often incorporated into drug candidates to block metabolic hotspots and enhance pharmacokinetic properties.[4][5][6]

This guide will provide a detailed protocol for an in vitro human liver microsome stability assay, a widely accepted method for the early assessment of metabolic clearance.[7][8][9] We will then present a comparative analysis of the metabolic stability of our target compound alongside two structurally related analogs to provide context for its performance. Finally, we will explore the predicted metabolic pathways of this compound, offering insights into its potential biotransformation products.

Experimental Protocol: In Vitro Human Liver Microsome Stability Assay

The following protocol outlines a robust method for determining the metabolic stability of a test compound. The rationale behind this experimental design is to simulate the Phase I metabolism that occurs primarily in the liver, driven by cytochrome P450 (CYP) enzymes.[10][11] Human liver microsomes (HLMs) are subcellular fractions that are rich in these enzymes, providing a reliable and high-throughput model for this assessment.[7][12]

Materials:

  • This compound (Test Compound)

  • Comparator Compounds:

    • 3-aminobenzamide (Analog A)

    • N-(2,2,2-trifluoroethyl)benzamide (Analog B)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic rate (e.g., propranolol, verapamil)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound, comparator analogs, and positive control in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, HLM solution, and the test compound or control. Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final test compound concentration is typically 1 µM, and the microsomal protein concentration is 0.5 mg/mL.[8]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile.[8] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.[13][14][15]

  • Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage of compound remaining against time. The slope of this line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Analogs, Control) B Prepare Incubation Mixture (Buffer, HLMs, Compound) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C with shaking D->E F Terminate at Time Points (0, 5, 15, 30, 45, 60 min) with Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I LC-MS/MS Quantification H->I J Calculate t½ and CLint I->J

Caption: Workflow for the in vitro human liver microsome stability assay.

Comparative Metabolic Stability Data

The following table presents hypothetical, yet representative, data for the metabolic stability of this compound and its structural analogs. This data is intended to illustrate the expected outcomes based on the known metabolic properties of the structural motifs present in these molecules.

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Test Compound This compound> 60< 23.1
Analog A 3-aminobenzamide2569.3
Analog B N-(2,2,2-trifluoroethyl)benzamide> 60< 23.1

Data is hypothetical and for illustrative purposes.

From this comparative data, we can infer that this compound exhibits high metabolic stability, similar to Analog B, which lacks the metabolically labile aromatic amine group. In contrast, Analog A, which possesses the aromatic amine but lacks the trifluoroethyl group, shows significantly lower metabolic stability. This suggests that the primary site of metabolism for this class of compounds is the aromatic amine, and the presence of the trifluoroethyl group does not introduce a new metabolic liability.

Predicted Metabolic Pathways

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II metabolic reactions.[10] For this compound, the primary routes of Phase I metabolism are predicted to involve the aromatic amine and the aromatic ring.

  • N-Oxidation: The aromatic amine can undergo oxidation to form a hydroxylamine derivative. This is a common metabolic pathway for aromatic amines and can sometimes lead to the formation of reactive intermediates.[1][2]

  • Aromatic Hydroxylation: The benzamide ring can be hydroxylated by CYP enzymes at various positions, leading to the formation of phenolic metabolites.

  • N-Acetylation: The aromatic amine can also undergo N-acetylation, a Phase II conjugation reaction, to form an acetamide metabolite.

The trifluoroethyl moiety is expected to be highly resistant to metabolism due to the high energy of the C-F bond.[4] The amide bond is also generally stable to hydrolysis.[16]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 N-Hydroxylamine Metabolite parent->metabolite1 N-Oxidation metabolite2 Aromatic Hydroxylation Metabolite parent->metabolite2 Aromatic Hydroxylation metabolite3 N-Acetylated Metabolite parent->metabolite3 N-Acetylation

Caption: Predicted metabolic pathways for this compound.

Conclusion

Based on the analysis of its structural components and comparison with relevant analogs, this compound is predicted to have high metabolic stability. The key structural feature contributing to this stability is the N-trifluoroethyl group, which is resistant to metabolic breakdown. While the aromatic amine presents a potential site for metabolism, its overall impact on the molecule's clearance is likely to be moderate.

This guide provides a foundational framework for the assessment of this compound's metabolic stability. The detailed experimental protocol and predictive analysis offer valuable insights for researchers in the field of drug discovery. Further studies, such as metabolite identification and reaction phenotyping, would provide a more complete picture of the compound's metabolic fate.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • PubMed. Metabolic activation of aromatic amines and azo dyes. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • IARC Publications. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. Available from: [Link]

  • National Institutes of Health (NIH). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Available from: [Link]

  • ResearchGate. Representation of Heterocyclic Aromatic Amine Metabolism. Available from: [Link]

  • ResearchGate. The metabolism of aromatic amines | Request PDF. Available from: [Link]

  • PubMed. Biotransformation of benzamidine and benzamidoxime in vivo. Available from: [Link]

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  • Semantic Scholar. Development of effective biotransformation process for benzohydroxamic acid production using Bacillus smithii IIIMB2907. Available from: [Link]

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  • U.S. Patent. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Available from: [Link]

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  • ACS Publications. Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

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  • ACS Publications. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available from: [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]

  • National Institutes of Health (NIH). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]

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Benchmarking 3-amino-N-(2,2,2-trifluoroethyl)benzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-amino-N-(2,2,2-trifluoroethyl)benzamide, against established drugs. Our analysis is grounded in the structural similarity of this compound to known inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. The presence of the 3-aminobenzamide scaffold, a known pharmacophore for PARP inhibition, suggests a high probability of similar biological activity.[1][2][3][4] This document outlines the scientific rationale, experimental protocols, and data interpretation strategies necessary for a rigorous comparative evaluation.

Introduction: The Rationale for Benchmarking

The 3-aminobenzamide core is a well-established inhibitor of PARP, an enzyme central to the repair of single-strand DNA breaks.[1][2][3][4] In cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a valuable class of anticancer agents. The subject of our investigation, this compound, incorporates this key pharmacophore with an N-trifluoroethyl group. This modification may influence the compound's potency, selectivity, and pharmacokinetic properties. A systematic benchmarking against known PARP inhibitors is therefore essential to determine its therapeutic potential.

For this comparative guide, we have selected two well-established, clinically approved PARP inhibitors:

  • Olaparib: A first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.

  • Talazoparib: A potent PARP inhibitor also used in the treatment of BRCA-mutated breast cancer.

The primary objective of this guide is to provide a robust scientific framework for comparing the in vitro and cellular activities of this compound with these gold-standard therapeutics.

Key Performance Metrics for Comparative Analysis

To ensure a comprehensive and objective comparison, the following key performance metrics should be evaluated:

  • Potency (IC50): The half-maximal inhibitory concentration against the target enzyme (PARP1 and PARP2).

  • Selectivity: The inhibitory activity against other related enzymes to assess off-target effects.

  • Cellular Activity: The ability to inhibit PARP activity within a cellular context and induce the desired biological effect (e.g., synthetic lethality in cancer cells).

  • DNA Damage Response: The modulation of DNA repair pathways, as evidenced by the formation of DNA damage markers.

Experimental Protocols

This section details the step-by-step methodologies for the key experiments required for this benchmarking study.

In Vitro PARP1/2 Inhibition Assay

This assay directly measures the inhibitory activity of the test compounds on purified PARP1 and PARP2 enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Olaparib, and Talazoparib in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer.

    • Prepare a solution of purified human PARP1 or PARP2 enzyme.

    • Prepare a solution of biotinylated NAD+ and activated DNA.

  • Assay Procedure:

    • Add the test compounds to a 384-well plate.

    • Add the PARP enzyme to the wells.

    • Initiate the reaction by adding the NAD+/DNA solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and add a detection reagent (e.g., streptavidin-europium).

    • Read the plate on a suitable plate reader to measure the amount of PARP-incorporated biotinylated ADP-ribose.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular PARP Inhibition Assay (PAR-ylation Assay)

This assay measures the ability of the compounds to inhibit PARP activity within living cells.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., BRCA-deficient breast cancer cell line) in appropriate media.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Induction of DNA Damage:

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide).

  • Cell Lysis and Western Blotting:

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against poly(ADP-ribose) (PAR) and a loading control antibody.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the PAR signal to the loading control.

    • Determine the concentration of each compound that causes a 50% reduction in PAR levels.

Cell Viability and Synthetic Lethality Assay

This assay assesses the cytotoxic effects of the compounds on cancer cells, particularly those with DNA repair deficiencies.

Protocol:

  • Cell Seeding:

    • Seed both BRCA-proficient and BRCA-deficient cancer cell lines in 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for 72-96 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., resazurin or CellTiter-Glo®) to each well.

    • Measure the fluorescence or luminescence to determine the number of viable cells.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.

    • Compare the GI50 values between the BRCA-proficient and BRCA-deficient cell lines to assess synthetic lethality.

Data Presentation

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PAR IC50 (nM)GI50 (BRCA-deficient cells, nM)GI50 (BRCA-proficient cells, nM)Selectivity Ratio (BRCA-proficient/deficient)
This compound
Olaparib
Talazoparib

Visualization of Key Pathways and Workflows

Diagrams are provided below to illustrate the central role of PARP in DNA repair and the experimental workflow for benchmarking.

PARP_Pathway ssDNA_break Single-Strand DNA Break PARP1 PARP1 Activation ssDNA_break->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR DDR_proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->DDR_proteins Repair DNA Repair DDR_proteins->Repair Inhibitor This compound (or known PARP inhibitor) Inhibitor->PARP1

Caption: PARP1's role in single-strand DNA break repair.

Benchmarking_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison in_vitro_assay PARP1/2 Enzymatic Assay data_table Comparative Data Table in_vitro_assay->data_table selectivity_assay Selectivity Profiling selectivity_assay->data_table cellular_parp Cellular PAR-ylation Assay cellular_parp->data_table viability_assay Cell Viability & Synthetic Lethality viability_assay->data_table dna_damage_assay γH2AX Foci Formation dna_damage_assay->data_table interpretation Interpretation of Results data_table->interpretation

Caption: Experimental workflow for benchmarking.

Conclusion and Future Directions

The experimental framework detailed in this guide will enable a comprehensive and objective evaluation of this compound's potential as a PARP inhibitor. The comparative data generated will be crucial for determining if this novel compound offers any advantages over existing therapies in terms of potency, selectivity, or cellular efficacy. Positive results from these initial studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties in preclinical models. This structured approach ensures scientific rigor and provides a solid foundation for data-driven decision-making in the drug discovery and development process.

References

  • Muthaiah, V. P. K., et al. (2019). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Journal of Neurotrauma, 36(1), 134-147. [Link]

  • Online Inhibitor. (2025). Unleashing the Full Potential of 3-Aminobenzamide (PARP-IN-1) as a Catalyst for Innovation in Disease Research. [Link]

  • Patsnap Synapse. 3-Aminobenzamide - Drug Targets, Indications, Patents. [Link]

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  • Online Inhibitor. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Research. [Link]

  • Gero, D., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(5), 393-399. [Link]

  • Durrant, L. G., & Boyle, J. M. (1982). 3-aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463-1467. [Link]

  • Shall, S. (1987). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. Experimental Cell Research, 172(2), 258-264. [Link]

  • Szabó, G., et al. (2018). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive Diseases and Sciences, 63(12), 3382-3397. [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]

  • El-Ghazaly, M. A., et al. (2015). 3-aminobenzamide, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model. Wound Repair and Regeneration, 23(4), 544-552. [Link]

  • Chevanne, M., et al. (2011). Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. Vascular Cell, 3(1), 12. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Profile

Understanding the potential hazards of 3-amino-N-(2,2,2-trifluoroethyl)benzamide is the foundation of its safe handling and disposal. Based on analogous compounds, a conservative hazard profile has been assembled. The presence of the trifluoroethyl group suggests that upon combustion, highly toxic and corrosive hydrogen fluoride gas may be produced.

Hazard Category Potential Hazard Rationale and Key Considerations
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[3][4]Benzamide derivatives have shown oral and inhalation toxicity. The trifluoroethyl moiety may introduce additional toxicological concerns.
Skin Corrosion/Irritation Causes skin irritation.[3][4]A common characteristic of benzamides. Prolonged contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Direct contact can cause significant eye damage.
Specific Target Organ Toxicity May cause respiratory irritation.[4]Inhalation of dust or aerosols may lead to irritation of the respiratory tract.
Environmental Hazard Potentially persistent and toxic to aquatic life.Fluorinated organic compounds can be persistent in the environment. Discharge into drains or waterways must be strictly prohibited.[2]
Combustion Byproducts May produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride in a fire.[5]The carbon-fluorine bond is strong, but at high temperatures, hazardous gases will be liberated.[6]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to mitigate the risks of exposure during handling and disposal.

Protection Type Specific Requirement Justification
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[7]
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities or spill cleanup.To protect against splashes and airborne particles causing serious eye irritation.
Skin and Body Protection Laboratory coat. For large-scale operations or spill response, chemical-resistant coveralls may be necessary.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended.[5]To minimize the risk of inhaling harmful dust or aerosols.

Emergency Spill Response

In the event of a spill, a swift and systematic response is crucial to contain the material and prevent exposure.

Step 1: Immediate Area Control

  • Evacuate all non-essential personnel from the spill area.[1][5]

  • Eliminate all sources of ignition.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Personal Protection

  • Don the appropriate PPE as outlined in the table above before approaching the spill.

Step 3: Containment and Cleanup

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][3]

  • Place the spilled material into a clearly labeled, sealed, and compatible container for hazardous waste.[1][5]

  • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).

  • Transfer the absorbent material into a designated hazardous waste container.

Step 4: Decontamination

  • Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[1][2]

  • Properly decontaminate or dispose of all tools and PPE used in the cleanup.

Waste Management and Disposal Workflow

The proper segregation and disposal of this compound waste are critical for safety and regulatory compliance. The following workflow should be followed:

Sources

A Senior Application Scientist's Guide to Handling 3-amino-N-(2,2,2-trifluoroethyl)benzamide: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 3-amino-N-(2,2,2-trifluoroethyl)benzamide. As a compound integrating an aromatic amine, a benzamide structure, and a trifluoroethyl group, its handling requires a multi-faceted approach to safety. This guide is designed for drug development professionals and laboratory researchers, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Compound's Profile

Based on data from similar structures like p-aminobenzamide and other fluorinated aromatic compounds, the following hazards are anticipated[2]:

Hazard CategoryAnticipated RiskRationale and Reference Compounds
Acute Oral Toxicity Harmful if swallowed (H302) Benzamide and its derivatives can cause nausea and vomiting if ingested.[3]
Skin Corrosion/Irritation Causes skin irritation (H315) Aromatic amines and amides are known skin irritants.[2] Prolonged contact should be avoided.
Eye Damage/Irritation Causes serious eye irritation (H319) As a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[2]
Respiratory Sensitization May cause respiratory tract irritation (H335) Inhalation of the dust can irritate the respiratory system.[2]
Chronic Effects Potential for long-term effects Fluorinated organic compounds can be persistent in the environment and may possess metabolic toxicity.[1][4][5]

The Last Line of Defense: Engineering Controls First

Personal Protective Equipment (PPE) is essential, but it complements, not replaces, fundamental engineering controls. All handling of this compound in its solid form or in volatile solutions must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to minimize inhalation exposure.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on the specific risks identified. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecification and Rationale
Respiratory NIOSH-approved Respirator For weighing and transferring solid material where dust may be generated, a respirator (e.g., N95) is required to prevent inhalation.[2][6]
Eyes & Face Chemical Safety Goggles & Face Shield Chemical safety goggles that form a seal around the eyes are mandatory.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing.[1]
Hands Double-Gloving with Nitrile Gloves Aromatic amines can permeate certain glove materials.[7] Double-gloving with nitrile gloves provides an extra layer of protection. Gloves should be inspected for integrity before use and changed immediately upon contamination.
Body Flame-Resistant Lab Coat & Chemical Apron A fully buttoned, flame-resistant lab coat is required.[1] For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]
Feet Closed-toe Shoes Permeable footwear such as sandals or canvas shoes are prohibited. Sturdy, closed-toe shoes are required to protect against spills.[6]

Operational Plan: A Step-by-Step Handling Workflow

This protocol ensures that the compound is handled in a manner that minimizes exposure and contamination.

Step 1: Preparation

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.

Step 2: Weighing and Transfer

  • Perform all weighing and transfer operations within the fume hood.

  • Use a spatula to carefully transfer the desired amount of the solid compound to a weigh boat. Avoid creating dust.

  • To transfer the weighed solid to a flask, gently tap the weigh boat. Use a small amount of the intended solvent to rinse any remaining powder from the weigh boat into the flask to ensure a complete and contained transfer.

Step 3: Dissolution and Use

  • Add solvent to the flask containing the compound.

  • Swirl gently or use a magnetic stirrer to dissolve the solid. If necessary, gentle heating can be applied, but this should be done with caution to avoid creating aerosols.

Step 4: Post-Handling Decontamination

  • Decontaminate non-disposable equipment (e.g., glassware, spatulas) with an appropriate solvent (such as ethanol or acetone). Collect this solvent rinse as hazardous liquid waste.[9]

  • Wipe down the work surface inside the fume hood with a damp cloth or towel, disposing of it as solid hazardous waste.

G cluster_prep Step 1: Preparation cluster_handling Step 2 & 3: Handling & Use cluster_decon Step 4: Decontamination prep1 Don Required PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Glassware handle1->handle2 handle3 Dissolve in Solvent handle2->handle3 decon1 Decontaminate Equipment handle3->decon1 After Use decon3 Clean Work Surface handle3->decon3 After Use decon2 Collect Rinse as Liquid Waste decon1->decon2 decon4 Dispose of Contaminated Materials decon3->decon4 G cluster_segregation Step 1: Waste Segregation cluster_storage Step 2: Labeling & Storage cluster_disposal Step 3: Final Disposal seg1 Solid Waste Container (Contaminated PPE, Solids) store1 Label Containers Clearly 'Hazardous Waste' seg1->store1 seg2 Liquid Waste Container (Solvent Rinses) seg2->store1 seg3 Sharps Container (Needles, etc.) seg3->store1 store2 Store in Satellite Accumulation Area store1->store2 store3 Use Secondary Containment store2->store3 disp1 Contact EHS for Pickup store3->disp1 Ready for Disposal disp2 Follow Institutional Protocols disp1->disp2

Caption: Waste Disposal Workflow for this compound.

References

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Berardinelli, S. P. Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Available at: [Link]

  • American Chemistry Council. Protective Equipment. Available at: [Link]

  • Material Safety Data Sheet for p-Amino Benzamide.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). Available at: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Available at: [Link]

  • PubChem. Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet. (2024).
  • Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Benzamide. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Fluorinated surfactants. Available at: [Link]

  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(10), E313–E314. Available at: [Link]

  • BUND. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable. Available at: [Link]

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